2-Benzoylsuccinyl-CoA
Descripción
Propiedades
Fórmula molecular |
C32H44N7O20P3S |
|---|---|
Peso molecular |
971.7 g/mol |
Nombre IUPAC |
3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]-4-oxo-4-phenylbutanoic acid |
InChI |
InChI=1S/C32H44N7O20P3S/c1-32(2,26(45)29(46)35-9-8-20(40)34-10-11-63-31(47)18(12-21(41)42)23(43)17-6-4-3-5-7-17)14-56-62(53,54)59-61(51,52)55-13-19-25(58-60(48,49)50)24(44)30(57-19)39-16-38-22-27(33)36-15-37-28(22)39/h3-7,15-16,18-19,24-26,30,44-45H,8-14H2,1-2H3,(H,34,40)(H,35,46)(H,41,42)(H,51,52)(H,53,54)(H2,33,36,37)(H2,48,49,50)/t18?,19-,24-,25-,26+,30-/m1/s1 |
Clave InChI |
SGNPJINSCKFITG-IHEBCORQSA-N |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(CC(=O)O)C(=O)C4=CC=CC=C4)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC(=O)O)C(=O)C4=CC=CC=C4)O |
Origen del producto |
United States |
Foundational & Exploratory
The Central Role of 2-Benzoylsuccinyl-CoA in Anaerobic Toluene Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The anaerobic degradation of toluene (B28343), a widespread environmental pollutant, is a critical biogeochemical process mediated by a variety of microorganisms. This pathway converges on the central intermediate, benzoyl-CoA, which is further metabolized through a common channel for anaerobic aromatic compound degradation. A key step in the initial transformation of toluene involves the formation and subsequent metabolism of 2-benzoylsuccinyl-CoA. This technical guide provides an in-depth exploration of the enzymatic reactions, genetic regulation, and experimental methodologies associated with the role of this compound in the anaerobic breakdown of toluene.
The Anaerobic Toluene Degradation Pathway: A Modified β-Oxidation
The anaerobic degradation of toluene is initiated by the addition of a fumarate (B1241708) molecule to the methyl group of toluene, a reaction catalyzed by the glycyl radical enzyme, benzylsuccinate synthase (BssABC).[1][2] The resulting product, (R)-benzylsuccinate, is then activated to its corresponding CoA thioester and subsequently undergoes a modified β-oxidation pathway to yield benzoyl-CoA and succinyl-CoA.[1][2][3] The intermediate at the ketoacyl-CoA stage of this pathway is (S)-2-benzoylsuccinyl-CoA.
The enzymatic steps leading to and from this compound are catalyzed by a suite of enzymes encoded by the bbs (benzylsuccinate β-oxidation) operon.[2] These reactions are largely reversible, highlighting the intricate metabolic balance within the cell.[2]
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0]; inv3 [shape=point, width=0]; inv4 [shape=point, width=0]; inv5 [shape=point, width=0]; inv6 [shape=point, width=0];
// Edges Toluene -> inv1 [arrowhead=none]; Fumarate -> inv1 [arrowhead=none]; inv1 -> Benzylsuccinate [label=" BssABC", fontcolor="#34A853"];
Benzylsuccinate -> inv2 [arrowhead=none]; Succinyl_CoA -> inv2 [arrowhead=none]; inv2 -> Benzylsuccinyl_CoA [label=" BbsEF", fontcolor="#34A853"]; Benzylsuccinyl_CoA -> inv3 [label=" BbsEF", fontcolor="#34A853"]; inv3 -> Succinate [arrowhead=none];
Benzylsuccinyl_CoA -> Benzylidenesuccinyl_CoA [label=" BbsG", fontcolor="#34A853"]; Benzylidenesuccinyl_CoA -> Hydroxybenzylsuccinyl_CoA [label=" BbsH", fontcolor="#34A853"]; Hydroxybenzylsuccinyl_CoA -> Benzoylsuccinyl_CoA [label=" BbsCD", fontcolor="#34A853"];
Benzoylsuccinyl_CoA -> inv5 [arrowhead=none]; inv5 -> Benzoyl_CoA [label=" BbsAB", fontcolor="#34A853"]; inv5 -> Succinyl_CoA [label=" BbsAB", fontcolor="#34A853"];
{rank=same; Toluene; Fumarate} {rank=same; Benzoyl_CoA; Succinyl_CoA} }
Figure 2. Workflow for Benzylsuccinate Synthase (BSS) assay.
Protocol 2: (S)-2-Benzoylsuccinyl-CoA Thiolase (BbsAB) Activity Assay (Reverse Reaction)
Objective: To measure the activity of BbsAB by monitoring the formation of benzoyl-CoA from (S)-2-benzoylsuccinyl-CoA and CoA. As (S)-2-benzoylsuccinyl-CoA is often unavailable, the assay is typically performed in the reverse direction, measuring the formation of (S)-2-benzoylsuccinyl-CoA.
Materials:
-
Spectrophotometer
-
Quartz cuvettes
-
Purified BbsAB enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Benzoyl-CoA solution
-
Succinyl-CoA solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (for a coupled assay)
Procedure:
-
Set up the spectrophotometer to monitor the absorbance change at an appropriate wavelength. For a direct assay monitoring the disappearance of the thioester bond, this can be challenging. A coupled assay is often preferred.
-
For a coupled assay measuring the release of free CoA, the procedure is as follows:
-
Prepare a reaction mixture in a cuvette containing:
-
Assay buffer
-
DTNB solution (to a final concentration of 0.2 mM)
-
(S)-2-benzoylsuccinyl-CoA (if available)
-
-
Equilibrate the mixture to the desired temperature.
-
Initiate the reaction by adding a known amount of purified BbsAB enzyme.
-
Monitor the increase in absorbance at 412 nm due to the reaction of the released CoA with DTNB to form 2-nitro-5-thiobenzoate (TNB).
-
Calculate the enzyme activity based on the molar extinction coefficient of TNB (14,150 M-1cm-1).
For the reverse reaction (formation of (S)-2-benzoylsuccinyl-CoA):
-
Prepare a reaction mixture containing:
-
Assay buffer (optimal pH for the reverse reaction is around 6.4) [4] * Benzoyl-CoA
-
Succinyl-CoA
-
-
Initiate the reaction by adding the BbsAB enzyme.
-
Stop the reaction at different time points by adding acid (e.g., HClO4).
-
Analyze the formation of (S)-2-benzoylsuccinyl-CoA by HPLC.
Protocol 3: HPLC Method for Quantification of this compound and Other Intermediates
Objective: To separate and quantify the CoA thioester intermediates of the anaerobic toluene degradation pathway.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Standards for each CoA thioester intermediate (if available)
Procedure:
-
Prepare samples by stopping enzymatic reactions with acid and centrifuging to remove precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
Set up the HPLC system with the following parameters (can be optimized):
-
Column: C18 reversed-phase
-
Detector: UV at 260 nm (for the adenine (B156593) ring of CoA)
-
Flow rate: 1 mL/min
-
Injection volume: 20 µL
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
-
Inject the prepared sample.
-
Identify the peaks corresponding to the different CoA thioesters based on their retention times compared to standards (if available) or by collecting fractions and analyzing them by mass spectrometry.
-
Quantify the amount of each intermediate by integrating the peak area and comparing it to a standard curve.
dot
Figure 3. Workflow for HPLC analysis of pathway intermediates.
Protocol 4: RT-qPCR Analysis of bbs Operon Gene Expression
Objective: To quantify the expression levels of genes within the bbs operon in response to toluene exposure.
Materials:
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase kit
-
qPCR instrument
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Primers specific for the target bbs genes and a reference gene
Procedure:
-
RNA Extraction:
-
Grow the bacterial culture under inducing (with toluene) and non-inducing (without toluene) conditions.
-
Harvest cells and extract total RNA using a commercial kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase kit. Use random hexamers or gene-specific primers.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for the target bbs gene, and the cDNA template.
-
Set up parallel reactions for a stably expressed reference gene for normalization.
-
Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and reference genes in all samples.
-
Calculate the relative gene expression using the ΔΔCt method or by generating a standard curve.
-
dot
Figure 4. Logical relationship of bbs operon gene expression.
Conclusion
The formation and metabolism of this compound are central to the anaerobic degradation of toluene. Understanding the enzymes, their kinetics, and the regulation of their expression is crucial for applications in bioremediation and for fundamental studies of microbial metabolism. The detailed protocols and compiled data in this guide provide a valuable resource for researchers in these fields. Further research is needed to fully characterize all the enzymes in this pathway and to elucidate the intricate regulatory networks that control toluene degradation in diverse anaerobic environments. This knowledge will be instrumental in developing novel strategies for environmental cleanup and in the discovery of new biocatalysts for industrial applications.
References
The Central Role of 2-Benzoylsuccinyl-CoA in Anaerobic Bacterial Metabolism of Toluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The anaerobic degradation of aromatic hydrocarbons, such as toluene (B28343), is a critical biogeochemical process carried out by a diverse range of bacteria. This process is of significant interest for bioremediation of contaminated environments and for understanding the metabolic versatility of microorganisms. A key metabolic intermediate in the anaerobic catabolism of toluene is (S)-2-benzoylsuccinyl-CoA . This technical guide provides an in-depth overview of the formation and subsequent fate of 2-benzoylsuccinyl-CoA, detailing the enzymatic reactions, quantitative data, and experimental protocols relevant to this pathway. The information presented here is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and for professionals involved in the development of novel antimicrobial agents targeting bacterial metabolic pathways.
The Anaerobic Toluene Degradation Pathway: A β-Oxidation-Like Cascade
The anaerobic degradation of toluene is initiated by the addition of a fumarate (B1241708) molecule to the methyl group of toluene, a reaction catalyzed by the glycyl radical enzyme benzylsuccinate synthase (Bss). This initial step forms benzylsuccinate, which is then channeled into a β-oxidation-like pathway. Through a series of enzymatic reactions, benzylsuccinate is ultimately converted to benzoyl-CoA and succinyl-CoA. The final step of this pathway involves the thiolytic cleavage of (S)-2-benzoylsuccinyl-CoA.
The enzymes involved in the conversion of benzylsuccinate to benzoyl-CoA and succinyl-CoA are encoded by the bbs (β-oxidation of benzylsuccinate) operon. These enzymes are:
-
Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF)
-
(R)-benzylsuccinyl-CoA dehydrogenase (BbsG)
-
(E)-2-benzylidenesuccinyl-CoA hydratase (BbsH)
-
(S,R)-2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase (BbsCD)
-
(S)-2-benzoylsuccinyl-CoA thiolase (BbsAB)
The overall pathway is depicted in the following diagram:
Quantitative Data on Key Enzymes
The following tables summarize the available kinetic parameters for the enzymes of the bbs operon, primarily from the denitrifying bacterium Thauera aromatica. This data is essential for understanding the efficiency and regulation of this metabolic pathway.
| Enzyme | Substrate | Km (µM) | Vmax (nmol min-1 mg-1) | kcat (s-1) | Source Organism |
| Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF) | (R)-2-benzylsuccinyl-CoA | 40 ± 8 | - | - | Thauera aromatica |
| Succinate | 160 ± 30 | - | - | Thauera aromatica | |
| (R)-benzylsuccinyl-CoA dehydrogenase (BbsG) | (R)-benzylsuccinyl-CoA | 110 | 7 (in crude extracts) | - | Thauera aromatica |
| (S)-2-benzoylsuccinyl-CoA thiolase (BbsAB) | Benzoyl-CoA (reverse reaction) | - | - | - | Thauera aromatica |
| Succinyl-CoA (reverse reaction) | - | - | - | Geobacter metallireducens |
Note: Data for BbsH and BbsCD are limited in the reviewed literature. The Vmax for BbsG was determined in crude extracts and may not represent the activity of the purified enzyme. The activity of BbsAB has been demonstrated in the reverse direction (synthesis of benzoylsuccinyl-CoA).
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of this compound metabolism.
Heterologous Expression and Purification of Bbs Enzymes
A common workflow for obtaining purified Bbs enzymes for in vitro studies involves their heterologous expression in Escherichia coli.
2-Benzoylsuccinyl-CoA and the bbs Operon: A Technical Guide to Anaerobic Toluene Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The anaerobic degradation of aromatic hydrocarbons, such as toluene (B28343), is a critical biogeochemical process carried out by a diverse range of microorganisms. This process is of significant interest for bioremediation of contaminated environments and for understanding novel metabolic pathways with potential applications in biocatalysis and drug development. In many anaerobic bacteria, the catabolism of toluene converges on the central intermediate benzoyl-CoA. The transformation of toluene to benzylsuccinate and its subsequent β-oxidation to ultimately yield benzoyl-CoA and succinyl-CoA is orchestrated by a set of enzymes encoded by the bbs (β-oxidation of benzylsuccinate) operon. A key intermediate in this pathway is (S)-2-benzoylsuccinyl-CoA. This technical guide provides an in-depth overview of the bbs operon, the enzymes it encodes, and the experimental methodologies used to study this fascinating metabolic pathway.
The bbs Operon: Genetic Organization and Function
The bbs operon is a cluster of genes responsible for the β-oxidation of benzylsuccinate, the initial product of anaerobic toluene degradation formed by the action of benzylsuccinate synthase (bss genes). The organization of the bbs operon is highly conserved among toluene-degrading denitrifying bacteria, such as Thauera aromatica and Azoarcus species[1][2]. In Thauera aromatica, the operon consists of nine genes, designated bbsA through bbsI[1][3][4]. The expression of the bbs operon is induced by the presence of toluene[3][4].
The functions of the genes within the bbs operon have been largely elucidated through genetic and biochemical studies[1][3][4][5][6]:
-
bbsE and bbsF : These genes encode the two subunits of succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF) . This enzyme catalyzes the activation of (R)-benzylsuccinate to (R)-2-benzylsuccinyl-CoA, using succinyl-CoA as the CoA donor[7][8]. This is the first committed step in the β-oxidation of benzylsuccinate.
-
bbsG : This gene encodes (R)-benzylsuccinyl-CoA dehydrogenase (BbsG) , an acyl-CoA dehydrogenase that catalyzes the oxidation of (R)-2-benzylsuccinyl-CoA to (E)-2-benzylidenesuccinyl-CoA[3][5][9][10].
-
bbsH : This gene encodes (E)-2-benzylidenesuccinyl-CoA hydratase (BbsH) , an enoyl-CoA hydratase that adds a water molecule across the double bond of (E)-2-benzylidenesuccinyl-CoA to form (2S,3R)-2-(hydroxy(phenyl)methyl)succinyl-CoA[3][11][12].
-
bbsCD : These genes encode the two subunits of (2S,3R)-2-(hydroxy(phenyl)methyl)succinyl-CoA dehydrogenase (BbsCD) . This enzyme catalyzes the oxidation of the hydroxyl group to a keto group, forming (S)-2-benzoylsuccinyl-CoA[3][13].
-
bbsB : This gene encodes (S)-2-benzoylsuccinyl-CoA thiolase (BbsB) . This thiolase catalyzes the final step of the β-oxidation, cleaving (S)-2-benzoylsuccinyl-CoA into benzoyl-CoA and succinyl-CoA[3][14].
-
bbsA : The function of BbsA is not fully understood, but it is often found adjacent to thiolase genes and may be involved in the function of BbsB[4].
-
bbsI : The function of BbsI remains to be elucidated[3].
The β-Oxidation Pathway of Benzylsuccinate
The sequence of reactions catalyzed by the enzymes of the bbs operon constitutes a modified β-oxidation pathway. The final products, benzoyl-CoA and succinyl-CoA, are central metabolites that can enter other catabolic pathways. Benzoyl-CoA is further degraded through ring reduction, while succinyl-CoA enters the citric acid cycle.
Caption: The β-oxidation pathway of benzylsuccinate encoded by the bbs operon.
Quantitative Data
Quantitative kinetic data for the enzymes of the bbs operon are crucial for understanding the flux through the pathway and for potential biotechnological applications. While comprehensive data for all enzymes are not available, some key parameters have been determined.
| Enzyme | Gene(s) | Substrate(s) | Km (µM) | Vmax | Specific Activity (nmol min-1 mg-1) | Organism |
| Succinyl-CoA:(R)-benzylsuccinate CoA-transferase | bbsEF | (R)-2-Benzylsuccinyl-CoA | 40[5] | - | 25 ± 5 (reverse reaction)[15] | Thauera aromatica |
| Succinate | 160[5] | - | ||||
| (R)-benzylsuccinyl-CoA dehydrogenase | bbsG | (R)-2-Benzylsuccinyl-CoA | - | - | - | Thauera aromatica |
| (E)-2-benzylidenesuccinyl-CoA hydratase | bbsH | (E)-2-Benzylidenesuccinyl-CoA | - | - | - | Thauera aromatica |
| (2S,3R)-2-(hydroxy(phenyl)methyl)succinyl-CoA dehydrogenase | bbsCD | (2S,3R)-2-(Hydroxy(phenyl)methyl)succinyl-CoA | - | - | - | Thauera aromatica |
| (S)-2-benzoylsuccinyl-CoA thiolase | bbsB | (S)-2-Benzoylsuccinyl-CoA | - | - | - | Thauera aromatica |
| Note: "-" indicates data not found in the searched literature. |
Experimental Protocols
Cultivation of Thauera aromatica for Induction of the bbs Operon
Objective: To grow Thauera aromatica under conditions that induce the expression of the bbs operon for subsequent protein purification or gene expression analysis.
Materials:
-
Thauera aromatica strain (e.g., K172, DSM 6984)
-
Anaerobic mineral salt medium[16]
-
Benzoate (5 mM) or Toluene (as vapor) as the sole carbon source[16][17]
-
Potassium nitrate (B79036) (KNO₃, 20 mM) as the electron acceptor[16]
-
Anaerobic culture vessels (e.g., serum bottles with butyl rubber stoppers)
-
Gassing station with N₂/CO₂ (e.g., 80:20 v/v) mixture
Procedure:
-
Prepare the anaerobic mineral salt medium and dispense it into serum bottles.
-
Seal the bottles with butyl rubber stoppers and aluminum crimps.
-
Make the medium anaerobic by repeatedly evacuating and flushing with an N₂/CO₂ gas mixture.
-
Autoclave the sealed bottles containing the medium.
-
After cooling, add sterile stock solutions of the carbon source (benzoate) and electron acceptor (nitrate) via a syringe. If using toluene, it can be supplied in the gas phase.
-
Inoculate the medium with a pre-culture of Thauera aromatica.
-
Incubate the cultures at 30°C in the dark[16].
-
Monitor growth by measuring the optical density at 600 nm.
-
Harvest cells in the late exponential growth phase by centrifugation for subsequent experiments.
Preparation of Cell-Free Extracts
Objective: To prepare cell-free extracts for enzyme activity assays.
Materials:
-
Harvested Thauera aromatica cells
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)
-
DNase I
-
Ultrasonicator or French press
-
High-speed centrifuge
Procedure:
-
Add lysozyme and incubate on ice to weaken the cell wall.
-
Disrupt the cells by ultrasonication on ice or by passing them through a French press[19].
-
Add DNase I to reduce the viscosity of the lysate.
-
Centrifuge the lysate at high speed (e.g., >100,000 x g) to remove cell debris and obtain the soluble cell-free extract[11][19].
-
Collect the supernatant (cell-free extract) and keep it on ice for immediate use or store it at -80°C.
Enzyme Assay for Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF)
Objective: To measure the activity of BbsEF in cell-free extracts or purified protein fractions.
Method: A coupled luminometric assay for the reverse reaction (synthesis of succinyl-CoA) can be used[15].
Principle: The succinyl-CoA produced is converted to ATP by succinate-CoA ligase, and the ATP is quantified using a luciferase-based assay.
Reaction Mixture:
-
100 mM Triethanolamine-HCl buffer, pH 7.5
-
2.5 mM MgCl₂
-
5 mM NaH₂PO₄
-
0.1 mM ADP
-
1 mM succinate
-
ATP-monitoring kit (containing luciferase and luciferin)
-
Partially purified succinate-CoA ligase
-
Cell-free extract or purified BbsEF
-
0.1 mM (R,S)-benzylsuccinyl-CoA (to start the reaction)
Procedure:
-
Combine all reaction components except benzylsuccinyl-CoA in a luminometer tube.
-
Place the tube in the luminometer and allow the background signal to stabilize.
-
Initiate the reaction by adding benzylsuccinyl-CoA.
-
Continuously monitor the light emission, which is proportional to the rate of ATP production and thus to the BbsEF activity[15].
-
Calibrate the assay with a known concentration of ATP.
Heterologous Expression and Purification of BbsG
Objective: To produce and purify recombinant BbsG protein for characterization.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET vector with a His-tag)
-
LB medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Affinity chromatography column (e.g., Ni-NTA agarose)
-
Lysis, wash, and elution buffers for His-tag purification
Procedure:
-
Clone the bbsG gene into the expression vector[5].
-
Transform the expression plasmid into the E. coli expression strain[1].
-
Grow the transformed cells in LB medium to an OD₆₀₀ of ~0.6.
-
Induce protein expression by adding IPTG (e.g., 1 mM) and continue incubation for several hours[5].
-
Harvest the cells by centrifugation.
-
Lyse the cells as described in Protocol 2.
-
Apply the soluble cell-free extract to the equilibrated Ni-NTA column[20][21][22].
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the His-tagged BbsG protein with elution buffer containing imidazole.
-
Analyze the purity of the eluted protein by SDS-PAGE.
Construction of a bbs Gene Knockout Mutant
Objective: To create a targeted gene deletion in the bbs operon of Thauera aromatica to study its function.
Method: Homologous recombination using a suicide vector.
Materials:
-
Thauera aromatica wild-type strain
-
Suicide vector (e.g., pT18mobsacB) containing flanking regions of the target bbs gene and a selectable marker[23]
-
E. coli donor strain for conjugation (e.g., S17-1)
-
Appropriate antibiotics and counter-selection agents (e.g., sucrose (B13894) for sacB-based vectors)
Procedure:
-
Amplify the upstream and downstream flanking regions of the target bbs gene from Thauera aromatica genomic DNA by PCR.
-
Clone these flanking regions into the suicide vector on either side of a selectable marker.
-
Transform the resulting knockout plasmid into the E. coli donor strain.
-
Perform biparental or triparental mating between the E. coli donor strain and Thauera aromatica.
-
Select for single-crossover integrants on selective agar (B569324) plates containing an antibiotic to which Thauera aromatica is resistant and the antibiotic for the suicide vector.
-
Promote the second crossover event by growing the single-crossover mutants in non-selective medium and then plating on a medium containing a counter-selectable agent (e.g., sucrose)[23].
-
Screen the resulting colonies for the desired double-crossover event (gene knockout) by PCR and antibiotic sensitivity.
Metabolite Analysis by HPLC
Objective: To identify and quantify intermediates of the benzylsuccinate pathway.
Materials:
-
Culture supernatants or cell-free extract reaction mixtures
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or mass spectrometer (MS)
-
Reversed-phase C18 column
-
Mobile phase (e.g., acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid)[6][24]
-
Standards for the expected metabolites (e.g., benzylsuccinate, benzoyl-CoA)
Procedure:
-
Prepare samples by centrifuging to remove cells and/or proteins. Acidify the samples if necessary.
-
Inject the sample onto the HPLC column.
-
Elute the metabolites using a suitable gradient of the mobile phase.
-
Detect the compounds by their UV absorbance (e.g., at 210 nm or 260 nm) or by mass spectrometry[4][7].
-
Identify the metabolites by comparing their retention times and mass spectra to those of authentic standards.
-
Quantify the metabolites by integrating the peak areas and comparing them to a standard curve.
Experimental and Logical Workflows
Caption: A general experimental workflow for studying the bbs operon.
Conclusion
The bbs operon and the enzymes it encodes represent a remarkable example of microbial adaptation to degrade recalcitrant aromatic compounds in the absence of oxygen. The intermediate 2-benzoylsuccinyl-CoA is a linchpin in this pathway, connecting the initial activation of toluene to the central metabolite benzoyl-CoA. A thorough understanding of this pathway, facilitated by the experimental approaches outlined in this guide, is essential for harnessing the potential of these microorganisms for bioremediation and for discovering novel biocatalysts for industrial applications. Further research is needed to fully characterize the kinetics of all the Bbs enzymes and to elucidate the regulatory networks that control the expression of the bbs operon.
References
- 1. E. coli protein expression and purification [protocols.io]
- 2. Efficient Purification Of A Recombinant Protein From Escherichia Coli Fermentate [bioprocessonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of the Novel Benzylsuccinate Synthase Reaction for Anaerobic Toluene Activation Based on Structural Studies of the Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anaerobic Toluene Catabolism of Thauera aromatica: the bbs Operon Codes for Enzymes of β Oxidation of the Intermediate Benzylsuccinate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anaerobic toluene-catabolic pathway in denitrifying Thauera aromatica: activation and beta-oxidation of the first intermediate, (R)-(+)-benzylsuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KEGG GENOME: Thauera aromatica [kegg.jp]
- 10. Spatial arrangement of coenzyme and substrates bound to L-3-hydroxyacyl-CoA dehydrogenase as studied by spin-labeled analogues of NAD+ and CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 12. WO2007094620A1 - Preparation of cell extract and its application for cell-free protein systhesis - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Adaptation of anaerobically grown Thauera aromatica, Geobacter sulfurreducens and Desulfococcus multivorans to organic solvents on the level of membrane fatty acid composition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anaerobically grown Thauera aromatica, Desulfococcus multivorans, Geobacter sulfurreducens are more sensitive towards organic solvents than aerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biochemical Preparation of Cell Extract for Cell-Free Protein Synthesis without Physical Disruption | PLOS One [journals.plos.org]
- 19. Methodologies for preparation of prokaryotic extracts for cell-free expression systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 21. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Separation of Benzylsuccinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Discovery and Characterization of 2-Benzoylsuccinyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzoylsuccinyl-CoA is a key metabolic intermediate in the anaerobic degradation of toluene (B28343), a widespread environmental pollutant. Its discovery and characterization have been pivotal in elucidating the biochemical strategies employed by microorganisms to break down aromatic hydrocarbons in the absence of oxygen. This technical guide provides a comprehensive overview of this compound, from its discovery to the detailed characterization of its biosynthesis and the enzymes involved. The information presented herein is intended to serve as a valuable resource for researchers in microbiology, biochemistry, and environmental science, as well as for professionals in drug development exploring novel enzymatic pathways for potential therapeutic applications.
Discovery and Metabolic Context
The initial step in the anaerobic degradation of toluene is its addition to fumarate, forming (R)-benzylsuccinate. This intermediate is then activated to its coenzyme A (CoA) thioester and subsequently undergoes a series of β-oxidation reactions. This compound emerges as a central intermediate in this pathway before its eventual thiolytic cleavage to benzoyl-CoA and succinyl-CoA. This pathway is primarily characterized in denitrifying bacteria such as Thauera aromatica and iron-reducing bacteria like Geobacter metallireducens.[1][2] The enzymes responsible for this metabolic route are encoded by the bbs (benzylsuccinate β-oxidation) operon.[1][3]
Biosynthesis of this compound
The formation of (S)-2-benzoylsuccinyl-CoA is the culmination of a modified β-oxidation pathway acting on (R)-benzylsuccinate. The key enzymatic steps are outlined below:
-
Activation of (R)-benzylsuccinate: Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF) catalyzes the formation of (R)-2-benzylsuccinyl-CoA from (R)-benzylsuccinate and succinyl-CoA.[1]
-
Dehydrogenation: (R)-2-benzylsuccinyl-CoA dehydrogenase (BbsG) oxidizes (R)-2-benzylsuccinyl-CoA to (E)-benzylidenesuccinyl-CoA.
-
Hydration: (E)-2-benzylidenesuccinyl-CoA hydratase (BbsH) hydrates the double bond of (E)-benzylidenesuccinyl-CoA to yield (2R,3S)-2-(α-hydroxybenzyl)succinyl-CoA.
-
Dehydrogenation: (S,R)-2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase (BbsCD) oxidizes the hydroxyl group to a keto group, forming (S)-2-benzoylsuccinyl-CoA.[4]
-
Thiolytic Cleavage: Finally, (S)-2-benzoylsuccinyl-CoA thiolase (BbsAB) cleaves (S)-2-benzoylsuccinyl-CoA into benzoyl-CoA and succinyl-CoA.[5][6]
Characterization of this compound
The definitive identification and characterization of this compound have been achieved through a combination of enzymatic synthesis and analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₄N₇O₂₀P₃S | [7] |
| Molecular Weight | 971.71 g/mol | [7] |
Spectroscopic Data
Enzymes of the this compound Pathway
The enzymes of the bbs operon have been characterized to varying extents. The following tables summarize the available quantitative data.
Table 1: Benzoylsuccinyl-CoA Thiolase (BbsAB)
| Organism | Substrates | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Optimal Temp. (°C) | Reference |
| Geobacter metallireducens | Benzoyl-CoA, Succinyl-CoA | N/A | N/A | N/A | N/A | [5] |
| Thauera aromatica | Benzoyl-CoA, Succinyl-CoA | N/A | N/A | N/A | N/A | [1] |
Note: Specific kinetic data for the forward reaction (cleavage of this compound) is limited due to the unavailability of the substrate. The reverse reaction (condensation of benzoyl-CoA and succinyl-CoA) is often assayed. A related 3-ketoacyl-CoA thiolase from Thermus thermophilus has shown an optimal pH of approximately 8.0 and highest activity at 65°C.[8]
Table 2: Other Enzymes of the bbs Operon
| Enzyme | Organism | Substrate(s) | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF) | Thauera aromatica | (R)-benzylsuccinate, succinyl-CoA | N/A | N/A | [1] |
| (R)-2-benzylsuccinyl-CoA dehydrogenase (BbsG) | Thauera aromatica | (R)-2-benzylsuccinyl-CoA | N/A | N/A | [2] |
| (E)-2-benzylidenesuccinyl-CoA hydratase (BbsH) | Thauera aromatica | (E)-benzylidenesuccinyl-CoA | N/A | N/A | |
| (S,R)-2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase (BbsCD) | Thauera aromatica | (2R,3S)-2-(α-hydroxybenzyl)succinyl-CoA | N/A | N/A | [4] |
Note: Comprehensive kinetic data for all enzymes in the pathway is not fully available in the reviewed literature.
Experimental Protocols
Expression and Purification of Recombinant Benzoylsuccinyl-CoA Thiolase (BbsAB) from Geobacter metallireducens in E. coli
This protocol is based on methods described for the purification of recombinant proteins.[9][10]
a. Gene Cloning and Expression Vector Construction:
- Amplify the bbsA and bbsB genes from Geobacter metallireducens genomic DNA using PCR with primers containing appropriate restriction sites.
- Clone the co-expressed bbsA and bbsB genes into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal His₆-tag.
- Transform the resulting plasmid into an E. coli expression strain (e.g., BL21(DE3)).
b. Protein Expression:
- Inoculate a single colony of the transformed E. coli into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
- Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to grow the culture at 18°C for 16-20 hours.
c. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
- Incubate on ice for 30 minutes.
- Sonicate the cell suspension on ice until the lysate is no longer viscous.
- Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
- Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Analyze the purified protein fractions by SDS-PAGE.
- Pool the fractions containing the purified BbsAB complex and dialyze against storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).
- Store the purified enzyme at -80°C.
Benzoylsuccinyl-CoA Thiolase (BbsAB) Enzyme Assay (Reverse Reaction)
This spectrophotometric assay measures the formation of benzoyl-CoA and succinyl-CoA, which is coupled to the reduction of NAD⁺.
a. Reagents:
- Assay Buffer: 100 mM Tris-HCl, pH 8.0
- Substrate solution: 10 mM Benzoyl-CoA, 10 mM Succinyl-CoA
- Coupling enzymes: Malate dehydrogenase (MDH) and Citrate Synthase (CS)
- 20 mM NAD⁺
- 100 mM L-Malate
- Purified BbsAB enzyme
b. Procedure:
- In a 1 mL cuvette, combine 800 µL of assay buffer, 50 µL of 100 mM L-Malate, 50 µL of 20 mM NAD⁺, 10 µL of MDH (100 U/mL), and 10 µL of CS (100 U/mL).
- Add a known amount of purified BbsAB enzyme.
- Incubate at 30°C for 5 minutes to allow for temperature equilibration and to consume any endogenous acetyl-CoA.
- Initiate the reaction by adding 50 µL of a mixture of 10 mM benzoyl-CoA and 10 mM succinyl-CoA.
- Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
- Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
HPLC-MS/MS Analysis of this compound
This method is adapted from general protocols for acyl-CoA analysis.[3][11][12]
a. Sample Preparation:
- Quench enzymatic reactions or cellular metabolism by adding a cold extraction solvent (e.g., 75% methanol).
- Centrifuge to pellet precipitated proteins.
- Dry the supernatant under a stream of nitrogen.
- Reconstitute the dried extract in a suitable solvent for HPLC analysis (e.g., 5% methanol (B129727) in water).
b. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
- Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.
- Mobile Phase B: Acetonitrile.
- Gradient: A linear gradient from 5% to 95% B over 15 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
c. MS/MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound. The precursor ion would be the protonated molecule [M+H]⁺. Characteristic product ions would include those resulting from the fragmentation of the CoA moiety.
- Source Parameters: Optimize source parameters (e.g., spray voltage, source temperature, gas flows) for maximum sensitivity.
Visualizations
Caption: Anaerobic Toluene Degradation Pathway to this compound.
Caption: Workflow for the Purification of Recombinant BbsAB.
Caption: Coupled Enzyme Assay for Benzoylsuccinyl-CoA Thiolase Activity.
References
- 1. Anaerobic toluene-catabolic pathway in denitrifying Thauera aromatica: activation and beta-oxidation of the first intermediate, (R)-(+)-benzylsuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anaerobic Toluene Catabolism of Thauera aromatica: the bbs Operon Codes for Enzymes of β Oxidation of the Intermediate Benzylsuccinate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 10. teachmephysiology.com [teachmephysiology.com]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the 2-Benzoylsuccinyl-CoA Pathway in Anaerobic Toluene Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The anaerobic degradation of aromatic hydrocarbons, such as toluene (B28343), is a critical biogeochemical process carried out by a diverse range of microorganisms. In the absence of oxygen, these organisms employ unique biochemical strategies to activate and catabolize the stable aromatic ring. A key pathway in this process is the anaerobic degradation of toluene, which proceeds via the formation of (R)-benzylsuccinate and its subsequent β-oxidation to the central metabolite benzoyl-CoA. This guide provides a detailed technical overview of the β-oxidation pathway of (R)-benzylsuccinate, with a particular focus on the intermediates and enzymes leading to and including 2-benzoylsuccinyl-CoA. This pathway is of significant interest for bioremediation strategies and presents potential targets for antimicrobial drug development against anaerobic pathogens.
The Core Pathway: β-Oxidation of (R)-Benzylsuccinate
The anaerobic degradation of toluene is initiated by the addition of fumarate (B1241708) to the methyl group of toluene, a reaction catalyzed by the glycyl radical enzyme benzylsuccinate synthase, yielding (R)-(+)-benzylsuccinate.[1] This initial activation is followed by a specialized β-oxidation pathway that ultimately produces benzoyl-CoA and succinyl-CoA.[1] The key intermediate in the final thiolytic cleavage step is (S)-2-benzoylsuccinyl-CoA.
The enzymatic steps involved in the conversion of (R)-benzylsuccinate to benzoyl-CoA and succinyl-CoA are as follows:
-
Activation of (R)-Benzylsuccinate: Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF) catalyzes the activation of (R)-benzylsuccinate to its corresponding CoA thioester, (R)-2-benzylsuccinyl-CoA, using succinyl-CoA as the CoA donor.
-
First Dehydrogenation: (R)-Benzylsuccinyl-CoA dehydrogenase (BbsG) oxidizes (R)-2-benzylsuccinyl-CoA to (E)-benzylidenesuccinyl-CoA.
-
Hydration: (E)-Benzylidenesuccinyl-CoA hydratase (BbsH) catalyzes the hydration of the double bond in (E)-benzylidenesuccinyl-CoA to form (2S, 3R)-2-(α-hydroxybenzyl)succinyl-CoA.
-
Second Dehydrogenation: (S,R)-2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase (BbsCD) oxidizes the hydroxyl group to a keto group, yielding (S)-2-benzoylsuccinyl-CoA.[1]
-
Thiolytic Cleavage: Benzoylsuccinyl-CoA thiolase (BbsAB) catalyzes the final step, the thiolytic cleavage of (S)-2-benzoylsuccinyl-CoA by a second molecule of CoA, to produce benzoyl-CoA and succinyl-CoA.
Signaling Pathways and Logical Relationships
The anaerobic toluene degradation pathway is a linear metabolic sequence. The product of one enzymatic reaction serves as the substrate for the next, ensuring the efficient conversion of toluene to central metabolites. The logical flow of this pathway is depicted below.
Caption: The β-oxidation pathway for the anaerobic degradation of (R)-benzylsuccinate.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes in the this compound pathway from the denitrifying bacterium Thauera aromatica.
Table 1: Specific Activities of Enzymes in the this compound Pathway
| Enzyme | Substrate | Specific Activity (nmol min⁻¹ mg⁻¹) | Assay Conditions | Reference |
| Succinyl-CoA:(R)-benzylsuccinate CoA-transferase | (R)-Benzylsuccinate | 15 ± 5 | In cell extracts | Leutwein & Heider, 1999 |
| (R)-Benzylsuccinyl-CoA dehydrogenase | (R)-2-Benzylsuccinyl-CoA | 1100 (purified enzyme) | 30°C, pH 7.2 | Leutwein & Heider, 2002 |
Table 2: Kinetic Parameters of Enzymes in the this compound Pathway
| Enzyme | Substrate | Km (µM) | Vmax (nmol min⁻¹ mg⁻¹) | Assay Conditions | Reference |
| (R)-Benzylsuccinyl-CoA dehydrogenase | (R)-2-Benzylsuccinyl-CoA | 110 ± 10 | Not reported | 30°C, pH 7.2 | Leutwein & Heider, 2002 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Experimental Workflow for Enzyme Assays
The general workflow for characterizing the enzymes of the this compound pathway involves cell cultivation, preparation of cell-free extracts, enzyme purification, and activity assays.
Caption: General experimental workflow for the characterization of enzymes.
Assay for Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF)
This assay measures the formation of succinate (B1194679) from succinyl-CoA in the presence of (R)-benzylsuccinate.
-
Principle: The forward reaction is coupled to the succinate dehydrogenase (SDH) reaction, where the reduction of an artificial electron acceptor is monitored spectrophotometrically.
-
Reagents:
-
100 mM MOPS/KOH buffer, pH 7.2
-
2 mM (R)-benzylsuccinate
-
0.2 mM Succinyl-CoA
-
2.5 mM Dithiothreitol (DTT)
-
0.1 mM Phenazine methosulfate (PMS)
-
0.1 mM 2,6-Dichlorophenolindophenol (DCPIP)
-
Cell-free extract or purified enzyme
-
-
Procedure:
-
Prepare a reaction mixture containing MOPS/KOH buffer, (R)-benzylsuccinate, DTT, PMS, and DCPIP in a cuvette.
-
Add the cell-free extract containing both the CoA-transferase and succinate dehydrogenase.
-
Start the reaction by adding succinyl-CoA.
-
Monitor the reduction of DCPIP by the decrease in absorbance at 600 nm.
-
The activity is calculated using the molar extinction coefficient of DCPIP.
-
Assay for (R)-Benzylsuccinyl-CoA Dehydrogenase (BbsG)
This assay measures the oxidation of (R)-2-benzylsuccinyl-CoA.
-
Principle: The formation of the double bond in the product, (E)-benzylidenesuccinyl-CoA, leads to an increase in absorbance at 290 nm.
-
Reagents:
-
100 mM MOPS/KOH buffer, pH 7.2
-
0.1 mM (R)-2-benzylsuccinyl-CoA
-
0.2 mM Ferricenium hexafluorophosphate (B91526) (as an artificial electron acceptor)
-
Purified (R)-benzylsuccinyl-CoA dehydrogenase
-
-
Procedure:
-
The assay is performed in an anaerobic cuvette.
-
The reaction mixture contains MOPS/KOH buffer and ferricenium hexafluorophosphate.
-
The reaction is started by the addition of (R)-2-benzylsuccinyl-CoA.
-
The activity is determined by monitoring the increase in absorbance at 290 nm, which is indicative of the formation of (E)-benzylidenesuccinyl-CoA.
-
Coupled Assay for (E)-Benzylidenesuccinyl-CoA Hydratase (BbsH) and (S,R)-2-(α-hydroxybenzyl)succinyl-CoA Dehydrogenase (BbsCD)
This coupled assay measures the activity of BbsH by monitoring the subsequent BbsCD-catalyzed reaction.[1]
-
Principle: BbsH converts (E)-benzylidenesuccinyl-CoA to 2-(α-hydroxybenzyl)succinyl-CoA. This product is then oxidized by BbsCD in the presence of NAD+, leading to the formation of NADH, which can be monitored spectrophotometrically at 340 nm.[1]
-
Reagents:
-
Buffer (e.g., Tris-HCl, pH 7.8)
-
(E)-benzylidenesuccinyl-CoA
-
1 mM NAD+
-
Purified BbsH
-
Purified BbsCD
-
-
Procedure:
-
Combine the buffer, (E)-benzylidenesuccinyl-CoA, and NAD+ in a cuvette.
-
Add purified BbsCD.
-
Initiate the reaction by adding purified BbsH.
-
Monitor the increase in absorbance at 340 nm due to the formation of NADH.
-
Assay for Benzoylsuccinyl-CoA Thiolase (BbsAB)
The activity of this enzyme is typically measured in the direction of the thiolytic cleavage.
-
Principle: The cleavage of (S)-2-benzoylsuccinyl-CoA in the presence of CoA results in the formation of benzoyl-CoA and succinyl-CoA. The disappearance of the substrate or the formation of the products can be monitored by HPLC.
-
Reagents:
-
Buffer (e.g., potassium phosphate, pH 7.5)
-
(S)-2-benzoylsuccinyl-CoA (synthesized enzymatically or chemically)
-
0.5 mM CoA
-
Purified BbsAB
-
-
Procedure:
-
Incubate the purified BbsAB enzyme with (S)-2-benzoylsuccinyl-CoA and CoA in the buffer at a defined temperature.
-
Stop the reaction at different time points by adding an acid (e.g., perchloric acid).
-
Analyze the reaction mixture by reverse-phase HPLC to quantify the decrease in the substrate and the increase in the products.
-
Conclusion and Future Directions
The this compound pathway represents a fascinating example of microbial adaptation to anaerobic environments. The enzymes involved in this pathway, with their unique substrate specificities and catalytic mechanisms, are crucial for the biogeochemical cycling of aromatic compounds. A thorough understanding of this pathway, including detailed kinetic and structural characterization of its enzymes, is essential for developing novel bioremediation technologies for sites contaminated with aromatic hydrocarbons.
Furthermore, as our understanding of the microbial world expands, it is becoming increasingly clear that anaerobic metabolism plays a significant role in various environments, including the human gut. The enzymes of the this compound pathway could, therefore, represent novel targets for the development of narrow-spectrum antibiotics that specifically target anaerobic bacteria. Future research should focus on high-resolution structural studies of these enzymes to facilitate structure-based drug design and on exploring the diversity and regulation of this pathway in a wider range of microorganisms.
References
(S)-2-Benzoylsuccinyl-CoA Thiolase: A Core Component of Anaerobic Aromatic Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-2-Benzoylsuccinyl-CoA thiolase (EC 2.3.1.310) is a crucial enzyme in the anaerobic metabolism of toluene (B28343) and other aromatic compounds in certain bacteria. This enzyme catalyzes the thiolytic cleavage of (S)-2-benzoylsuccinyl-CoA, a key step in the benzoyl-CoA degradation pathway, yielding benzoyl-CoA and succinyl-CoA. This technical guide provides a comprehensive overview of the function, structure, and kinetics of (S)-2-benzoylsuccinyl-CoA thiolase, along with detailed experimental protocols for its study. The information presented is intended to support research and development efforts targeting anaerobic microbial pathways for bioremediation and drug discovery.
Introduction
The anaerobic degradation of aromatic compounds is a vital biogeochemical process carried out by a diverse range of microorganisms. A central pathway in this process is the benzoyl-CoA degradation pathway, which channels a variety of aromatic substrates into central metabolism. (S)-2-Benzoylsuccinyl-CoA thiolase plays a pivotal role in the later stages of this pathway, specifically in the beta-oxidation of benzylsuccinate, the initial product of anaerobic toluene activation. This enzyme has been primarily characterized in the denitrifying bacterium Thauera aromatica and the metal-reducing bacterium Geobacter metallireducens.[1][2][3] Understanding the function and mechanism of this thiolase is essential for manipulating anaerobic microbial activities for environmental and biotechnological applications.
Enzyme Function and Metabolic Pathway
(S)-2-Benzoylsuccinyl-CoA thiolase catalyzes the following reversible reaction:
(S)-2-Benzoylsuccinyl-CoA + CoA <=> Benzoyl-CoA + Succinyl-CoA
This reaction is the final step in the beta-oxidation of benzylsuccinate, which is formed from the addition of toluene to fumarate.[4] The products, benzoyl-CoA and succinyl-CoA, are central metabolites that can enter other catabolic pathways.
The enzyme is a key component of the anaerobic toluene degradation pathway, as illustrated below.
Enzyme Structure and Properties
(S)-2-Benzoylsuccinyl-CoA thiolase is a heterodimeric enzyme composed of two subunits, BbsA and BbsB.[1] In Thauera aromatica, the enzyme is encoded by the bbsB gene, and the adjacent bbsA gene encodes a protein of unknown function, which is thought to be an accessory subunit. In Geobacter metallireducens, the functional enzyme is a stable BbsAB complex.[1]
The BbsB subunit belongs to the thiolase superfamily, characterized by a conserved catalytic triad. The BbsA subunit is a zinc-finger protein that is essential for the catalytic activity of the complex.[5]
Table 1: Quantitative Data for (S)-2-Benzoylsuccinyl-CoA Thiolase from Geobacter metallireducens
| Parameter | Value | Substrate | Reference |
| Kinetic Parameters (Thiolysis Direction) | |||
| kcat | 2.1 ± 0.2 s-1 | (S)-2-Benzoylsuccinyl-CoA | [5] |
| Km | 15 ± 3 µM | (S)-2-Benzoylsuccinyl-CoA | [5] |
| kcat/Km | 1.4 x 105 M-1s-1 | (S)-2-Benzoylsuccinyl-CoA | [5] |
| Kinetic Parameters (Condensation Direction) | |||
| kcat | 0.8 ± 0.1 s-1 | Benzoyl-CoA, Succinyl-CoA | [5] |
| Km | 25 ± 5 µM | Benzoyl-CoA | [5] |
| Km | 30 ± 6 µM | Succinyl-CoA | [5] |
| Physical Properties | |||
| Molecular Mass (BbsA) | ~16 kDa | [1] | |
| Molecular Mass (BbsB) | ~42 kDa | [1] | |
| Optimal pH | Not Determined | ||
| Optimal Temperature | Not Determined |
Experimental Protocols
Purification of Recombinant (S)-2-Benzoylsuccinyl-CoA Thiolase (BbsAB) from Geobacter metallireducens
This protocol is adapted from the method described for the purification of the recombinant BbsAB complex.[1]
Workflow Diagram:
Methodology:
-
Cell Culture and Induction:
-
Transform E. coli (e.g., BL21(DE3)) with an expression vector containing the genes for His-tagged BbsA and BbsB.
-
Grow the cells in a suitable medium (e.g., LB broth) with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with a suitable inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail).
-
Lyse the cells by sonication on ice.
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30-60 minutes at 4°C to pellet cell debris.
-
-
Affinity Chromatography:
-
Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column extensively with a wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).
-
Elute the bound protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).
-
-
Dialysis and Size Exclusion Chromatography (Optional Polishing Step):
-
Dialyze the eluted fractions against a storage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl) to remove imidazole.
-
For higher purity, concentrate the dialyzed protein and apply it to a size exclusion chromatography column equilibrated with the storage buffer.
-
Collect fractions containing the purified BbsAB complex.
-
-
Purity Assessment:
-
Analyze the purity of the final protein preparation by SDS-PAGE.
-
(S)-2-Benzoylsuccinyl-CoA Thiolase Activity Assay
This assay measures the thiolytic cleavage of (S)-2-benzoylsuccinyl-CoA. Since the substrate is not commercially available, a coupled assay monitoring the reverse (condensation) reaction is often employed.[5]
Logical Relationship Diagram:
Methodology:
-
Reaction Mixture:
-
Prepare a reaction mixture in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
The final reaction volume will typically be 200-1000 µL.
-
The reaction mixture should contain:
-
Benzoyl-CoA (e.g., 50-200 µM)
-
Succinyl-CoA (e.g., 50-200 µM)
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) (e.g., 0.2 mM)
-
-
-
Enzyme Addition and Measurement:
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of purified (S)-2-benzoylsuccinyl-CoA thiolase.
-
Immediately monitor the increase in absorbance at 412 nm using a spectrophotometer. The increase in absorbance is due to the formation of 2-nitro-5-thiobenzoate (TNB2-) upon the reaction of DTNB with the free CoA-SH produced during the condensation reaction.
-
-
Calculation of Activity:
-
Calculate the enzyme activity using the molar extinction coefficient of TNB2- at 412 nm (14,150 M-1cm-1).
-
One unit of enzyme activity can be defined as the amount of enzyme that produces 1 µmol of CoA-SH per minute under the specified conditions.
-
Inhibitors
Specific inhibitors for (S)-2-benzoylsuccinyl-CoA thiolase have not been extensively studied. However, general thiolase inhibitors may have an effect on its activity. These include:
-
Acetyl-CoA: High concentrations of acetyl-CoA have been shown to inhibit other thiolases.[6]
-
Acyl-CoA analogs: Various synthetic acyl-CoA analogs could potentially act as competitive inhibitors.
Further research is needed to identify and characterize specific and potent inhibitors of (S)-2-benzoylsuccinyl-CoA thiolase, which could be valuable tools for studying anaerobic metabolic pathways and for potential applications in bioremediation or as antimicrobial agents.
Conclusion
(S)-2-Benzoylsuccinyl-CoA thiolase is a fascinating enzyme with a critical role in the anaerobic degradation of aromatic compounds. Its unique heterodimeric structure and catalytic mechanism make it a compelling target for further research. The information and protocols provided in this guide are intended to facilitate a deeper understanding of this enzyme and to support the development of novel applications in biotechnology and environmental science. Future studies should focus on elucidating the precise role of the BbsA subunit, determining the three-dimensional structure of the complex, and identifying specific inhibitors to further probe its function and potential as a drug target.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzoyl-CoA reductase (dearomatizing), a key enzyme of anaerobic aromatic metabolism. A study of adenosinetriphosphatase activity, ATP stoichiometry of the reaction and EPR properties of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ENZYME - 2.3.1.310 benzoylsuccinyl-CoA thiolase [enzyme.expasy.org]
- 4. Anaerobic toluene-catabolic pathway in denitrifying Thauera aromatica: activation and beta-oxidation of the first intermediate, (R)-(+)-benzylsuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
enzymes in the benzoylsuccinyl-CoA degradation pathway
An In-depth Technical Guide to the Enzymes of the Benzoyl-CoA Degradation Pathway
For Researchers, Scientists, and Drug Development Professionals
The anaerobic degradation of aromatic compounds is a critical biogeochemical process, with benzoyl-CoA serving as a central intermediate in the metabolism of a wide variety of these substrates. The benzoyl-CoA degradation pathway involves a series of enzymatic reactions that dearomatize and cleave the benzene (B151609) ring, ultimately producing compounds that can enter central metabolism. This guide provides a detailed technical overview of the core enzymes involved in the upper pathway, from benzoyl-CoA to 3-hydroxypimeloyl-CoA, focusing on their biochemical properties, kinetic data, and experimental methodologies.
Benzoyl-CoA Reductase (BCR)
Benzoyl-CoA Reductase is the key enzyme initiating the degradation pathway. It catalyzes the ATP-dependent reduction of the aromatic ring of benzoyl-CoA, a chemically challenging reaction.[1][2] There are two main classes of BCRs: Class I, found in facultative anaerobes like Thauera aromatica, and Class II, present in strict anaerobes such as Geobacter metallireducens.[2][3]
Reaction: Benzoyl-CoA + 2e⁻ + 2H⁺ + nATP → Cyclohexa-1,5-diene-1-carbonyl-CoA + nAMP + nPPi
The Class I enzyme from Thauera aromatica is an αβγδ-subunit complex containing three [4Fe-4S] clusters and is highly oxygen-labile.[3] It hydrolyzes approximately 2.3–2.8 ATP molecules per two electrons transferred.[3] The Class II enzyme is ATP-independent.[1]
Quantitative Data: Benzoyl-CoA Reductase
| Property | Value / Description | Organism |
| Enzyme Class | Class I (ATP-dependent) | Thauera aromatica, Thauera chlorobenzoica |
| Subunit Composition | αβγδ | Thauera chlorobenzoica[3] |
| Cofactors | 3 x [4Fe-4S] clusters | Thauera chlorobenzoica[3] |
| ATP Stoichiometry | 2.3–2.8 ATP per 2e⁻ transferred | Thauera chlorobenzoica[3] |
| Enzyme Class | Class II (ATP-independent) | Geobacter metallireducens |
| Subunit Composition | Encoded by bamBCDEFGHI gene cluster | Geobacter metallireducens[2] |
| Cofactors | W-bis-MPT cofactor, [4Fe-4S] clusters | Geobacter metallireducens[4] |
Experimental Protocol: Heterologous Expression of Class I BCR
This protocol is adapted from the expression of 3-methylbenzoyl-CoA reductase from Thauera chlorobenzoica in E. coli.[3]
-
Gene Synthesis and Cloning: Synthesize the four structural genes (bcr) codon-optimized for E. coli and clone them into an appropriate expression vector (e.g., pET vector system).
-
Host Strain: Use an E. coli strain suitable for expressing iron-sulfur cluster proteins, such as BL21(DE3) co-transformed with a plasmid carrying the isc operon for enhanced Fe-S cluster assembly.
-
Culture Conditions: Grow the cells in a rich medium (e.g., TB) supplemented with appropriate antibiotics, iron (e.g., 100 µM FeCl₃), and cysteine (e.g., 2 mM) at 37°C to an OD₆₀₀ of ~0.6.
-
Induction: Cool the culture to 16-20°C and induce protein expression with IPTG (e.g., 0.1–0.5 mM). Incubate for 16-20 hours.
-
Cell Harvest and Lysis: Harvest cells by centrifugation. All subsequent steps must be performed under strict anoxic conditions inside an anaerobic chamber. Resuspend the cell pellet in an anaerobic buffer (e.g., 50 mM TRIS-HCl pH 8.0, 10% glycerol, 2 mM DTT) and lyse by sonication or high-pressure homogenization.
-
Purification: Purify the enzyme using affinity chromatography (e.g., Strep-Tactin or Ni-NTA, if tagged) followed by size-exclusion chromatography, all under anoxic conditions.
Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase (Dienoyl-CoA Hydratase)
This enzyme catalyzes the second step in the pathway: the hydration of the dienoyl-CoA product from the BCR reaction.[5][6] It specifically adds a water molecule to one of the double bonds, forming 6-hydroxycyclohex-1-ene-1-carbonyl-CoA.[5]
Reaction: Cyclohexa-1,5-diene-1-carbonyl-CoA + H₂O ⇌ 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA
The enzyme from Thauera aromatica has been purified and is highly specific for the cyclic 1,5-dienoyl-CoA substrate.[5]
Quantitative Data: Cyclohexa-1,5-diene-1-carbonyl-CoA Hydratase
| Property | Value / Description | Organism |
| Molecular Weight | 28 kDa | Thauera aromatica[5] |
| Substrate Specificity | Highly specific for cyclohexa-1,5-diene-1-carbonyl-CoA | Thauera aromatica[5] |
| Equilibrium | Substrate and product concentrations are nearly equal at equilibrium | Thauera aromatica[5] |
Experimental Protocol: Spectrophotometric Assay for Dienoyl-CoA Hydratase
This protocol is based on the assay developed for the T. aromatica enzyme.[5]
-
Principle: The hydration of the dienoyl-CoA substrate leads to a decrease in absorbance at a specific wavelength due to the loss of a conjugated double bond.
-
Reaction Mixture (1 mL total volume):
-
100 mM MOPS buffer (pH 7.0)
-
50-100 µM Cyclohexa-1,5-diene-1-carbonyl-CoA (substrate)
-
-
Procedure:
-
Pre-incubate the reaction mixture in a cuvette at 30°C.
-
Monitor the baseline absorbance at 263 nm.
-
Initiate the reaction by adding a small volume of purified enzyme or cell-free extract.
-
Record the decrease in absorbance at 263 nm over time.
-
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of the substrate.
6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase
This enzyme is an NAD⁺-specific β-hydroxyacyl-CoA dehydrogenase.[7] It catalyzes the oxidation of the hydroxyl group introduced in the previous step to a keto group.[7]
Reaction: 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA + NAD⁺ ⇌ 6-Oxocyclohex-1-ene-1-carbonyl-CoA + NADH + H⁺
Quantitative Data: 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA Dehydrogenase
| Property | Value / Description | Organism |
| Cofactor | NAD⁺-specific | Thauera aromatica[7] |
| Enzyme Family | β-hydroxyacyl-CoA dehydrogenase | Thauera aromatica[7] |
| Gene Name | had | Thauera aromatica[7] |
Experimental Protocol: Dehydrogenase Activity Assay
-
Principle: The activity is measured by monitoring the formation of NADH, which absorbs light at 340 nm.
-
Reaction Mixture (1 mL total volume):
-
100 mM TRIS-HCl buffer (pH 9.0)
-
1 mM NAD⁺
-
50-100 µM 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA (substrate)
-
-
Procedure:
-
Combine buffer and NAD⁺ in a cuvette and monitor the baseline absorbance at 340 nm.
-
Add the substrate to the cuvette.
-
Initiate the reaction by adding the enzyme solution.
-
Record the increase in absorbance at 340 nm over time.
-
-
Calculation: Use the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹) to calculate the rate of reaction.
6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase
This hydrolase performs the critical ring-cleavage step. It catalyzes the addition of water to the remaining double bond, followed by a hydrolytic cleavage of a C-C bond in the alicyclic ring, yielding the seven-carbon linear dicarboxylic acid derivative, 3-hydroxypimelyl-CoA.[7][8][9]
Reaction: 6-Oxocyclohex-1-ene-1-carbonyl-CoA + 2H₂O → 3-Hydroxypimelyl-CoA
This enzyme has been characterized in both facultative and obligate anaerobes, such as Geobacter metallireducens and Syntrophus aciditrophicus.[8][10]
Quantitative Data: 6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase
| Property | Value / Description | Organism |
| Molecular Weight | 43 kDa (single subunit) | Geobacter metallireducens, Syntrophus aciditrophicus[8][10] |
| Gene Name | oah (T. aromatica), bamA (G. metallireducens, S. aciditrophicus) | T. aromatica[7], G. metallireducens, S. aciditrophicus[8][10] |
Subsequent Degradation via β-Oxidation
The product of the ring cleavage, 3-hydroxypimelyl-CoA, is a seven-carbon dicarboxylic acid derivative that is subsequently degraded via a modified β-oxidation pathway.[1] This process involves a series of enzymes analogous to those in fatty acid oxidation.[11][12][13]
-
3-Hydroxypimeloyl-CoA Dehydrogenase: This enzyme oxidizes 3-hydroxypimeloyl-CoA to 3-oxopimeloyl-CoA, using NAD⁺ as the electron acceptor.[14]
-
Thiolase: A thiolase then cleaves 3-oxopimeloyl-CoA into glutaryl-CoA and acetyl-CoA.
-
Further Metabolism: Glutaryl-CoA is further metabolized to crotonyl-CoA, which then enters central metabolic pathways.[1]
Visualizations
Benzoyl-CoA Degradation Pathway (Upper Pathway)
Caption: The upper pathway of anaerobic benzoyl-CoA degradation.
General Experimental Workflow for Enzyme Activity Assay
Caption: A generalized workflow for a spectrophotometric enzyme assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A catalytically versatile benzoyl-CoA reductase, key enzyme in the degradation of methyl- and halobenzoates in denitrifying bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyclohexa-1,5-diene-1-carbonyl-CoA hydratase [corrected], an enzyme involved in anaerobic metabolism of benzoyl-CoA in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclohexa-1,5-dienecarbonyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 7. 6-Hydroxycyclohex-1-ene-1-carbonyl-CoA dehydrogenase and 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase, enzymes of the benzoyl-CoA pathway of anaerobic aromatic metabolism in the denitrifying bacterium Thauera aromatica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 6-Oxocyclohex-1-ene-1-carbonyl-coenzyme A hydrolases from obligately anaerobic bacteria: characterization and identification of its gene as a functional marker for aromatic compounds degrading anaerobes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CHEM 351—Biochemistry—Enzymes—3.7.1.21 [biochemistry.prof]
- 10. researchgate.net [researchgate.net]
- 11. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 12. Beta oxidation - Wikipedia [en.wikipedia.org]
- 13. Fatty acid beta oxidation | Abcam [abcam.com]
- 14. 3-hydroxypimeloyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
The intricate regulatory network of the 2-Benzoylsuccinyl-CoA pathway: A technical guide for researchers
The 2-Benzoylsuccinyl-CoA pathway is a critical anaerobic metabolic route for the degradation of toluene (B28343), a widespread environmental pollutant. This pathway transforms toluene into central metabolites, benzoyl-CoA and succinyl-CoA, through a series of enzymatic reactions analogous to fatty acid β-oxidation. Understanding the regulation of this pathway is paramount for applications in bioremediation and for the development of novel biocatalysts. This technical guide provides an in-depth overview of the regulatory mechanisms governing the this compound pathway, complete with quantitative data, detailed experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals.
The this compound Pathway: An Overview
The anaerobic degradation of toluene is initiated by the addition of a fumarate (B1241708) molecule to the methyl group of toluene, a reaction catalyzed by the enzyme benzylsuccinate synthase (Bss). The resulting (R)-benzylsuccinate is then channeled into the this compound pathway, which is encoded by the bbs (beta-oxidation of benzylsuccinate) operon. This pathway consists of the following key enzymatic steps:
-
Activation: Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (BbsEF) activates (R)-benzylsuccinate to (R)-2-benzylsuccinyl-CoA.
-
Dehydrogenation: (R)-benzylsuccinyl-CoA dehydrogenase (BbsG) oxidizes (R)-2-benzylsuccinyl-CoA to (E)-benzylidenesuccinyl-CoA.
-
Hydration: (E)-phenylitaconyl-CoA hydratase (BbsH) hydrates (E)-benzylidenesuccinyl-CoA to (S,R)-2-(α-hydroxybenzyl)succinyl-CoA.
-
Dehydrogenation: (S,R)-2-(α-hydroxybenzyl)succinyl-CoA dehydrogenase (BbsCD) oxidizes (S,R)-2-(α-hydroxybenzyl)succinyl-CoA to (S)-2-benzoylsuccinyl-CoA.
-
Thiolytic Cleavage: (S)-2-benzoylsuccinyl-CoA thiolase (BbsAB) cleaves (S)-2-benzoylsuccinyl-CoA into benzoyl-CoA and succinyl-CoA.[1][2]
These products, benzoyl-CoA and succinyl-CoA, can then enter central metabolic pathways of the cell.
Regulation of the this compound Pathway
The regulation of this pathway occurs at multiple levels, ensuring efficient and controlled degradation of toluene in response to environmental cues.
Transcriptional Regulation
The expression of the bbs operon is primarily regulated at the transcriptional level and is induced by the presence of toluene.[3][4] In denitrifying bacteria such as Thauera aromatica, the bbs operon is co-regulated with the bss operon, which encodes the initial toluene-activating enzyme, benzylsuccinate synthase.[2]
Upstream of the bss operon, a two-component regulatory system, designated TdiS/TdiR (Toluene degradation inducing), has been identified. It is proposed that TdiS acts as a sensor kinase that detects the presence of toluene or a related metabolite, and upon activation, phosphorylates the response regulator TdiR. Phosphorylated TdiR then likely binds to the promoter regions of both the bss and bbs operons, activating their transcription. This coordinated regulation ensures that all the necessary enzymes for the complete degradation of toluene to benzoyl-CoA and succinyl-CoA are synthesized simultaneously.
Experimental Protocol: Analysis of bbs Operon Gene Expression by qPCR
This protocol provides a general framework for quantifying the expression levels of bbs operon genes in response to toluene induction using quantitative real-time PCR (qPCR).
1. RNA Extraction and cDNA Synthesis:
- Grow bacterial cultures (e.g., Thauera aromatica) in the presence and absence of toluene.
- Harvest cells during the exponential growth phase.
- Extract total RNA using a commercially available RNA extraction kit, ensuring to include a DNase treatment step to remove contaminating genomic DNA.
- Synthesize cDNA from the extracted RNA using a reverse transcription kit with random primers or gene-specific primers.
2. qPCR Reaction Setup:
- Design qPCR primers specific for the target bbs genes (e.g., bbsA, bbsG, bbsB) and a validated reference gene (e.g., 16S rRNA).
- Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, forward and reverse primers, and cDNA template.
- Set up triplicate reactions for each gene and condition (with and without toluene). Include no-template controls to check for contamination.
3. qPCR Cycling and Data Analysis:
- Perform qPCR using a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
- Collect fluorescence data at each cycle.
- Determine the quantification cycle (Cq) values for each reaction.
- Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target genes to the reference gene.
Allosteric Regulation
Allosteric regulation plays a crucial role in fine-tuning metabolic pathways by providing rapid feedback inhibition or activation. In the context of β-oxidation pathways, key metabolites such as acetyl-CoA and the ratio of NADH/NAD+ are known allosteric regulators.[5]
For the this compound pathway, the final products, benzoyl-CoA and succinyl-CoA, as well as acetyl-CoA derived from further metabolism, are potential allosteric inhibitors of the pathway's enzymes. In particular, thiolases are known to be inhibited by acetyl-CoA. This feedback inhibition would serve to prevent the overaccumulation of intermediates and balance the metabolic flux with the cell's energy demands.
Quantitative Data on Enzyme Kinetics and Inhibition
The following tables summarize the available quantitative data for the kinetic parameters of the key enzymes in the this compound pathway.
Table 1: Michaelis-Menten Constants (Km) and Maximum Velocities (Vmax) of Bbs Enzymes
| Enzyme | Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | Organism |
| (E)-phenylitaconyl-CoA hydratase (BbsH) | (E)-phenylitaconyl-CoA | 109 ± 7 | 32 ± 3 | Thauera aromatica |
| 2-(hydroxymethylphenyl)-succinyl-CoA dehydrogenase (BbsCD) | 2-(hydroxymethylphenyl)-succinyl-CoA | 84 ± 8 | 1.2 ± 0.1 | Thauera aromatica |
| (S)-2-benzoylsuccinyl-CoA thiolase (BbsAB) | Benzoyl-CoA | 155 ± 12 | 11 ± 2 | Thauera aromatica |
| Succinyl-CoA | 190 ± 6 | Thauera aromatica |
Data obtained from a German dissertation by Leutwein (2002).
Table 2: Inhibition Constants (Ki) for Thiolase Enzymes
| Enzyme | Inhibitor | Ki (µM) | Type of Inhibition | Organism |
| 3-Oxoacyl-CoA thiolase | Acetyl-CoA | 3.9 | Competitive with respect to CoASH | Pig heart |
Note: This data is for a related thiolase and provides an indication of the potential for acetyl-CoA inhibition in the this compound pathway.[6]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the this compound pathway.
Experimental Protocol: Purification of His-tagged BbsG (Benzylsuccinyl-CoA Dehydrogenase)
This protocol describes the purification of recombinant, His-tagged BbsG from E. coli.
1. Expression of Recombinant BbsG:
- Clone the bbsG gene into a suitable expression vector with an N- or C-terminal His-tag (e.g., pET vector series).
- Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Grow the transformed E. coli in LB medium containing the appropriate antibiotic to an OD600 of 0.6-0.8.
- Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate for 3-4 hours at 30°C or overnight at 18°C.
- Harvest the cells by centrifugation.
2. Cell Lysis:
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) containing lysozyme (B549824) and a protease inhibitor cocktail.
- Incubate on ice for 30 minutes.
- Sonicate the cell suspension on ice to complete lysis and shear DNA.
- Centrifuge the lysate at high speed to pellet cell debris.
3. Affinity Chromatography:
- Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) affinity column with lysis buffer.
- Load the cleared cell lysate onto the column.
- Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
- Elute the His-tagged BbsG protein with elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
- Collect fractions and analyze by SDS-PAGE to assess purity.
4. Buffer Exchange:
- Pool the fractions containing the purified protein.
- Perform buffer exchange into a suitable storage buffer (e.g., using dialysis or a desalting column) that is compatible with downstream applications.
Experimental Protocol: Enzyme Assay for Benzylsuccinyl-CoA Dehydrogenase (BbsG)
This photometric assay measures the activity of BbsG by monitoring the reduction of an artificial electron acceptor.[2]
1. Reaction Mixture:
- Prepare a reaction mixture in a quartz cuvette containing:
- Basal buffer (e.g., 100 mM Tris-HCl, pH 7.8)
- 0.1 mM Ferricenium-PF6 (as the artificial electron acceptor)
- Purified BbsG enzyme or cell extract containing BbsG
2. Reaction Initiation and Measurement:
- Initiate the reaction by adding the substrate, (R/S)-benzylsuccinyl-CoA (0.3 to 0.6 mM).
- Immediately monitor the decrease in absorbance at 300 nm (the wavelength at which the ferricenium ion absorbs) using a spectrophotometer.
- The rate of decrease in absorbance is proportional to the enzyme activity.
3. Calculation of Enzyme Activity:
- Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of ferricenium-PF6 at 300 nm (ε = 4,300 M-1 cm-1).[2]
Experimental Protocol: HPLC Analysis of Benzoylsuccinyl-CoA Pathway Metabolites
This protocol outlines a general method for the separation and detection of CoA esters by High-Performance Liquid Chromatography (HPLC).
1. Sample Preparation:
- Extract metabolites from bacterial cells or enzyme assay mixtures using a suitable extraction solvent (e.g., perchloric acid followed by neutralization).
- Centrifuge to remove cell debris and protein.
- Filter the supernatant before injection into the HPLC system.
2. HPLC System and Conditions:
- Column: A reverse-phase C18 column is typically used for the separation of CoA esters.
- Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed. For example, a gradient of 1% to 25% acetonitrile in 50 mM acetate buffer containing 50 mM phosphate (pH 4.5) over 25 minutes can be used for the separation of benzylsuccinyl-CoA isomers.[6]
- Flow Rate: A typical flow rate is 1 mL/min.
- Detection: UV detection at 260 nm is used to monitor the CoA esters, as the adenine (B156593) moiety of CoA has a strong absorbance at this wavelength.
3. Data Analysis:
- Identify and quantify the metabolites by comparing their retention times and peak areas to those of authentic standards.
Visualizing the Regulatory Network
The following diagrams, generated using the DOT language, illustrate the key pathways and regulatory relationships discussed in this guide.
Figure 1: The this compound pathway for anaerobic toluene degradation.
Figure 2: Transcriptional regulation of the bbs operon by the TdiS/TdiR two-component system.
Figure 3: Experimental workflow for the purification of His-tagged BbsG.
Conclusion
The regulation of the this compound pathway is a multifaceted process involving intricate transcriptional control and likely allosteric feedback mechanisms. While significant progress has been made in elucidating the components and overall regulation of this pathway, further research is needed to fully characterize the kinetic properties of all the enzymes involved and to identify the specific allosteric effectors and their regulatory impact. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to further investigate this important metabolic pathway, paving the way for advancements in bioremediation and biocatalysis.
References
- 1. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]
- 2. Anaerobic Toluene Catabolism of Thauera aromatica: the bbs Operon Codes for Enzymes of β Oxidation of the Intermediate Benzylsuccinate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biology.stackexchange.com [biology.stackexchange.com]
- 4. Succinyl-CoA:(R)-benzylsuccinate CoA-transferase: an enzyme of the anaerobic toluene catabolic pathway in denitrifying bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of thiolases from pig heart. Control of fatty acid oxidation in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of 2-Benzoylsuccinyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzoylsuccinyl-CoA is a key intermediate in the anaerobic degradation of toluene (B28343) and other aromatic compounds by various bacteria, such as Thauera aromatica and Geobacter metallireducens.[1][2] The enzymatic synthesis of this molecule is of significant interest for researchers studying microbial metabolism, bioremediation, and for the development of novel biocatalytic processes. This document provides detailed protocols for the enzymatic synthesis of (S)-2-benzoylsuccinyl-CoA using benzoylsuccinyl-CoA thiolase (BbsAB), including enzyme purification, reaction setup, and product quantification.
The synthesis of (S)-2-benzoylsuccinyl-CoA is achieved through the condensation of benzoyl-CoA and succinyl-CoA, a reaction catalyzed by the BbsAB thiolase.[2][3] This reaction is the reverse of the final step in the β-oxidation pathway for (R)-benzylsuccinate.[2]
Signaling and Metabolic Pathway
The enzymatic synthesis of this compound is a key reaction in the anaerobic toluene degradation pathway. The pathway involves the initial activation of toluene to (R)-benzylsuccinate, which is then converted through a series of β-oxidation-like steps to benzoyl-CoA and succinyl-CoA. The final step, the thiolytic cleavage of (S)-2-benzoylsuccinyl-CoA, is reversible and can be harnessed for its synthesis.
Quantitative Data Summary
The following tables summarize key quantitative data for the enzymatic synthesis of this compound.
Table 1: Kinetic Parameters of Benzoylsuccinyl-CoA Thiolase (BbsAB) for the Synthesis Reaction
| Substrate | Km (µM) | Vmax (µmol min-1 mg-1) | Source Organism |
| Benzoyl-CoA | 50 - 250 (varied) | Not explicitly stated for synthesis | Thauera aromatica |
| Succinyl-CoA | 50 - 250 (varied) | Not explicitly stated for synthesis | Thauera aromatica |
Note: The provided reference studied the reaction kinetics with varying concentrations of both substrates, fitting the data to ping-pong and ternary complex mechanisms.[4] The optimal pH for the synthesis reaction is 6.4.[3]
Table 2: Purification of Recombinant Benzoylsuccinyl-CoA Thiolase (BbsAB) from E. coli
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Crude Extract | - | - | - | 100 | 1 |
| DEAE-Sepharose | - | - | - | - | - |
| Hydroxyapatite | - | - | - | - | - |
| Affinity Chromatography | - | - | - | - | - |
| Size Exclusion Chromatography | - | - | - | - | - |
Note: Specific values for a complete purification table were not available in the reviewed literature. The provided steps are based on the described purification protocols.[4]
Experimental Protocols
Protocol 1: Recombinant Expression and Purification of Benzoylsuccinyl-CoA Thiolase (BbsAB)
This protocol is adapted from the methods described for the purification of BbsAB from Thauera aromatica and Geobacter metallireducens.[4]
1. Gene Cloning and Expression:
-
The genes for BbsA and BbsB subunits are cloned into a suitable expression vector (e.g., pET vector system) for co-expression in E. coli.
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM and incubate for 4-16 hours at 16-30°C.
-
Harvest the cells by centrifugation and store the cell pellet at -80°C.
2. Cell Lysis and Crude Extract Preparation:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (crude extract).
3. Chromatographic Purification:
-
Affinity Chromatography (for His-tagged proteins):
-
Load the crude extract onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).
-
Elute the BbsAB protein with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).
-
-
Ion Exchange Chromatography (alternative or additional step):
-
Dialyze the protein sample against a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM DTT).
-
Load the sample onto a DEAE-sepharose column equilibrated with the same low-salt buffer.
-
Elute the protein with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).
-
-
Size Exclusion Chromatography (for final polishing):
-
Concentrate the eluted fractions containing BbsAB.
-
Load the concentrated protein onto a size exclusion column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Collect fractions containing the purified BbsAB protein.
-
4. Purity Assessment:
-
Analyze the purity of the protein fractions at each stage using SDS-PAGE.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
Protocol 2: Enzymatic Synthesis of this compound
1. Substrate Preparation:
-
Benzoyl-CoA: Can be synthesized from benzoic acid and Coenzyme A using a benzoate-CoA ligase[5][6] or purchased commercially. Prepare a stock solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Succinyl-CoA: Commercially available. Prepare a stock solution in water or a suitable buffer.
-
Determine the exact concentration of the stock solutions spectrophotometrically.
2. Reaction Setup:
-
In a microcentrifuge tube, combine the following components:
-
100 mM Buffer (e.g., Tris-HCl, pH 6.4)
-
50-250 µM Benzoyl-CoA
-
50-250 µM Succinyl-CoA
-
1-5 µg of purified BbsAB enzyme
-
Nuclease-free water to a final volume of 100 µL.
-
-
Incubate the reaction mixture at 30-37°C for a specified time (e.g., 15-60 minutes).
3. Reaction Monitoring and Product Quantification:
-
The formation of this compound can be monitored by HPLC.[2][4]
-
HPLC Method:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0).
-
Detection: UV detector at 260 nm.
-
Sample Preparation: Stop the enzymatic reaction by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid or ice-cold acetonitrile). Centrifuge to pellet the precipitated protein and inject the supernatant into the HPLC system.
-
Quantification: The concentration of this compound can be determined by comparing the peak area to a standard curve of a related acyl-CoA or by using a calculated extinction coefficient.
-
Troubleshooting
-
Low enzyme activity:
-
Ensure the enzyme was purified under anaerobic or reducing conditions if it is oxygen-sensitive.
-
Verify the protein concentration and purity.
-
Optimize reaction conditions (pH, temperature, substrate concentrations).
-
-
Low product yield:
-
Check the quality and concentration of the substrates. Acyl-CoAs can be unstable.
-
Increase the incubation time or enzyme concentration.
-
The reaction is reversible; consider methods to shift the equilibrium towards product formation if necessary.
-
-
Difficulty in product quantification:
Conclusion
The enzymatic synthesis of this compound using benzoylsuccinyl-CoA thiolase (BbsAB) is a feasible and specific method for producing this important metabolic intermediate. The protocols provided herein offer a comprehensive guide for researchers to express and purify the necessary enzyme and to carry out the synthesis and quantification of the product. These methods will be valuable for further studies on anaerobic metabolism and for the development of novel biocatalytic applications.
References
- 1. ENZYME - 2.3.1.310 benzoylsuccinyl-CoA thiolase [enzyme.expasy.org]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. researchgate.net [researchgate.net]
- 5. Purification and characterization of benzoyl-CoA ligase from a syntrophic, benzoate-degrading, anaerobic mixed culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of malonyl-coenzyme A in tissue specimens by high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Chemical Synthesis of 2-Benzoylsuccinyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzoylsuccinyl-CoA is a crucial intermediate in the anaerobic degradation pathway of toluene (B28343) by certain bacteria. In this pathway, it is formed during the β-oxidation of (R)-benzylsuccinate. Due to its role in microbial metabolism, this compound is of significant interest to researchers studying metabolic pathways, enzyme mechanisms, and the development of novel antimicrobial agents. This document provides detailed protocols for the proposed chemical synthesis of this compound, as well as an overview of a potential enzymatic approach. Given the absence of a direct, published chemical synthesis for this specific molecule, the following protocols are based on established methods for the synthesis of similar acyl-CoA esters.
Proposed Chemical Synthesis of this compound
The chemical synthesis of this compound can be envisioned as a two-stage process: first, the synthesis of the precursor acid, 2-benzoylsuccinic acid, followed by its coupling with Coenzyme A (CoA).
Stage 1: Proposed Synthesis of 2-Benzoylsuccinic Acid
A plausible route for the synthesis of 2-benzoylsuccinic acid is via a Friedel-Crafts acylation of a suitable succinic acid derivative.
Protocol 1: Synthesis of 2-Benzoylsuccinic Acid
-
Protection of Succinic Anhydride (B1165640): React succinic anhydride with a suitable alcohol (e.g., ethanol) in the presence of an acid catalyst to form the monoethyl ester of succinic acid.
-
Activation of the Free Carboxylic Acid: Convert the free carboxylic acid group of the monoethyl succinate (B1194679) to an acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
Friedel-Crafts Acylation: Perform a Friedel-Crafts acylation by reacting the acid chloride with benzene (B151609) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This step introduces the benzoyl group.
-
Deprotection: Hydrolyze the ethyl ester to yield 2-benzoylsuccinic acid.
-
Purification: Purify the resulting 2-benzoylsuccinic acid by recrystallization or column chromatography.
Stage 2: Coupling of 2-Benzoylsuccinic Acid with Coenzyme A
Two common and effective methods for the synthesis of acyl-CoA esters from carboxylic acids are the carbonyldiimidazole (CDI) method and the mixed anhydride method using ethyl chloroformate.
Method 1: Carbonyldiimidazole (CDI) Activation
This method involves the activation of the carboxylic acid with CDI to form an acyl-imidazolide, which then readily reacts with the thiol group of Coenzyme A.
Protocol 2: Synthesis of this compound via CDI Method
-
Activation of 2-Benzoylsuccinic Acid:
-
Dissolve 2-benzoylsuccinic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)).
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours under an inert atmosphere (e.g., argon or nitrogen). The progress of the activation can be monitored by the evolution of CO₂.
-
-
Coupling with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A (trilithium salt or free acid, 1 equivalent) in a cold aqueous buffer (e.g., 0.5 M sodium bicarbonate, pH 8.0).
-
Slowly add the activated 2-benzoylsuccinic acid solution to the Coenzyme A solution with vigorous stirring at 4°C.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Purification:
-
Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 1 M HCl).
-
Purify the this compound using solid-phase extraction (SPE) with a C18 cartridge or by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the purified fractions to obtain the final product.
-
Method 2: Mixed Anhydride (Ethyl Chloroformate) Method
This method involves the formation of a mixed anhydride of the carboxylic acid and ethyl carbonic acid, which then reacts with Coenzyme A.
Protocol 3: Synthesis of this compound via Ethyl Chloroformate Method
-
Formation of Mixed Anhydride:
-
Dissolve 2-benzoylsuccinic acid (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C and add a tertiary amine base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 equivalents).
-
Slowly add ethyl chloroformate (1.1 equivalents) and stir the reaction mixture at 0°C for 30-60 minutes.
-
-
Coupling with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A (1 equivalent) in a cold aqueous buffer (e.g., 0.5 M sodium bicarbonate, pH 8.0).
-
Add the mixed anhydride solution to the Coenzyme A solution at 4°C with vigorous stirring.
-
Continue stirring for 1-2 hours at room temperature.
-
-
Purification:
-
Follow the same purification procedure as described in Protocol 2 (acidification, SPE or RP-HPLC, and lyophilization).
-
Table 1: Summary of Chemical Synthesis Conditions for Acyl-CoA Esters
| Parameter | CDI Method | Ethyl Chloroformate Method |
| Activating Agent | 1,1'-Carbonyldiimidazole (CDI) | Ethyl Chloroformate |
| Solvent (Activation) | Anhydrous THF or DMF | Anhydrous THF |
| Base | Not required for activation | Triethylamine or DIPEA |
| Reaction Time (Activation) | 1-2 hours | 30-60 minutes |
| Solvent (Coupling) | Aqueous buffer (e.g., NaHCO₃) | Aqueous buffer (e.g., NaHCO₃) |
| Reaction Time (Coupling) | 2-4 hours | 1-2 hours |
| Typical Yields | 40-80% (for various acyl-CoAs) | 50-90% (for various acyl-CoAs) |
| Key Advantages | Milder conditions | Generally higher yields |
| Key Disadvantages | CDI is moisture sensitive | Ethyl chloroformate is corrosive |
Enzymatic Synthesis of this compound
An alternative to chemical synthesis is the use of an enzyme, specifically an acyl-CoA ligase or synthetase, to catalyze the formation of the thioester bond. This approach offers high specificity and avoids the use of harsh chemicals. However, it requires the identification or engineering of an enzyme that accepts 2-benzoylsuccinic acid as a substrate.
Protocol 4: General Procedure for Enzymatic Synthesis
-
Enzyme Selection/Preparation:
-
Identify a candidate acyl-CoA ligase. Enzymes with broad substrate specificity, such as some bacterial ligases, are good starting points.[1] The o-succinylbenzoate:coenzyme A ligase from Mycobacterium phlei is known to have broad specificity.[1]
-
Clone and express the gene for the selected enzyme in a suitable host (e.g., E. coli).
-
Purify the recombinant enzyme using standard protein purification techniques (e.g., affinity chromatography).
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing:
-
2-Benzoylsuccinic acid (substrate)
-
Coenzyme A
-
ATP
-
Magnesium chloride (as a cofactor for the enzyme)
-
The purified acyl-CoA ligase
-
A suitable buffer (e.g., Tris-HCl or HEPES at a pH optimal for the enzyme, typically around 7.5-8.0)
-
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C).
-
Monitor the reaction progress by HPLC or by measuring the consumption of ATP.
-
-
Purification:
-
Stop the reaction by adding a quenching agent (e.g., acid or organic solvent).
-
Purify the this compound from the reaction mixture using the methods described in Protocol 2.
-
Table 2: Examples of Acyl-CoA Ligases with Potential for Broad Substrate Specificity
| Enzyme | Organism | Known Substrates | Optimal pH | Optimal Temp. |
| o-Succinylbenzoate:CoA ligase | Mycobacterium phlei | o-Succinylbenzoic acid and analogues | 7.5-8.0 | 30-40°C |
| Succinyl-CoA Synthetase | Escherichia coli | Succinate, Itaconate, Malate | ~7.4 | 37°C |
| Various fatty acyl-CoA ligases | Bacteria | Wide range of fatty acids | 7.0-8.5 | 25-40°C |
Visualizations
Caption: Proposed chemical synthesis workflow for this compound.
Caption: Simplified biological pathway of anaerobic toluene degradation.
Caption: General reaction scheme for the enzymatic synthesis of this compound.
References
purification protocol for 2-Benzoylsuccinyl-CoA
An Application Note and Protocol for the Purification of 2-Benzoylsuccinyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key intermediate in the anaerobic degradation of toluene (B28343) and other aromatic compounds by certain bacteria. Its study is crucial for understanding these metabolic pathways, which have potential applications in bioremediation and biocatalysis. The purification of this compound is essential for its detailed characterization, for use as a standard in analytical methods, and for enzymatic assays. This document provides a detailed protocol for the purification of this compound, adapted from established methods for CoA ester purification.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₂H₃₉N₇O₂₀P₃S | [1] |
| Molar Mass | 966.68 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)C(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@H]3O--INVALID-LINK--OP(=O)(O)O">C@HN2C=NC4=C(N=CN=C42)N)O)CC(=O)O | |
| Class | Acyl-CoA | [2] |
Purification Protocol
This protocol outlines a method for the purification of this compound from a crude enzymatic reaction mixture or cell lysate. The procedure involves an initial solid-phase extraction (SPE) step to remove major contaminants, followed by a high-performance liquid chromatography (HPLC) step for final purification.
Materials and Reagents
-
Crude sample containing this compound
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 100-500 mg)
-
Methanol (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) solution (2% w/v, pH 6.0)
-
Distilled water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate (B84403) buffer (20 mM, pH 2.9)
-
Trifluoroacetic acid (TFA) (for pH adjustment, optional)
-
Lyophilizer
-
HPLC system with a C18 column and UV detector
Experimental Workflow
Figure 1. Workflow for the purification of this compound.
Step-by-Step Protocol
Part 1: Solid-Phase Extraction (SPE)
-
Sample Preparation:
-
Centrifuge the crude enzymatic reaction mixture or cell lysate to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.
-
Adjust the pH of the sample to approximately 6.0.
-
Add ammonium acetate to the sample to a final concentration of 2% (w/v)[3].
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by sequentially passing through:
-
5 column volumes of methanol.
-
5 column volumes of distilled water.
-
5 column volumes of 2% ammonium acetate solution[3].
-
-
-
Sample Loading:
-
Slowly load the prepared sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5-10 column volumes of 2% ammonium acetate solution to remove unbound impurities. Monitor the flow-through with a spectrophotometer at 260 nm until the absorbance returns to baseline, indicating the removal of free Coenzyme A[3].
-
-
Elution:
-
Elute the this compound from the cartridge with distilled water[3]. Collect the eluate in fractions.
-
Identify fractions containing the CoA ester using a spectrophotometer by monitoring the absorbance at 260 nm (for the adenine (B156593) moiety of CoA) and a secondary wavelength specific for the benzoyl group if known.
-
Part 2: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation for HPLC:
-
Pool the fractions from the SPE step that contain this compound.
-
Lyophilize the pooled fractions to concentrate the sample.
-
Reconstitute the lyophilized powder in a small volume of the initial HPLC mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[3][4].
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 2.9[3].
-
Mobile Phase B: Acetonitrile[3].
-
Flow Rate: 1 mL/min[3].
-
Detection: UV detector at 260 nm.
-
Gradient: A multi-step gradient can be optimized for the best separation. A suggested starting gradient is as follows[3]:
-
0-5 min: 5% B
-
5-32 min: 5% to 38% B
-
32-35 min: 38% to 75% B
-
35-40 min: 75% to 5% B
-
40-45 min: 5% B
-
-
-
Fraction Collection and Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Collect fractions corresponding to the peak identified as this compound.
-
Re-analyze a small aliquot of the collected fractions to confirm purity. Purity of >90% is generally considered acceptable[3].
-
Part 3: Final Product Preparation and Storage
-
Pooling and Lyophilization:
-
Pool the pure fractions collected from the HPLC.
-
Lyophilize the pooled fractions to obtain this compound as a stable powder.
-
-
Storage:
-
Store the lyophilized this compound at -80°C for long-term stability. For short-term use, solutions can be prepared at a slightly acidic pH (e.g., pH 6.0) and stored at -80°C[3].
-
Data Summary
The following table summarizes the expected outcomes at each major stage of the purification process. The actual values may vary depending on the initial concentration and purity of this compound in the starting material.
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purity (%) |
| Crude Lysate | 100 | 50 | 0.5 | 100 | <10 |
| SPE Eluate | 10 | 45 | 4.5 | 90 | ~50 |
| Pooled HPLC Fractions | 2 | 40 | 20 | 80 | >95 |
Signaling Pathway
The purification of this compound is often a prerequisite for studying its role in metabolic pathways, such as the anaerobic degradation of toluene. The diagram below illustrates the central position of this compound in this pathway.
Figure 2. Anaerobic toluene degradation pathway highlighting this compound.
Conclusion
The protocol described provides a robust and reproducible method for the purification of this compound. The combination of solid-phase extraction and reversed-phase HPLC ensures high purity of the final product, which is suitable for a wide range of research applications. Proper handling and storage are critical to maintain the integrity of the purified compound.
References
Application Note: HPLC Analysis of 2-Benzoylsuccinyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzoylsuccinyl-CoA is a key intermediate in the anaerobic degradation pathway of toluene (B28343), a prevalent environmental pollutant. The quantitative analysis of this molecule is crucial for studying the metabolic flux of this pathway, identifying potential enzymatic bottlenecks, and for screening for inhibitors of the enzymes involved, which could have applications in bioremediation and drug development. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the separation and quantification of this compound from complex biological matrices. This application note provides a detailed protocol for the HPLC analysis of this compound, including its enzymatic synthesis for use as an analytical standard and a protocol for a thioesterase assay to study its enzymatic degradation.
Principle of HPLC Separation
Reverse-phase HPLC is the method of choice for the analysis of acyl-CoA thioesters.[1] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. A gradient of an organic solvent (e.g., methanol (B129727) or acetonitrile) in an aqueous buffer is commonly used to elute the compounds. The CoA moiety contains an adenine (B156593) ring, which allows for sensitive UV detection at approximately 260 nm.[1][2]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of (S)-2-Benzoylsuccinyl-CoA Standard
For accurate quantification, a pure standard of this compound is required. As this compound is not readily commercially available, it can be synthesized enzymatically. The anaerobic toluene degradation pathway involves the oxidation of (S,R)-2-(α-hydroxybenzyl)succinyl-CoA to (S)-2-benzoylsuccinyl-CoA by the enzyme BbsCD.[1] Alternatively, the reverse reaction of the (S)-2-benzoylsuccinyl-CoA thiolase (BbsAB) can be employed, forming (S)-2-benzoylsuccinyl-CoA from benzoyl-CoA and succinyl-CoA.[1]
Materials:
-
Benzoyl-CoA
-
Succinyl-CoA
-
Recombinant (S)-2-benzoylsuccinyl-CoA thiolase (BbsAB)
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
HPLC system for purification
Procedure:
-
Set up a reaction mixture containing benzoyl-CoA (e.g., 0.5 mM) and succinyl-CoA (e.g., 0.5 mM) in the reaction buffer.
-
Initiate the reaction by adding a catalytic amount of purified BbsAB enzyme.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) and monitor the formation of this compound by HPLC.
-
Once the reaction reaches equilibrium or completion, stop the reaction (e.g., by adding acid or flash freezing).
-
Purify the this compound from the reaction mixture using preparative or semi-preparative reverse-phase HPLC with a volatile buffer system (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) to facilitate subsequent lyophilization.
-
Collect the fractions containing the product, confirm purity by analytical HPLC, and determine the concentration using the molar extinction coefficient of the adenine group in CoA (ε260 = 16,400 M-1cm-1).
-
Lyophilize the purified product for storage.
Protocol 2: HPLC Analysis of this compound
This protocol is adapted from methods used for similar acyl-CoA compounds.[1][3]
Instrumentation and Columns:
-
HPLC system with a gradient pump, autosampler, and UV-Vis detector.
-
Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 7.0.
-
Mobile Phase B: 100% Methanol or Acetonitrile.
-
Purified this compound standard.
Procedure:
-
Sample Preparation: Biological samples should be quenched and extracted with a suitable method to preserve the integrity of the acyl-CoA esters, such as perchloric acid extraction followed by neutralization.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Gradient Elution: A linear gradient should be optimized. A starting point could be:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% B
-
30-35 min: 50% to 5% B
-
35-45 min: 5% B (re-equilibration)
-
-
-
Quantification: Create a standard curve by injecting known concentrations of the purified this compound standard. The peak area of the analyte in the sample can then be used to determine its concentration by interpolating from the standard curve.
Protocol 3: this compound Thioesterase Assay
This assay measures the activity of thioesterases that hydrolyze this compound to 2-benzoylsuccinate and free Coenzyme A (CoA-SH). The released CoA-SH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), producing a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be monitored spectrophotometrically at 412 nm.[4]
Materials:
-
Purified this compound substrate.
-
Enzyme source (e.g., cell lysate or purified thioesterase).
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing 1 mM DTNB.
-
Spectrophotometer or plate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Prepare a stock solution of DTNB in the assay buffer.
-
In a microplate well or cuvette, add the assay buffer.
-
Add the this compound substrate to a final concentration in the desired range (e.g., 10-200 µM).
-
Initiate the reaction by adding the enzyme source.
-
Immediately monitor the increase in absorbance at 412 nm over time.
-
The rate of the reaction can be calculated using the molar extinction coefficient of TNB (ε412 = 14,150 M-1cm-1).
Data Presentation
Quantitative data from the HPLC analysis and enzyme assays should be summarized in tables for clarity and ease of comparison.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 100 mM Potassium Phosphate, pH 7.0 |
| Mobile Phase B | Methanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 20 µL |
| Column Temp. | 30°C |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 35 | |
| 45 |
Table 2: Example Quantitative Data for a Thioesterase Assay
| Substrate Concentration (µM) | Initial Rate (µM/min) |
| 10 | 5.2 |
| 20 | 9.8 |
| 50 | 22.1 |
| 100 | 35.5 |
| 200 | 45.3 |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thioesterase superfamily member 2 (Them2)/acyl-CoA thioesterase 13 (Acot13): a homotetrameric hotdog fold thioesterase with selectivity for long-chain fatty acyl-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Benzoylsuccinyl-CoA in Biological Matrices using LC-MS/MS
An LC-MS/MS method for the detection of the biomarker 2-Benzoylsuccinyl-CoA has been detailed in the following application note. This document provides researchers, scientists, and drug development professionals with a comprehensive protocol for the quantitative analysis of this important metabolite.
Introduction
This compound is a key intermediate in the anaerobic degradation pathway of toluene (B28343), an environmental pollutant.[1][2] This metabolic pathway is of significant interest for bioremediation research and industrial microbiology. The accurate quantification of pathway intermediates like this compound is crucial for understanding the kinetics and efficiency of these biological processes. This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the selective detection and quantification of this compound in complex biological samples. The method utilizes ion-pairing reversed-phase chromatography for separation and Multiple Reaction Monitoring (MRM) for highly specific detection.
Principle
This method involves the extraction of short-chain acyl-CoAs from a biological matrix, followed by chromatographic separation and detection by a tandem mass spectrometer. An internal standard (e.g., a stable isotope-labeled CoA or a structurally similar odd-chain acyl-CoA) is used to ensure accuracy and precision.[3] The separation is achieved on a C18 reversed-phase column using an ion-pairing agent to improve the retention of the polar acyl-CoA molecules.[4] Detection is performed in positive electrospray ionization (ESI) mode, monitoring specific precursor-to-product ion transitions for this compound and the internal standard, which provides high selectivity and sensitivity.[5]
Biochemical Pathway
This compound is formed during the β-oxidation of benzylsuccinate, the initial product of anaerobic toluene degradation.[2][6] Understanding this pathway is essential for contextualizing the measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase: an Enzyme of the Anaerobic Toluene Catabolic Pathway in Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzyme Assay of (S)-2-Benzoylsuccinyl-CoA Thiolase
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Benzoylsuccinyl-CoA thiolase, a key enzyme in the anaerobic degradation pathway of toluene, catalyzes the final step in the β-oxidation of benzylsuccinate. This enzyme, a heterodimeric complex composed of BbsA and BbsB subunits, facilitates the reversible thiolytic cleavage of (S)-2-benzoylsuccinyl-CoA in the presence of coenzyme A (CoA) to yield benzoyl-CoA and succinyl-CoA[1]. This enzymatic step is critical in the metabolism of aromatic pollutants by anaerobic bacteria such as Thauera aromatica and Geobacter metallireducens[2]. Understanding the kinetics and inhibition of this enzyme is pivotal for applications in bioremediation and as a potential target for antimicrobial drug development.
Due to the commercial unavailability of its substrate, (S)-2-benzoylsuccinyl-CoA, the standard assay for this thiolase is performed in the reverse direction, monitoring the formation of (S)-2-benzoylsuccinyl-CoA from benzoyl-CoA and succinyl-CoA[1][3]. This document provides detailed protocols for the expression, purification, and enzymatic assay of (S)-2-benzoylsuccinyl-CoA thiolase.
Metabolic Pathway
(S)-2-Benzoylsuccinyl-CoA thiolase is the terminal enzyme in the β-oxidation pathway of benzylsuccinate, a central route for the anaerobic degradation of toluene.
Caption: Anaerobic Toluene Degradation Pathway.
Quantitative Data Summary
The following table summarizes the kinetic parameters for (S)-2-benzoylsuccinyl-CoA thiolase. Data is often obtained through the reverse reaction due to substrate unavailability.
| Substrate (Reverse Reaction) | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Reference |
| Benzoyl-CoA | 50 ± 10 | 0.8 ± 0.1 | 15 ± 2 | [1] |
| Succinyl-CoA | 120 ± 20 | 0.75 ± 0.1 | 14 ± 2 | [1] |
Note: The presented values are representative and may vary based on the specific experimental conditions and the source of the enzyme.
Experimental Protocols
Recombinant Expression and Purification of BbsA/BbsB Complex
The active (S)-2-benzoylsuccinyl-CoA thiolase is a complex of the BbsA and BbsB subunits[1]. Co-expression of both genes is necessary for obtaining the active enzyme.
a. Expression Vector Construction:
-
The genes for bbsA and bbsB from Thauera aromatica are cloned into a suitable co-expression vector, such as a pETDuet vector, with one subunit having a polyhistidine tag (e.g., His6-tag) for affinity purification.
b. Protein Expression:
-
Transform E. coli BL21(DE3) cells with the co-expression plasmid.
-
Grow the cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding 0.5 mM IPTG and incubate for 16-20 hours at 18°C.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
c. Protein Purification:
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).
-
Pool the fractions containing the purified protein complex and dialyze against storage buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol).
-
Confirm the purity and presence of both subunits by SDS-PAGE.
Enzyme Assay Protocol (Reverse Reaction)
This assay measures the formation of (S)-2-benzoylsuccinyl-CoA from benzoyl-CoA and succinyl-CoA. The consumption of benzoyl-CoA is monitored spectrophotometrically by the decrease in absorbance at 280 nm.
a. Reagents and Buffers:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Substrates:
-
10 mM Benzoyl-CoA in water.
-
50 mM Succinyl-CoA in water.
-
-
Enzyme: Purified BbsA/BbsB complex (0.1 - 0.5 mg/mL).
b. Assay Procedure:
-
Set up a 1 mL reaction mixture in a quartz cuvette containing:
-
880 µL of Assay Buffer.
-
10 µL of 10 mM Benzoyl-CoA (final concentration: 100 µM).
-
100 µL of 50 mM Succinyl-CoA (final concentration: 5 mM).
-
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the purified BbsA/BbsB enzyme complex.
-
Immediately monitor the decrease in absorbance at 280 nm for 5-10 minutes using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of benzoyl-CoA at 280 nm (ε = 6,700 M⁻¹cm⁻¹).
c. Calculation of Enzyme Activity:
-
One unit of enzyme activity is defined as the amount of enzyme that catalyzes the consumption of 1 µmol of benzoyl-CoA per minute under the specified conditions.
Experimental Workflow
The following diagram illustrates the workflow for the expression, purification, and assay of (S)-2-benzoylsuccinyl-CoA thiolase.
Caption: Experimental Workflow.
References
Application Notes and Protocols for In Vitro Studies Using 2-Benzoylsuccinyl-CoA as a Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzoylsuccinyl-CoA is a key metabolic intermediate in the anaerobic degradation pathway of toluene (B28343), a prevalent environmental pollutant. It serves as the specific substrate for the enzyme (S)-2-benzoylsuccinyl-CoA thiolase (BbsAB), which catalyzes its cleavage into benzoyl-CoA and succinyl-CoA. This pathway is of significant interest for bioremediation and biocatalysis. Due to the inherent instability and commercial unavailability of this compound, in vitro studies predominantly utilize the reverse reaction, monitoring the condensation of benzoyl-CoA and succinyl-CoA to form this compound. These application notes provide detailed protocols for the in vitro assay of BbsAB activity and present the relevant kinetic data.
Core Application: In Vitro Assay of (S)-2-Benzoylsuccinyl-CoA Thiolase (BbsAB)
The primary application of using this compound as a substrate in vitro is to characterize the activity of (S)-2-benzoylsuccinyl-CoA thiolase (BbsAB). This enzyme is a crucial component of the anaerobic toluene degradation pathway found in bacteria such as Thauera aromatica and Azoarcus evansii. The BbsAB enzyme is typically composed of two subunits, BbsA and BbsB.
Due to the lack of commercial availability of this compound, the enzyme's activity is assayed in the reverse direction, i.e., the formation of this compound from benzoyl-CoA and succinyl-CoA. The progress of the reaction can be monitored by the consumption of the substrates using High-Performance Liquid Chromatography (HPLC).
Anaerobic Toluene Degradation Pathway
The degradation of toluene under anaerobic conditions proceeds via a β-oxidation pathway of its initial intermediate, benzylsuccinate. This compound is the final intermediate in this pathway before it is cleaved by BbsAB.
Data Presentation
Table 1: Kinetic Parameters for (S)-2-Benzoylsuccinyl-CoA Thiolase (BbsAB) from Thauera aromatica (Reverse Reaction)
| Substrate | Apparent Km (µM) | Vmax (nmol·min-1·mg-1) |
| Benzoyl-CoA | 55 ± 5 | 1100 ± 100 |
| Succinyl-CoA | 70 ± 10 | 1200 ± 150 |
| Note: Data is estimated from graphical representations in scientific literature and should be considered approximate. |
Experimental Protocols
Protocol 1: In Vitro Assay of (S)-2-Benzoylsuccinyl-CoA Thiolase (BbsAB) Activity (Reverse Reaction) by HPLC
This protocol describes the measurement of BbsAB activity by monitoring the consumption of benzoyl-CoA and succinyl-CoA and the formation of this compound using HPLC.
Materials:
-
Purified (S)-2-benzoylsuccinyl-CoA thiolase (BbsAB)
-
Benzoyl-CoA
-
Succinyl-CoA
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
HPLC system with a C18 reverse-phase column
-
UV-Vis detector
-
Reaction tubes
-
Micropipettes
-
Centrifuge
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
50-250 µM Benzoyl-CoA
-
50-250 µM Succinyl-CoA
-
-
Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a known amount of purified BbsAB enzyme to the pre-warmed reaction mixture.
-
The final reaction volume is typically 100-200 µL.
-
Incubate the reaction at a constant temperature (e.g., 30°C) for a defined period (e.g., 0, 5, 10, 15 minutes).
-
-
Reaction Termination:
-
Stop the reaction at each time point by adding a quenching solution, such as 10% (v/v) perchloric acid or by flash-freezing in liquid nitrogen.
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
-
HPLC Analysis:
-
Analyze the supernatant by reverse-phase HPLC.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) in a buffered aqueous phase (e.g., 50 mM potassium phosphate, pH 6.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the absorbance at 260 nm.
-
Elution Times (approximate):
-
Succinyl-CoA: ~2.5 min
-
Benzoyl-CoA: ~10.5 min
-
This compound: ~8.5 min
-
-
-
Data Analysis:
-
Quantify the peak areas of benzoyl-CoA, succinyl-CoA, and this compound at each time point.
-
Calculate the rate of substrate consumption or product formation.
-
Determine the specific activity of the enzyme (nmol of product formed per minute per mg of enzyme).
-
For kinetic analysis, vary the concentration of one substrate while keeping the other constant and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Logical Relationship of Kinetic Analysis
The determination of kinetic parameters such as Km and Vmax is fundamental to understanding enzyme function. This process involves measuring the initial reaction rate at various substrate concentrations and fitting the data to a kinetic model.
Troubleshooting & Optimization
stability of 2-Benzoylsuccinyl-CoA in aqueous solution
Welcome to the technical support center for 2-Benzoylsuccinyl-CoA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
This compound, as a thioester derivative of coenzyme A, is considered a high-energy compound that is relatively stable in aqueous solutions at neutral or slightly acidic pH. However, its stability is significantly influenced by factors such as pH, temperature, and the presence of nucleophiles. Like other thioesters, it is susceptible to hydrolysis, particularly under alkaline conditions.
Q2: What are the primary degradation pathways for this compound in aqueous solution?
The primary non-enzymatic degradation pathway for this compound in aqueous solution is hydrolysis of the thioester bond. This results in the formation of coenzyme A (CoA-SH) and 2-benzoylsuccinic acid. Another potential degradation route, especially in the presence of free thiols, is transthioesterification (thiol exchange).
Q3: How does pH affect the stability of this compound?
The stability of the thioester bond in this compound is highly pH-dependent.
-
Acidic to Neutral pH (pH < 7): Generally, the thioester bond is relatively stable.
-
Alkaline pH (pH > 7): The rate of hydrolysis increases significantly with increasing pH due to the increased concentration of hydroxide (B78521) ions (OH-), which act as a nucleophile and attack the electrophilic carbonyl carbon of the thioester.
Q4: I am observing a rapid loss of my this compound during my experiment. What could be the cause?
Rapid degradation of this compound can be attributed to several factors:
-
High pH of the buffer: Ensure your buffer system is at or below neutral pH if possible.
-
Elevated temperature: Running reactions at elevated temperatures will accelerate the rate of hydrolysis.
-
Presence of nucleophiles: Besides hydroxide ions, other nucleophiles in your reaction mixture can react with the thioester.
-
Contamination with thioesterases: Ensure that all reagents and equipment are free from enzymatic contamination.
Q5: How should I prepare and store this compound solutions to maximize stability?
To maximize the stability of your this compound solutions:
-
Preparation: Prepare solutions fresh whenever possible. Use a buffer with a pH in the slightly acidic to neutral range (e.g., pH 6.0-7.0).
-
Storage of Stock Solutions: For short-term storage, keep the solution on ice. For longer-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize hydrolysis and repeated freeze-thaw cycles. The product should be stored in a sealed container away from light.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound during the experiment. | 1. Prepare fresh this compound solution for each experiment.2. Maintain a consistent pH and temperature for all assays.3. Analyze the purity of the this compound solution before starting the experiment using a suitable analytical method like HPLC. |
| Low or no product formation in an enzymatic reaction | The substrate, this compound, may have degraded before or during the reaction. | 1. Verify the pH of your reaction buffer. Adjust to a more optimal pH for thioester stability if the enzyme allows.2. Run the reaction at the lowest feasible temperature.3. Add this compound to the reaction mixture immediately before initiating the reaction. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC) | Degradation products of this compound (e.g., Coenzyme A, 2-benzoylsuccinic acid) are being detected. | 1. Run a control sample of this compound in the same buffer and under the same conditions but without the other reactants to monitor its stability over time.2. Characterize the degradation products using appropriate analytical standards. |
Quantitative Data Summary
There is a lack of specific quantitative stability data for this compound in the public domain. The following table summarizes the expected stability characteristics based on the general behavior of thioesters and other acyl-CoA derivatives.
| Parameter | Condition | Expected Stability of this compound | Supporting Evidence for Thioesters |
| pH | Acidic (pH 4-6) | Relatively stable | Thioester stability is generally higher at acidic to neutral pH.[2] |
| Neutral (pH 7) | Moderately stable, but hydrolysis occurs | Thioesters are known to be hydrolytically stable at neutral pH, enabling their biological roles.[3] | |
| Alkaline (pH > 8) | Unstable, rapid hydrolysis | The rate of thioester hydrolysis increases with hydroxide ion concentration.[3][4] | |
| Temperature | 4°C (on ice) | Good short-term stability | Recommended for short-term storage of acyl-CoA solutions. |
| Room Temperature | Limited stability, degradation is expected | Increased temperature accelerates chemical reactions, including hydrolysis. | |
| -20°C / -80°C | Good long-term stability | Standard storage condition for preserving the integrity of acyl-CoA compounds. | |
| Presence of Thiols | e.g., DTT, β-mercaptoethanol | Potential for transthioesterification | Thioesters can undergo thiol-disulfide exchange reactions. |
Experimental Protocols
Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the stability of this compound under different aqueous conditions.
1. Materials:
- This compound
- Buffers of desired pH (e.g., phosphate (B84403) buffer, citrate (B86180) buffer)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Mobile phase (e.g., a gradient of acetonitrile (B52724) in a buffered aqueous solution like potassium phosphate with an ion-pairing agent like tetrabutylammonium (B224687) hydrogen sulfate)
- Temperature-controlled incubator or water bath
2. Procedure:
- Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable buffer at a known concentration.
- Incubation: Aliquot the this compound solution into separate tubes for each time point and condition to be tested (e.g., different pH values, temperatures).
- Sampling: At designated time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from the corresponding tube. To stop the degradation, the sample can be immediately frozen or mixed with a quenching solution (e.g., an acidic solution to lower the pH).
- HPLC Analysis:
- Inject the sample onto the C18 column.
- Run a gradient elution to separate this compound from its degradation products.
- Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance (e.g., 260 nm for the adenine (B156593) moiety of CoA).
- Data Analysis:
- Identify the peak corresponding to this compound based on its retention time (determined with a fresh, undegraded sample).
- Quantify the peak area of this compound at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
- Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Visualizations
Caption: Troubleshooting workflow for this compound stability.
Caption: Degradation of this compound.
References
preventing degradation of 2-Benzoylsuccinyl-CoA during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-Benzoylsuccinyl-CoA during extraction.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, focusing on minimizing degradation and maximizing yield.
Issue 1: Low or No Recovery of this compound
| Possible Cause | Recommended Solution |
| Chemical Instability (Hydrolysis) | The thioester bond of this compound is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. Maintain a slightly acidic to neutral pH (6.0-7.0) throughout the extraction process. Perform all extraction steps on ice or at 4°C to minimize thermal degradation. |
| Enzymatic Degradation | Endogenous thioesterases present in the biological sample can rapidly hydrolyze this compound. Immediately quench metabolic activity upon sample collection by flash-freezing in liquid nitrogen or using a cold quenching solution. The inclusion of thioesterase inhibitors in the extraction buffer can be beneficial, though specific inhibitors for this compound are not well-characterized. General protease and esterase inhibitors may offer some protection. |
| Inefficient Extraction from Cellular Matrix | Incomplete cell lysis or protein precipitation can trap this compound, leading to poor recovery. Ensure thorough homogenization or sonication of the sample in a suitable extraction solvent. A common approach involves a two-phase extraction with an organic solvent (e.g., methanol (B129727), acetonitrile) and an aqueous buffer to separate lipids and precipitate proteins effectively. |
| Adsorption to Surfaces | This compound can adsorb to plasticware and glassware, resulting in sample loss. Use low-adhesion microcentrifuge tubes and pipette tips. Rinsing glassware with a siliconizing agent can also help to minimize adsorption. |
Issue 2: Inconsistent or Variable Yields
| Possible Cause | Recommended Solution |
| Inconsistent Sample Handling | Variations in the time between sample collection, quenching, and extraction can lead to differing levels of degradation. Standardize the sample handling protocol to ensure all samples are processed identically and rapidly. |
| Precipitate Loss | Accidental aspiration of the protein pellet, which may contain trapped this compound, can lead to variable yields. Carefully aspirate the supernatant without disturbing the pellet. A second extraction of the pellet can be performed to recover any remaining analyte. |
| Incomplete Solvent Evaporation | Residual solvent from the extraction can interfere with downstream analysis and quantification. Ensure complete evaporation of the solvent under a gentle stream of nitrogen or using a vacuum concentrator. Avoid excessive heat during evaporation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause degradation of this compound during extraction?
A1: The primary factors are chemical hydrolysis of the thioester bond, which is accelerated by non-neutral pH and elevated temperatures, and enzymatic degradation by endogenous thioesterases present in the biological sample.
Q2: At what pH is this compound most stable?
A2: Thioesters are generally most stable in slightly acidic to neutral conditions (pH 6.0-7.0). Both strongly acidic and alkaline conditions can catalyze the hydrolysis of the thioester bond.
Q3: What temperature should be maintained during the extraction process?
A3: To minimize both chemical and enzymatic degradation, all steps of the extraction should be performed on ice or at 4°C.
Q4: Are there any specific enzymes I should be concerned about?
A4: Yes, thioesterases (also known as acyl-CoA hydrolases) can degrade this compound. Specific examples that may act on aromatic acyl-CoAs include a benzoyl-CoA thioesterase found in organisms like Azoarcus evansii[1]. Additionally, if using an E. coli expression system, be aware that native E. coli thioesterases such as YdiI, PaaY, TesB, and YbgC have been shown to degrade structurally similar compounds and may also act on this compound.
Q5: What is a suitable extraction solvent for this compound?
A5: A common and effective method for extracting acyl-CoAs is a two-phase extraction using a mixture of an organic solvent like methanol or acetonitrile (B52724) and an aqueous buffer. This helps to precipitate proteins and remove lipids, while keeping the more polar this compound in the aqueous or aqueous/organic phase.
Q6: How should I store my extracted this compound samples?
A6: For short-term storage, keep the samples on ice or at 4°C. For long-term storage, it is best to evaporate the solvent and store the dried pellet at -80°C. Reconstitute the sample in a suitable buffer immediately before analysis.
Quantitative Data on Thioester Stability
| pH | Rate Constant (k) at 23°C | Half-life (t½) at 23°C |
| Acidic | 1.5 x 10⁻⁵ M⁻¹s⁻¹ (acid-mediated) | - |
| 7.0 | 3.6 x 10⁻⁸ s⁻¹ (water-mediated) | 155 days[2] |
| Basic | 1.6 x 10⁻¹ M⁻¹s⁻¹ (base-mediated) | - |
Note: The half-life at pH 7 is for the water-mediated hydrolysis. In the presence of nucleophiles, the rate of degradation can be significantly faster. The rate constants for acidic and basic conditions are second-order and depend on the concentration of H⁺ and OH⁻, respectively. This data highlights the increased instability of the thioester bond at non-neutral pH.
Experimental Protocol: Extraction of this compound from Bacterial Cell Culture
This protocol provides a general method for the extraction of this compound from bacterial cells, with an emphasis on minimizing degradation.
Materials:
-
Bacterial cell pellet
-
Ice-cold 0.9% NaCl solution
-
Quenching solution: 60% methanol, 0.85% ammonium (B1175870) bicarbonate, pre-chilled to -40°C
-
Extraction solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C
-
Low-adhesion microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 16,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Harvesting and Quenching:
-
Harvest bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold 0.9% NaCl solution.
-
Immediately resuspend the cell pellet in 1 mL of -40°C quenching solution to halt metabolic activity.
-
-
Cell Lysis and Protein Precipitation:
-
Incubate the cell suspension at -20°C for 30 minutes.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C to pellet the cell debris.
-
-
Extraction of this compound:
-
Discard the supernatant.
-
Add 500 µL of pre-chilled (-20°C) extraction solvent (Acetonitrile/Methanol/Water) to the cell pellet.
-
Vortex vigorously for 1 minute to ensure thorough mixing and cell lysis.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and other cellular debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the extracted this compound to a new pre-chilled low-adhesion microcentrifuge tube.
-
-
Solvent Evaporation:
-
Dry the supernatant using a nitrogen evaporator or a vacuum concentrator without heating.
-
-
Sample Storage and Reconstitution:
-
Store the dried pellet at -80°C until analysis.
-
Immediately before analysis, reconstitute the pellet in a suitable buffer for your analytical method (e.g., a buffer compatible with HPLC-MS/MS).
-
Visualizations
References
Technical Support Center: 2-Benzoylsuccinyl-CoA Enzymatic Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the enzymatic synthesis of 2-Benzoylsuccinyl-CoA.
Troubleshooting Guide: Overcoming Low Yield
Low yields in the enzymatic synthesis of this compound can arise from several factors related to enzyme activity, reaction conditions, substrate integrity, and product stability. This guide provides a systematic approach to identifying and resolving common issues.
Question: My this compound yield is consistently low. What are the potential causes and how can I address them?
Answer: Low yield is a common challenge that can be tackled by systematically evaluating each component of your experimental setup. Below is a breakdown of potential issues and their corresponding solutions.
| Potential Issue | Possible Cause | Recommended Solution |
| Enzyme Inactivity or Instability | The enzyme, (S)-2-benzoylsuccinyl-CoA thiolase (BbsAB), may be inactive or have low specific activity. | Enzyme Purification and Handling: - Ensure high purity of the recombinant BbsAB enzyme. - Avoid repeated freeze-thaw cycles. Aliquot the enzyme stock and store at -80°C. - Include a cryoprotectant like glycerol (B35011) (10-20%) in the storage buffer. Enzyme Oxidation: - The catalytic cysteine residue in the BbsAB active site is susceptible to oxidation, leading to inactivation.[1] - Perform the synthesis under anaerobic or low-oxygen conditions. This can be achieved by working in an anaerobic chamber or by degassing all buffers and solutions and purging the reaction vessel with an inert gas (e.g., nitrogen or argon). - Consider adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to the reaction buffer, though compatibility and potential interference should be verified. |
| Suboptimal Reaction Conditions | The reaction parameters may not be optimal for the synthesis direction of the BbsAB enzyme. | pH: - The optimal pH for the formation of this compound by BbsAB is 6.4.[2][3][4] Ensure your reaction buffer is maintained at this pH. Temperature: - While a specific optimal temperature for the synthesis reaction may not be defined, start with a temperature range of 25-30°C and optimize as needed. Avoid high temperatures that could lead to enzyme denaturation. Substrate Concentrations: - The reaction is reversible. To favor the synthesis of this compound, it is crucial to use a high concentration of the substrates, benzoyl-CoA and succinyl-CoA. - Experiment with varying the molar ratio of benzoyl-CoA to succinyl-CoA. An excess of one substrate may drive the reaction forward. |
| Substrate Quality and Stability | The starting materials, benzoyl-CoA and succinyl-CoA, may be degraded or of poor quality. | Substrate Integrity: - CoA thioesters can be unstable. Use freshly prepared or high-quality commercial substrates. - Verify the concentration and purity of your benzoyl-CoA and succinyl-CoA stocks using HPLC. Inhibitors: - Ensure that the substrate preparations are free from contaminants that could inhibit the enzyme. |
| Product Instability or Degradation | The product, this compound, may be unstable under the reaction or workup conditions. | Thioester Hydrolysis: - Thioesters are susceptible to hydrolysis, especially at non-optimal pH. Maintaining the pH at 6.4 and processing the reaction promptly can minimize degradation. Reaction Monitoring and Quenching: - Monitor the reaction progress over time using HPLC to determine the optimal reaction time and to observe any product degradation. - Once the maximum yield is achieved, quench the reaction immediately, for example, by adding an acid to lower the pH and denature the enzyme. |
| Equilibrium Limitation | As a reversible reaction, the synthesis may be limited by the establishment of equilibrium. | Product Removal: - If feasible in your experimental setup, consider strategies for in-situ product removal to continuously shift the equilibrium towards product formation. This is an advanced technique and may involve the use of a coupled enzymatic reaction that consumes this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for setting up the enzymatic synthesis of this compound?
A1: Based on available data for the reverse reaction of BbsAB thiolase, a good starting point would be:
-
Enzyme: Purified recombinant (S)-2-benzoylsuccinyl-CoA thiolase (BbsAB).
-
Substrates: Benzoyl-CoA and Succinyl-CoA.
-
Buffer: A buffered solution at pH 6.4 (e.g., potassium phosphate (B84403) buffer).
-
Temperature: 25-30°C.
-
Atmosphere: Anaerobic or low-oxygen conditions.
It is crucial to perform initial experiments to optimize the concentrations of the enzyme and substrates.
Q2: How can I monitor the progress of the reaction and quantify the yield of this compound?
A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction and quantifying the product.
-
Method: A reverse-phase C18 column is typically used.
-
Detection: The CoA thioesters can be detected by their UV absorbance at around 260 nm.
-
Quantification: The yield can be determined by creating a standard curve with a known concentration of a related CoA ester or by using the known extinction coefficient of the product if available. The peak areas of the substrates and product are integrated to calculate the conversion rate.
Q3: Are there any known inhibitors of the BbsAB thiolase that I should be aware of?
A3: While specific inhibitors of BbsAB for the synthesis reaction are not well-documented in the provided search results, general thiolase inhibitors could potentially affect its activity. Also, as the active site contains a critical cysteine residue, compounds that react with thiols could act as inhibitors. It is also important to be mindful of potential feedback inhibition by the product, this compound, although this has not been explicitly reported.
Q4: Can I use a crude cell lysate containing overexpressed BbsAB instead of a purified enzyme?
A4: While it might be possible, using a crude lysate is not recommended for achieving high yields and for quantitative studies. Crude lysates contain other enzymes, such as thioesterases, that can degrade the substrates and the product, leading to significantly lower yields.[5] Furthermore, other components in the lysate can interfere with the reaction or the downstream analysis. Using a purified enzyme provides a cleaner system and allows for better control over the reaction conditions.
Q5: The synthesis of other acyl-CoA thioesters sometimes requires ATP. Is ATP required for the synthesis of this compound by BbsAB?
A5: No, ATP is not required for this specific reaction. The BbsAB enzyme is a thiolase, which catalyzes the formation of a carbon-carbon bond through a condensation reaction between two CoA thioesters (in the reverse direction of its physiological role). This is different from acyl-CoA synthetases or ligases, which activate a carboxylic acid with ATP to form the acyl-CoA.[6]
Experimental Protocols
Protocol 1: Expression and Purification of (S)-2-Benzoylsuccinyl-CoA Thiolase (BbsAB)
This protocol describes a general method for the expression and purification of the BbsAB enzyme, which can be adapted based on the specific expression vector and host organism.
-
Gene Synthesis and Cloning: The genes encoding the BbsA and BbsB subunits of the thiolase from a suitable organism (e.g., Thauera aromatica or Geobacter metallireducens) are synthesized and cloned into an appropriate expression vector (e.g., a pET vector for E. coli expression) with a purification tag (e.g., a His-tag).
-
Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced at mid-log phase with an appropriate inducer (e.g., IPTG) and the culture is incubated at a reduced temperature (e.g., 16-20°C) overnight to enhance soluble protein expression.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail), and lysed by sonication or high-pressure homogenization on ice.
-
Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins. The BbsAB enzyme is then eluted with an elution buffer containing a high concentration of the eluting agent (e.g., 250-500 mM imidazole).
-
Buffer Exchange and Storage: The purified enzyme is buffer-exchanged into a storage buffer (e.g., 50 mM HEPES pH 7.0, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column. The protein concentration is determined, and the enzyme is aliquoted and stored at -80°C.
Protocol 2: Enzymatic Synthesis of this compound
This protocol provides a starting point for the enzymatic synthesis. Optimization of substrate and enzyme concentrations, as well as reaction time, is recommended.
-
Reaction Setup (Anaerobic Conditions): All solutions should be degassed and the reaction should be set up in an anaerobic chamber or under a stream of inert gas.
-
Reaction Mixture: In a microcentrifuge tube, combine the following components:
-
Potassium phosphate buffer (1 M, pH 6.4): 10 µL
-
Benzoyl-CoA (10 mM stock): 10 µL (Final concentration: 1 mM)
-
Succinyl-CoA (10 mM stock): 10 µL (Final concentration: 1 mM)
-
Purified BbsAB enzyme (1 mg/mL stock): 5 µL (Final concentration: 0.05 mg/mL)
-
Nuclease-free water: to a final volume of 100 µL
-
-
Incubation: Incubate the reaction mixture at 30°C.
-
Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take a 10 µL aliquot of the reaction mixture and quench it by adding it to 90 µL of a quenching solution (e.g., 10% formic acid).
-
Sample Preparation for HPLC: Centrifuge the quenched samples to pellet the denatured protein. Transfer the supernatant to an HPLC vial for analysis.
Protocol 3: HPLC Analysis of this compound Synthesis
This protocol describes a general HPLC method for the analysis of the reaction mixture.
-
HPLC System: An HPLC system equipped with a UV detector and a reverse-phase C18 column.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes is a good starting point.
-
Flow Rate: 1 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 20 µL.
-
Analysis: Monitor the chromatogram for the peaks corresponding to benzoyl-CoA, succinyl-CoA, and the product, this compound. The retention time of the product will need to be determined, likely eluting after the more polar succinyl-CoA and potentially close to benzoyl-CoA. The identity of the product peak should be confirmed by mass spectrometry.
Data Presentation
Table 1: Example of Reaction Optimization Parameters for this compound Synthesis
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| pH | 7.5 | 6.4 | 6.4 | 6.4 |
| Temperature (°C) | 30 | 30 | 25 | 30 |
| Benzoyl-CoA (mM) | 1 | 1 | 1 | 2 |
| Succinyl-CoA (mM) | 1 | 1 | 1 | 2 |
| BbsAB (µg/mL) | 50 | 50 | 50 | 100 |
| Atmosphere | Aerobic | Anaerobic | Anaerobic | Anaerobic |
| Yield (%) | < 5 | 25 | 20 | 45 |
Note: The data in this table is illustrative and intended to demonstrate the effect of optimizing various parameters. Actual results may vary.
Visualizations
Caption: Experimental workflow for the enzymatic synthesis and analysis of this compound.
Caption: A logical troubleshooting workflow for addressing low yields in this compound synthesis.
Caption: The reversible reaction catalyzed by BbsAB thiolase for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile enzymatic synthesis of fatty acylcoenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. researchgate.net [researchgate.net]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 2-Benzoylsuccinyl-CoA HPLC Analysis
Welcome to the technical support center for troubleshooting chromatographic issues related to 2-Benzoylsuccinyl-CoA. This guide provides answers to frequently asked questions (FAQs), detailed troubleshooting protocols, and visual aids to help you resolve common problems like HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing in reverse-phase HPLC?
Peak tailing for this compound is a common issue that can arise from several factors, primarily related to secondary chemical interactions between the analyte and the stationary phase, or issues with the HPLC system and method parameters.[1][2][3]
Primary Chemical Causes:
-
Silanol (B1196071) Interactions: this compound is a large, polar molecule with multiple phosphate (B84403) groups and a carboxylic acid, making it acidic overall. However, the adenine (B156593) moiety within the coenzyme A structure contains basic nitrogen atoms. These basic groups can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based C18 columns.[3][4] This secondary retention mechanism, in addition to the primary hydrophobic interaction, can lead to significant peak tailing.[3]
-
Mobile Phase pH: The pH of the mobile phase influences the ionization state of both the this compound molecule and the column's residual silanol groups.[2] If the pH is not optimal, the analyte may exist in multiple ionic forms, or interactions with ionized silanols (SiO⁻) may increase, causing tailing.[1][5]
-
Metal Contamination: Trace metal impurities in the silica (B1680970) backbone of the column can act as cation exchange sites, interacting with the negatively charged phosphate groups of your analyte and causing tailing.[4]
Instrumental and Methodological Causes:
-
Column Voids or Contamination: A void at the column inlet or contamination from sample matrix components can distort the peak shape.[6]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[1]
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[2]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.[5]
Q2: How can I diagnose the specific cause of the peak tailing?
A systematic approach is the best way to identify the root cause. The following workflow can guide your troubleshooting process.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Q3: What are the ideal mobile phase conditions to prevent peak tailing for this compound?
Optimizing the mobile phase is critical. Given the analyte's multiple acidic functional groups (phosphates, carboxyl), pH control is the most important factor.
-
pH Adjustment: The key is to operate at a pH that keeps the ionization of the analyte and the column silanols consistent and minimized.
-
Low pH (2.5 - 3.5): At a low pH, the residual silanol groups on the silica surface are protonated (Si-OH) and therefore neutral. This prevents strong ionic interactions with the basic part of the this compound molecule, significantly reducing peak tailing.[7]
-
High pH (7.5 - 8.5): While less common for standard silica columns, operating at a higher pH can deprotonate the basic functional groups on the analyte, making them neutral. However, this will make the silanol groups strongly acidic (SiO⁻), which can interact with any positive charges. This approach is only recommended for hybrid or high-pH stable columns.[3]
-
-
Use of Buffers: A buffer is essential to maintain a stable pH throughout the gradient and prevent peak shape distortion.[1]
-
Mobile Phase Additives: Sometimes, a competing base is added to the mobile phase to block the active silanol sites. Triethylamine (TEA) is a common "tail-suppressing" additive for this purpose.[4]
Mobile Phase Modification Summary
| Parameter | Recommended Action | Rationale |
| pH | Adjust to pH 2.5–3.5 using formic acid or phosphoric acid. | Minimizes ionization of residual silanol groups on the column, reducing secondary interactions.[7] |
| Buffer | Use a 10-25 mM phosphate or formate (B1220265) buffer. | Maintains a stable pH across the gradient, ensuring consistent analyte ionization and retention.[1] |
| Additive | Add 0.05-0.1% Triethylamine (TEA) to the mobile phase. | TEA acts as a competing base, binding to active silanol sites and preventing analyte interaction.[4] |
| Organic Modifier | Test both Acetonitrile (B52724) and Methanol. | The choice of organic solvent can influence selectivity and peak shape. |
Q4: Could my column be the problem? What column should I use?
Yes, the column is a frequent source of peak tailing.[2]
-
Column Type: Not all C18 columns are the same. For a complex molecule like this compound, a modern, high-purity, end-capped column is recommended.
-
End-capping: This process uses a small silane (B1218182) (e.g., trimethylchlorosilane) to bond most of the remaining free silanol groups after the primary C18 bonding. This reduces the sites available for secondary interactions.[3]
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This can help shield the analyte from residual silanols.
-
-
Column Degradation: Over time, columns can develop voids or become contaminated, especially at the inlet frit. This disrupts the flow path and causes peak distortion.
Caption: Secondary interaction between the analyte and an active silanol site.
Experimental Protocols
Protocol 1: Column Flushing and Regeneration
If you suspect column contamination is causing peak tailing, a systematic flush can help.
Objective: To remove strongly retained contaminants from the column.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol (B130326)
-
HPLC-grade hexane (B92381) (use only if compatible with your column and system)
-
HPLC system
Procedure:
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Reverse Direction: Connect the column in the reverse flow direction (outlet to pump, inlet to waste). Check column manual to ensure it can be reverse flushed.
-
Water Wash: Flush the column with 100% HPLC-grade water for 20 column volumes at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).
-
Isopropanol Wash: Flush with 100% isopropanol for 20 column volumes. Isopropanol is a good intermediate solvent and effective at removing many organic contaminants.
-
Re-equilibration: a. Reconnect the column in the correct flow direction. b. Flush with your mobile phase (without buffer salts) for 10 column volumes. c. Introduce the fully buffered mobile phase and equilibrate for at least 20-30 minutes or until the baseline is stable.
-
Test Column: Inject a standard to see if peak shape has improved. If tailing persists, the column may be permanently damaged and require replacement.
Protocol 2: Mobile Phase Preparation with a Tailing Suppressor
Objective: To prepare a low-pH mobile phase with Triethylamine (TEA) to minimize silanol interactions.
Materials:
-
Mobile Phase A: HPLC-grade water
-
Mobile Phase B: HPLC-grade acetonitrile
-
Phosphoric acid (H₃PO₄) or Formic Acid
-
Triethylamine (TEA)
-
0.22 µm filter
Procedure:
-
Prepare Aqueous Phase (Mobile Phase A): a. Measure 950 mL of HPLC-grade water into a 1 L flask. b. Add 1.0 mL of TEA to the water (for a 0.1% v/v concentration). c. Adjust the pH to 3.0 using phosphoric acid. Add the acid dropwise while monitoring with a calibrated pH meter. d. Bring the final volume to 1 L with water. e. Filter the mobile phase through a 0.22 µm filter to remove particulates.
-
Prepare Organic Phase (Mobile Phase B): a. Measure 950 mL of HPLC-grade acetonitrile into a 1 L flask. b. Add 1.0 mL of TEA. c. Bring the final volume to 1 L with acetonitrile. d. Filter if necessary.
-
System Setup: a. Degas both mobile phases thoroughly using sonication or helium sparging.[8] b. Install the mobile phases on the HPLC system. c. Equilibrate the column with the new mobile phase conditions until the baseline is stable before injecting your sample.
References
- 1. chromtech.com [chromtech.com]
- 2. uhplcs.com [uhplcs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. support.waters.com [support.waters.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: 2-Benzoylsuccinyl-CoA Enzyme Assays
Welcome to the Technical Support Center for 2-Benzoylsuccinyl-CoA enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the measurement of this compound thioesterase activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the most common assay for this compound thioesterase activity?
The most common method is a spectrophotometric assay that relies on the use of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The assay indirectly measures the activity of this compound thioesterase by detecting the release of Coenzyme A (CoA-SH) during the hydrolysis of the this compound substrate. The free thiol group of the released CoA reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[1] The rate of TNB²⁻ formation is directly proportional to the thioesterase activity.
Q2: What are the critical components and typical concentrations used in the DTNB-based assay?
A typical reaction mixture for a DTNB-based this compound thioesterase assay includes:
| Component | Typical Concentration | Purpose |
| Buffer | 50-100 mM | Maintain optimal pH for enzyme activity (typically pH 7.5-8.0). Common choices include phosphate (B84403) or HEPES buffers.[2][3] |
| DTNB | 0.1-1 mM | Chromogenic reagent to detect free CoA-SH.[3] |
| This compound | 10-100 µM | The substrate for the thioesterase. The optimal concentration should be determined experimentally and is ideally around the Km value of the enzyme. |
| Enzyme | Variable | The amount of enzyme should be adjusted to ensure a linear reaction rate over a reasonable time course. |
Q3: My this compound substrate appears to be unstable. What are the best practices for its handling and storage?
-
Prepare fresh solutions: Whenever possible, prepare this compound solutions fresh before each experiment.
-
Store properly: If storage is necessary, store aliquots at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Use appropriate buffers: Maintain the pH of the stock solution and assay buffer within a stable range, as extremes in pH can lead to hydrolysis.
-
Consider the reverse reaction: Due to substrate instability, some studies measure the reverse reaction, which involves the formation of benzoylsuccinyl-CoA from benzoyl-CoA and succinyl-CoA.[4]
Troubleshooting Guides
Issue 1: No or Low Enzyme Activity
A lack of or minimal enzyme activity is a common issue. The following flowchart can help diagnose the potential cause.
Caption: Troubleshooting workflow for low or no this compound thioesterase activity.
Issue 2: High Background Absorbance or Non-linear Reaction Rate
High background or a non-linear reaction rate can be caused by several factors related to the assay components and their interactions.
Potential Causes and Solutions
| Potential Cause | Description | Recommended Solution(s) |
| DTNB Instability | DTNB can be unstable, especially in certain buffers and when exposed to light, leading to a high background signal.[2][5] | Prepare fresh DTNB solution. Store in the dark. A study suggests DTNB is more stable in a HEPES/phosphate buffer combination than in phosphate buffer alone.[2] |
| Reaction of Test Compound with DTNB | If screening for inhibitors, the test compound itself may react with DTNB, causing a change in absorbance independent of enzyme activity.[6] | Run a control experiment with the test compound and DTNB in the absence of the enzyme. Subtract this background rate from the enzyme-catalyzed rate. |
| Presence of Reducing Agents | Reducing agents in the sample or buffer (e.g., DTT, β-mercaptoethanol) will react with DTNB, leading to a high background. | Omit reducing agents from the assay buffer if they are not essential for enzyme activity. If required, run a control without the enzyme to determine the background reaction rate. |
| Substrate Inhibition | High concentrations of the acyl-CoA substrate can sometimes lead to the formation of micelles, which may inhibit the enzyme.[7] | Test a range of substrate concentrations to determine if substrate inhibition is occurring. |
| Light Sensitivity | The reaction of DTNB with thiols can be sensitive to daylight, particularly UV radiation.[5] | Perform the assay in artificial room light and avoid direct exposure to daylight. |
Issue 3: Suspected Interference from Test Compounds
When screening for inhibitors, it is crucial to differentiate between true enzyme inhibition and assay interference.
Caption: Workflow to identify the source of interference from test compounds.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for this compound Thioesterase Activity using DTNB
This protocol is a general guideline and may require optimization for your specific enzyme and experimental conditions.
Materials:
-
Purified this compound thioesterase
-
This compound substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Assay Buffer (e.g., 100 mM HEPES, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of DTNB in the assay buffer.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a buffer at neutral pH) and determine its concentration. Store on ice.
-
Prepare a solution of the enzyme in assay buffer.
-
-
Assay Setup (for a single well):
-
Add 170 µL of Assay Buffer to a well of the microplate.
-
Add 10 µL of the 10 mM DTNB stock solution (final concentration: 0.5 mM).
-
Add 10 µL of the enzyme solution.
-
Mix gently and incubate for 5 minutes at the desired assay temperature to allow the enzyme to equilibrate.
-
-
Initiate the Reaction:
-
Add 10 µL of the this compound stock solution (e.g., 2 mM stock for a final concentration of 100 µM).
-
Immediately start monitoring the increase in absorbance at 412 nm in the microplate reader. Take readings every 30-60 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Determine the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot (ΔA₄₁₂/min).
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mg) = (V₀ * V_total) / (ε * l * [Enzyme]) Where:
-
V₀ = Initial reaction rate (ΔA₄₁₂/min)
-
V_total = Total assay volume (in L)
-
ε = Molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹)[3]
-
l = Path length of the cuvette or microplate well (in cm)
-
[Enzyme] = Amount of enzyme in the assay (in mg)
-
-
Controls:
-
No-enzyme control: Replace the enzyme solution with an equal volume of assay buffer to check for non-enzymatic hydrolysis of the substrate.
-
No-substrate control: Replace the substrate solution with an equal volume of its solvent to check for any background reaction.
-
Inhibitor control (if applicable): Pre-incubate the enzyme with the potential inhibitor before adding the substrate.
Protocol 2: Synthesis of this compound (Conceptual)
The direct synthesis of this compound can be challenging. An enzymatic synthesis approach, which can also be used to confirm the activity of upstream enzymes in a pathway, is often more feasible. The final step of the anaerobic toluene (B28343) degradation pathway involves the conversion of (S)-2-benzoylsuccinyl-CoA to benzoyl-CoA and succinyl-CoA by the enzyme BbsAB.[4] The reverse of this pathway can be exploited for synthesis.
Conceptual Enzymatic Synthesis Pathway:
Caption: Enzymatic synthesis of (S)-2-Benzoylsuccinyl-CoA via the reverse reaction of BbsAB thiolase.
This approach requires the purification of the necessary enzymes from the pathway. The synthesized product would then need to be purified, for example, by HPLC, before use in subsequent thioesterase assays.[4]
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thioesterase superfamily member 2 (Them2)/acyl-CoA thioesterase 13 (Acot13): a homotetrameric hotdog fold thioesterase with selectivity for long-chain fatty acyl-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 2-Benzoylsuccinyl-CoA
Welcome to the technical support center for the quantification of 2-Benzoylsuccinyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this important metabolic intermediate.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Problem 1: No or Low Signal of this compound in LC-MS/MS Analysis
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degradation of this compound during sample preparation. | Acyl-CoA thioesters are known to be unstable, particularly in aqueous solutions at neutral or alkaline pH.[1] Implement rapid quenching of metabolic activity using cold solutions (e.g., 60% methanol (B129727) at -40°C) for bacterial cultures.[2] Perform extraction steps on ice or at 4°C to minimize enzymatic and chemical degradation.[3] |
| Inefficient extraction from the sample matrix. | Use a robust extraction solvent. A mixture of acetonitrile/methanol/water (2:2:1, v/v/v) has been shown to be effective for a broad range of acyl-CoAs.[4] Ensure complete cell lysis to release intracellular metabolites. Sonication or the use of a French press can be effective. |
| Lack of a pure analytical standard for instrument calibration. | This compound is not commercially available. Consider in-house chemo-enzymatic synthesis. A general approach involves the synthesis of an S-acylated pantetheine (B1680023) derivative followed by enzymatic conversion to the corresponding acyl-CoA.[5][6] Alternatively, the reverse reaction of the (S)-2-benzoylsuccinyl-CoA thiolase (BbsAB) can be utilized, forming (S)-2-benzoylsuccinyl-CoA from benzoyl-CoA and succinyl-CoA. |
| Suboptimal LC-MS/MS parameters. | Optimize MS parameters by direct infusion of a related, commercially available benzoyl-CoA analog if a this compound standard is unavailable. For MS/MS, monitor for the characteristic neutral loss of 507 Da from the precursor ion and the fragment ion corresponding to adenosine (B11128) 3',5'-diphosphate at m/z 428.0365.[3][7] |
| Poor chromatographic separation. | Utilize a reversed-phase C18 column. Optimize the gradient elution using a mobile phase containing a volatile salt like ammonium (B1175870) acetate (B1210297) at a slightly acidic to neutral pH to improve peak shape and retention.[1][8] |
Experimental Workflow for Sample Preparation and Analysis:
Problem 2: Poor Reproducibility and High Variability in Quantitative Results
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent sample handling and storage. | Acyl-CoAs are unstable, especially during prolonged storage in aqueous solutions.[1] Store extracts at -80°C and analyze them as quickly as possible. Avoid repeated freeze-thaw cycles. When preparing for injection, keep samples in a cooled autosampler (4°C).[8] |
| Matrix effects in the MS source. | The sample matrix can suppress or enhance the ionization of the analyte. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency. Since a labeled this compound is not available, consider using a commercially available labeled acyl-CoA with a similar retention time, such as ¹³C-palmitoyl-CoA for longer chain acyl-CoAs or ¹³C-acetyl-CoA for shorter ones.[9] |
| Carryover in the LC system. | Acyl-CoAs can be "sticky" and adsorb to parts of the LC system. Implement a robust needle wash protocol in the autosampler, using a strong organic solvent like methanol.[1] Ensure the column is adequately flushed between injections. |
Logical Diagram for Troubleshooting Poor Reproducibility:
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in quantifying this compound?
A1: The most significant challenge is the lack of a commercially available analytical standard. This makes it difficult to develop and validate a quantitative method, as a standard is crucial for creating a calibration curve and determining the absolute concentration of the analyte in a sample. Researchers often need to resort to in-house synthesis or relative quantification.
Q2: How can I synthesize a this compound standard in the lab?
-
Chemical Synthesis: Synthesize S-benzoylsuccinyl-pantetheine from benzoylsuccinic acid and pantetheine.
-
Enzymatic Conversion: Use a cocktail of promiscuous Coenzyme A biosynthesis enzymes (e.g., from E. coli) to convert the S-benzoylsuccinyl-pantetheine into this compound.[5][11]
Alternatively, given that the (S)-2-benzoylsuccinyl-CoA thiolase (BbsAB) reaction is reversible, it may be possible to enzymatically synthesize (S)-2-benzoylsuccinyl-CoA from commercially available benzoyl-CoA and succinyl-CoA.
Q3: What are the typical LC-MS/MS parameters for the analysis of acyl-CoAs?
A3: For the analysis of acyl-CoAs, including aromatic ones, the following parameters are a good starting point:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion | [M+H]⁺ |
| Product Ions (for SRM) | Monitor for the neutral loss of 507 Da (loss of 3'-phosphoadenosine 5'-diphosphate) and the fragment ion at m/z 428.0365.[3][7] |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with a volatile buffer (e.g., 5-10 mM ammonium acetate) at a slightly acidic to neutral pH. |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.4 mL/min |
Q4: How can I ensure the stability of my this compound samples?
A4: To maintain the stability of acyl-CoA samples:
-
During Extraction: Keep samples on ice or at 4°C at all times.
-
Storage: Store dried extracts or solutions in organic solvents at -80°C. Acyl-CoAs are unstable in aqueous solutions, especially at neutral to alkaline pH.[1]
-
Analysis: Use a cooled autosampler (4°C) to prevent degradation while samples are waiting for injection.[8] Reconstitute dried extracts in a solution with a high percentage of organic solvent (e.g., 50% methanol) immediately before analysis.[1]
Q5: Can I differentiate between this compound and its isomers?
A5: The separation of isomeric acyl-CoAs can be challenging. While not specifically documented for this compound, methods using reversed-phase chromatography have been successful in separating other acyl-CoA isomers. Optimization of the chromatographic gradient and mobile phase composition will be critical. The use of ion-pairing reagents has been employed for isomer separation, but this can cause ion suppression in the mass spectrometer.[3]
Signaling Pathway Context: Anaerobic Toluene (B28343) Degradation
This compound is a key intermediate in the anaerobic degradation pathway of toluene. Understanding this pathway can provide context for the presence and expected relative abundance of this metabolite.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ANALYSIS OF COENZYME A ACTIVATED COMPOUNDS IN ACTINOMYCETES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 2-Benzoylsuccinyl-CoA Solubility
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to address solubility challenges with 2-Benzoylsuccinyl-CoA, an important intermediate in anaerobic benzoate (B1203000) degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound, like most Coenzyme A (CoA) derivatives, is a relatively polar molecule and is expected to be soluble in aqueous buffers.[1] The large CoA portion of the molecule confers water solubility. However, the benzoylsuccinyl group adds significant nonpolar character, which can lead to aggregation and precipitation at higher concentrations, lower temperatures, or in the presence of certain ions.
Q2: My this compound solution appears cloudy or has a precipitate. What are the initial troubleshooting steps?
A2: Cloudiness or precipitation suggests that the compound's solubility limit has been exceeded under the current conditions. Here are the immediate steps to take:
-
Verify pH: The ionization state of the carboxyl group on the succinyl moiety can impact solubility. Ensure the buffer pH is neutral to slightly alkaline (pH 7.0 - 8.5), which should deprotonate the carboxylic acid, increasing polarity and solubility.[2]
-
Gentle Warming: Briefly warm the solution to 30-37°C. Increased temperature can often help dissolve small amounts of precipitate. Avoid prolonged heating, as thioester bonds are sensitive to thermal degradation, especially under alkaline conditions.[1]
-
Vortexing/Sonication: Agitate the solution vigorously by vortexing. If precipitation persists, brief sonication in a water bath can help break up aggregates and facilitate dissolution.
Q3: Which solvents are recommended for preparing a high-concentration stock solution?
A3: For initial stock preparation, it is best to start with a high-quality aqueous buffer.
-
Primary Recommendation: A buffer such as Tris-HCl or HEPES at a pH of 7.4-8.0 is ideal.
-
Organic Co-solvents: If aqueous buffers are insufficient, a minimal amount of an organic co-solvent can be used. Prepare a high-concentration stock in 100% DMSO and then dilute it into your aqueous assay buffer.[2] It is critical to ensure the final concentration of the organic solvent in the assay is low (typically <1-5%) to avoid interfering with enzyme activity or protein stability.[2]
Q4: How do divalent cations like Mg²⁺ affect the solubility of acyl-CoAs?
A4: Divalent cations, particularly Mg²⁺, can significantly decrease the solubility of long-chain acyl-CoAs by forming insoluble salts with the phosphate (B84403) groups of the CoA molecule.[3] While this compound is not a long-chain fatty acyl-CoA, this interaction is still possible. If your assay requires Mg²⁺, be aware that it may lower the effective solubility limit of your substrate.[3] Consider adding the Mg²⁺ to the final reaction mixture last, after the this compound has been fully diluted and dissolved.
Q5: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?
A5: This is a common issue when a compound is much more soluble in the organic stock solvent than in the final aqueous buffer. To mitigate this:
-
Increase Final Volume: Dilute the stock into a larger volume of buffer to keep the final concentration of this compound well below its solubility limit.
-
Rapid Mixing: Add the stock solution to the buffer while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.
-
Intermediate Dilution: Consider a serial dilution. For example, dilute the 100% DMSO stock into a 50:50 DMSO:buffer mixture first, then dilute that intermediate solution into the final aqueous buffer.
Troubleshooting and Experimental Protocols
Data Presentation: Solubility Comparison
The following tables present hypothetical but plausible data to guide buffer and solvent selection. Note: This data is for illustrative purposes and should be confirmed experimentally.
Table 1: Solubility of this compound in Common Aqueous Buffers
| Buffer System (50 mM) | pH | Max Solubility (mM) | Observations |
| Sodium Phosphate | 6.5 | ~0.8 | Solution becomes hazy above 1 mM. |
| Sodium Phosphate | 7.4 | ~2.5 | Clear solution up to 2 mM. |
| HEPES | 7.5 | ~3.0 | Clear solution, stable at 4°C. |
| Tris-HCl | 8.0 | ~5.0 | Best solubility; slight yellow tint. |
| Glycine-NaOH | 9.0 | >5.0 | High pH may risk thioester hydrolysis. |
Table 2: Effect of Co-solvents on Solubility in 50 mM HEPES pH 7.5
| Co-solvent | Final Concentration (%) | Max Solubility (mM) | Notes |
| None | 0% | ~3.0 | Baseline for comparison. |
| DMSO | 5% | >10 | Check for enzyme inhibition.[2] |
| Ethanol | 5% | ~7.5 | May affect protein stability. |
| Glycerol | 10% | ~4.0 | Can also act as a protein stabilizer.[4] |
Detailed Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution
-
Pre-weigh: Carefully weigh the desired amount of lyophilized this compound in a microcentrifuge tube.
-
Buffer Preparation: Prepare the desired buffer (e.g., 50 mM HEPES, pH 7.5). Degas the buffer if oxygen sensitivity is a concern. Ensure the buffer is at room temperature.
-
Initial Dissolution: Add a portion of the buffer to the solid to create a slurry. Gently pipette up and down to mix.
-
Volume Adjustment: Add buffer to reach the target concentration.
-
Aid Dissolution: Vortex the solution for 30-60 seconds. If solids remain, sonicate the tube in a room temperature water bath for 2-5 minutes.
-
Final Check: Visually inspect the solution against a dark background to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into single-use volumes, flash-freeze in liquid nitrogen, and store at -80°C to maintain stability.
Protocol 2: Method for Clearing a Precipitated Solution
-
Identify Cause: Before acting, review the solution's composition. Was a component (e.g., MgCl₂) added just before precipitation? Was the temperature lowered?
-
Gentle Warming: Place the tube in a 37°C water bath for 5-10 minutes. Mix gently by inversion every few minutes.
-
pH Adjustment: Measure the pH. If it has drifted to be more acidic, add a small volume of a dilute base (e.g., 0.1 M NaOH) dropwise while monitoring the pH and observing the solution.
-
Co-solvent Addition: If warming and pH adjustment fail, add a small amount of a compatible organic solvent like DMSO. Add 1-2% of the total volume, vortex, and observe. Repeat if necessary, but do not exceed a final concentration that would compromise your experiment.
-
Centrifugation (Last Resort): If the precipitate cannot be redissolved and you need to use the supernatant, centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes. Carefully remove the supernatant. The concentration of the supernatant will be lower than intended and should be re-quantified (e.g., by UV-Vis spectroscopy at 260 nm for the adenine (B156593) portion of CoA).
Visual Guides (Diagrams)
References
Technical Support Center: 2-Benzoylsuccinyl-CoA Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the synthesis of 2-Benzoylsuccinyl-CoA, a key reaction in the anaerobic degradation of toluene (B28343). The primary enzyme responsible for this synthesis is (S)-2-benzoylsuccinyl-CoA thiolase, which catalyzes the reversible Claisen condensation of benzoyl-CoA and succinyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the reaction catalyzed by (S)-2-benzoylsuccinyl-CoA thiolase?
A1: (S)-2-benzoylsuccinyl-CoA thiolase (EC 2.3.1.310) catalyzes the following reversible reaction: Benzoyl-CoA + Succinyl-CoA ⇌ (S)-2-Benzoylsuccinyl-CoA + Coenzyme A[1]
In the context of anaerobic toluene degradation, the enzyme typically proceeds in the thiolytic direction (left to right). However, for synthetic purposes, the reverse reaction (right to left) is of primary interest.
Q2: What are the potential sources of inhibition in my this compound synthesis assay?
-
Substrate Inhibition: High concentrations of either benzoyl-CoA or succinyl-CoA may lead to substrate inhibition.
-
Product Inhibition: The product of the synthesis reaction, (S)-2-benzoylsuccinyl-CoA, or the co-product, Coenzyme A (CoA), could inhibit the enzyme. Other thiolases are known to be inhibited by various acyl-CoA derivatives. For instance, 3-oxoacyl-CoA thiolase is inhibited by acetyl-CoA and decanoyl-CoA[2].
-
Contaminants in Substrate Preparations: Ensure the purity of your benzoyl-CoA and succinyl-CoA, as contaminants could interfere with the assay.
Q3: My enzyme activity is lower than expected. What are some common causes?
A3: Low enzyme activity can stem from several factors:
-
Enzyme Instability: Thiolases can be sensitive to storage conditions. Ensure your enzyme is stored at the correct temperature and in an appropriate buffer, and avoid repeated freeze-thaw cycles.
-
Sub-optimal Assay Conditions: Verify that the pH, temperature, and buffer composition of your assay are optimal for the enzyme.
-
Incorrect Substrate Concentrations: If you are not using saturating substrate concentrations, the observed reaction rate will be lower than Vmax. Conversely, very high concentrations could cause substrate inhibition.
-
Inactive Enzyme: The enzyme preparation may have lost activity over time. It's advisable to test a positive control if one is available.
Q4: How can I monitor the progress of the this compound synthesis reaction?
A4: Since (S)-2-benzoylsuccinyl-CoA is not commercially available for use as a standard in a direct assay, monitoring the reverse (thiolytic) reaction is often more straightforward. The thiolysis of the C-S bond in (S)-2-benzoylsuccinyl-CoA can be monitored spectrophotometrically by the decrease in absorbance at around 303 nm[3][4]. For the synthesis reaction, a coupled enzyme assay could be developed. For example, the production of Coenzyme A could be coupled to a reaction that consumes CoA and produces a detectable signal.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or very low enzyme activity | Enzyme is inactive or degraded. | - Use a fresh enzyme aliquot.- Verify storage conditions and avoid freeze-thaw cycles.- Run a positive control if available. |
| Incorrect assay setup. | - Double-check all reagent concentrations and volumes.- Ensure the buffer pH is correct.- Verify the spectrophotometer is set to the correct wavelength. | |
| Presence of an inhibitor in a reagent. | - Test each reagent individually for inhibitory effects.- Use high-purity reagents. | |
| High background signal | Substrates are unstable or contaminated. | - Prepare fresh substrate solutions.- Run a 'no-enzyme' control to measure the rate of non-enzymatic substrate degradation. |
| Contaminating enzyme activity in the sample. | - If using a cell lysate, consider further purification of the thiolase.- Use specific inhibitors for suspected contaminating enzymes. | |
| Inconsistent results between replicates | Pipetting errors. | - Calibrate pipettes regularly.- Ensure proper mixing of all solutions before pipetting. |
| Temperature fluctuations. | - Pre-incubate all solutions at the assay temperature.- Use a temperature-controlled cuvette holder. | |
| Reagent instability. | - Prepare fresh reagents for each experiment, especially CoA derivatives which can be unstable. |
Product Inhibition Data (Hypothetical Example)
Due to the lack of specific published data for (S)-2-benzoylsuccinyl-CoA thiolase, the following table is a hypothetical representation based on known inhibition patterns of other thiolases. This is intended for illustrative purposes to guide experimental design.
| Inhibitor | Type of Inhibition (vs. Benzoyl-CoA) | Hypothetical Ki (µM) | Notes |
| (S)-2-Benzoylsuccinyl-CoA | Competitive | 15 - 50 | The product competes with the substrate for binding to the active site. |
| Coenzyme A | Non-competitive | 100 - 300 | The product binds to a site other than the active site, affecting catalytic efficiency. |
| Benzoyl-CoA | Substrate Inhibition | > 500 | At very high concentrations, the substrate may bind in a non-productive manner. |
| Succinyl-CoA | Substrate Inhibition | > 800 | Similar to Benzoyl-CoA, high concentrations may be inhibitory. |
Experimental Protocols
Protocol 1: Assay for (S)-2-benzoylsuccinyl-CoA Thiolase Activity (Thiolytic Direction)
This protocol measures the cleavage of (S)-2-benzoylsuccinyl-CoA.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 25 mM MgCl₂.
-
(S)-2-benzoylsuccinyl-CoA stock solution (e.g., 1 mM in water).
-
Coenzyme A (CoA) stock solution (e.g., 10 mM in water).
-
Purified (S)-2-benzoylsuccinyl-CoA thiolase.
-
-
Procedure:
-
Prepare a reaction mixture in a quartz cuvette by adding Assay Buffer, (S)-2-benzoylsuccinyl-CoA (to a final concentration of e.g., 50 µM), and CoA (to a final concentration of e.g., 100 µM).
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a small volume of the enzyme solution.
-
Monitor the decrease in absorbance at 303 nm over time using a spectrophotometer. This wavelength corresponds to the enolate form of the thioester[3][4].
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
-
Visualizations
Caption: Synthesis of this compound by thiolase.
Caption: General mechanism of product inhibition.
Caption: Troubleshooting workflow for enzyme assays.
References
- 1. ENZYME - 2.3.1.310 benzoylsuccinyl-CoA thiolase [enzyme.expasy.org]
- 2. Regulation of thiolases from pig heart. Control of fatty acid oxidation in heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.aap.org [publications.aap.org]
- 4. Structural basis for differentiation between two classes of thiolase: Degradative vs biosynthetic thiolase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Benzoylsuccinyl-CoA Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal storage conditions and handling of 2-Benzoylsuccinyl-CoA to ensure its long-term stability and integrity in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored as a lyophilized powder at -20°C or below, protected from light and moisture. When stored as a powder, it is expected to be stable for an extended period, potentially up to three years, similar to related acyl-CoA esters. If it is necessary to store it in solution, it is recommended to use a buffered solution at a neutral pH, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store it at -80°C for a shorter duration, likely up to one year.
Q2: What solvents or buffers are suitable for dissolving this compound?
It is advisable to dissolve this compound in a buffer at or near neutral pH (e.g., pH 7.0-7.5), such as a phosphate (B84403) or HEPES buffer. The thioester bond of acyl-CoAs is more stable at a neutral pH and is susceptible to hydrolysis under acidic or alkaline conditions. For short-term use, sterile, nuclease-free water can be used, but for storage, a buffered solution is preferable to maintain pH stability.
Q3: Is this compound sensitive to light or oxygen?
Q4: How many times can I freeze and thaw a solution of this compound?
Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound. It is highly recommended to aliquot the dissolved this compound into single-use volumes before freezing. This practice minimizes the number of freeze-thaw cycles for the bulk of the stock solution, thereby preserving its integrity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results or loss of activity | Degradation of this compound due to improper storage. | Verify that the compound has been stored at the recommended temperature, protected from light, and that stock solutions have not been subjected to multiple freeze-thaw cycles. Prepare fresh solutions from a new aliquot or vial of lyophilized powder. |
| Hydrolysis of the thioester bond. | Ensure that the pH of your experimental buffer is neutral (pH 7.0-7.5). Avoid highly acidic or alkaline conditions. Prepare solutions fresh before use whenever possible. | |
| Presence of contaminating hydrolases or other enzymes. | Use high-purity reagents and sterile, nuclease-free water for all solutions. Ensure that all labware is thoroughly cleaned. | |
| Precipitate observed in the solution after thawing | Poor solubility at low temperatures or concentration is too high. | Gently warm the solution to room temperature and vortex to redissolve. If the precipitate persists, sonication in a water bath for a short period may help. Consider preparing a more dilute stock solution. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Degradation products of this compound. | The primary degradation pathway is likely hydrolysis of the thioester bond, which would yield coenzyme A and 2-benzoylsuccinic acid. Analyze a freshly prepared standard to confirm the retention time of the intact compound. |
| Reaction with other components in the experimental mixture. | Thioesters can react with other thiol-containing compounds (transthioesterification). Evaluate the compatibility of this compound with other reagents in your assay, particularly those with free sulfhydryl groups. |
Data Presentation
Table 1: Summary of Recommended Storage Conditions for Acyl-CoA Esters
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or below | Up to 3 years | Store in a sealed container, protected from light and moisture. |
| In Solution | -80°C | Up to 1 year | Aliquot into single-use volumes to avoid freeze-thaw cycles. Use a neutral pH buffer. Protect from light. |
Note: The stability durations are based on general recommendations for similar acyl-CoA esters and should be validated for specific experimental needs.
Experimental Protocols
Protocol: General Procedure for Assessing the Stability of this compound by HPLC
This protocol provides a general framework for monitoring the stability of this compound under specific conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of lyophilized this compound.
-
Dissolve in the desired buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) to a final concentration of 1 mg/mL.
-
-
Incubation Conditions:
-
Aliquot the stock solution into several vials.
-
Store the vials under the conditions you wish to test (e.g., -20°C, 4°C, room temperature).
-
Protect all samples from light.
-
-
Time Points:
-
Analyze one vial immediately after preparation (T=0).
-
Analyze subsequent vials at predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 75 mM KH₂PO₄) and an organic phase (e.g., acetonitrile). The exact gradient should be optimized for the separation of this compound from its potential degradation products.
-
Detection: UV detection at 260 nm (for the adenine (B156593) moiety of CoA).
-
Injection Volume: 10-20 µL.
-
Quantification: The peak area of this compound at each time point is compared to the peak area at T=0 to determine the percentage of the compound remaining.
-
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 2-Benzoylsuccinyl-CoA: Enzymatic vs. Chemical Routes
For researchers in drug development and metabolic engineering, the synthesis of key metabolic intermediates is a critical step. 2-Benzoylsuccinyl-CoA is a crucial intermediate in the anaerobic degradation of toluene (B28343) and related aromatic compounds, making its efficient synthesis a topic of significant interest. This guide provides a detailed comparison of the enzymatic and chemical approaches to synthesizing this compound, offering insights into the performance, methodologies, and underlying principles of each route.
Performance Comparison at a Glance
A direct quantitative comparison of the two methods is challenging due to the limited availability of data for the chemical synthesis of this specific molecule. However, based on the synthesis of structurally similar compounds and the characterization of the enzymatic pathway, we can draw a comparative overview.
| Parameter | Enzymatic Synthesis | Chemical Synthesis (Estimated) |
| Yield | Potentially high (stoichiometric conversion) but depends on enzyme activity and purification efficiency. Reported yields for enzymatic synthesis of other acyl-CoAs can be high (e.g., >90% for malonyl-CoA). | Moderate. Yields for similar dicarboxylic acyl-CoAs using carbonyldiimidazole (CDI) are around 40%. |
| Purity & Specificity | High stereospecificity, producing the (S)-enantiomer. Minimal side products under optimal conditions. | Can produce a mixture of regioisomers and enantiomers. Purification from unreacted starting materials and side products is necessary. |
| Reaction Time | Typically a few hours for the enzymatic reaction itself, but requires significant time for enzyme production and purification beforehand. | The chemical reaction is relatively fast, often completed within a few hours. |
| Cost | Can be high due to the costs of enzyme production (fermentation, purification) and cofactors (e.g., Coenzyme A). | Generally lower reagent costs, but may require more extensive purification, impacting the overall cost. |
| Scalability | Scalable through fermentation, but may require optimization of enzyme expression and purification processes. | Readily scalable, following standard organic synthesis procedures. |
| Environmental Impact | Generally considered more environmentally friendly, using aqueous solutions and biodegradable catalysts (enzymes). | Often involves organic solvents and chemical reagents that may pose environmental and safety concerns. |
Visualizing the Synthesis Pathways
To better understand the distinct approaches, the following diagrams illustrate the workflows for both enzymatic and chemical synthesis of this compound.
Navigating the Analytical Void: A Comparative Guide to Immunological and Assay Strategies for 2-Benzoylsuccinyl-CoA Metabolism
For researchers, scientists, and drug development professionals investigating the intricate metabolic pathways involving 2-Benzoylsuccinyl-CoA, the absence of commercially available, specific antibodies presents a significant analytical challenge. This guide provides a comprehensive comparison of alternative immunological and assay-based strategies to empower research in this area. We present supporting data for alternative antibodies, detailed experimental protocols, and visualizations of relevant pathways and workflows to facilitate robust experimental design.
The Challenge: No Direct Antibody for this compound
Currently, a direct immunological tool for the specific detection of this compound is not available on the market. This necessitates a strategic approach, leveraging antibodies against structurally related molecules or key enzymes within its metabolic pathway. This guide focuses on these practical alternatives, providing a framework for their evaluation and implementation.
Alternative 1: Targeting Structurally Related Molecules
The principle of antibody cross-reactivity suggests that antibodies raised against molecules with similar structural motifs may exhibit some binding to this compound. The most relevant commercially available antibodies target Benzoyl-CoA and Succinyl-CoA. While specific cross-reactivity data with this compound is not published, a comparative analysis of their specificity is crucial.
It is important to note that the reactivity of Succinyl-CoA itself is a factor to consider, with studies indicating its potential for non-enzymatic protein succinylation through the formation of succinyl anhydride[1][2]. This inherent reactivity could influence immunoassay results and should be considered during experimental design.
Alternative 2: Targeting Key Pathway Enzymes
A more specific and often more reliable approach is to target the enzymes that produce or consume this compound. Antibodies against these enzymes can serve as excellent surrogate markers for pathway activity and localization. Key enzymes in related pathways for which antibodies are available include Succinyl-CoA Synthetase and various thiolases.
Comparative Table of Alternative Antibodies
| Target | Antibody Type | Supplier & Cat. No. | Validated Applications | Species Reactivity | Notes |
| Succinyl-CoA Synthetase | Rabbit mAb (D8A11) | Cell Signaling Technology #8071 | WB, IP, IF | Human, Mouse, Rat, Monkey | Detects endogenous levels of total succinyl-CoA synthetase (α subunit)[3]. |
| Succinyl-CoA Synthetase | Polyclonal | Cell Signaling Technology #5557 | WB, IP | Human, Mouse, Rat | Detects endogenous levels of total succinyl-CoA synthetase (α subunit)[4]. |
| 3-ketoacyl-CoA thiolase, peroxisomal | Polyclonal | Invitrogen PA5-29957 | WB, IHC, IF, ICC | Human, Mouse | Multiple suppliers offer antibodies to this and related thiolases[5]. |
| ACAA2 (3-ketoacyl-CoA thiolase, mitochondrial) | Polyclonal | FineTest FNab00059 | ELISA, WB, IHC | Human, Mouse, Rat | Targets mitochondrial 3-oxoacyl-CoA thiolase[6]. |
Alternative 3: Non-Antibody Based Assay Kits
For quantitative analysis of related metabolites, non-antibody-based assays provide a valuable alternative. These kits typically rely on enzymatic reactions to produce a detectable signal.
Comparative Table of Alternative Assay Kits
| Target | Assay Principle | Supplier & Cat. No. | Detection Method | Sample Types | Notes |
| Succinyl-CoA Synthetase (SCS) Activity | Enzymatic | Elabscience E-BC-K906-M | Colorimetric (450 nm) | Serum, Plasma, Tissue, Cells | Measures the activity of SCS by detecting a chromogenic product[7]. |
Metabolic Pathway Context: Anaerobic Degradation of Aromatic Compounds
This compound is an intermediate in the anaerobic degradation of aromatic compounds. Understanding this pathway is critical for interpreting experimental data. A central step is the conversion of various aromatic substrates to the common intermediate, Benzoyl-CoA, which is then further metabolized.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Succinyl-CoA Synthetase (D8A11) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Succinyl-CoA Synthetase Antibody | Cell Signaling Technology [cellsignal.com]
- 5. 3-ketoacyl-CoA thiolase, peroxisomal Antibodies | AntibodyResource.com [antibodyresource.com]
- 6. ACAA2 antibody - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. Succinyl-CoA Synthetase (SCS) Activity Assay Kit - Elabscience® [elabscience.com]
A Comparative Guide to HPLC and LC-MS/MS for the Analysis of 2-Benzoylsuccinyl-CoA
For researchers, scientists, and drug development professionals engaged in the study of anaerobic microbial metabolism and related pathways, the accurate quantification of key intermediates is paramount. 2-Benzoylsuccinyl-CoA is a central metabolite in the anaerobic degradation of toluene (B28343), and its precise measurement is crucial for understanding the kinetics and regulation of this pathway. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound.
Data Presentation: At-a-Glance Comparison
The following table summarizes the key performance characteristics of HPLC and LC-MS/MS for the analysis of this compound, based on typical performance for similar acyl-CoA compounds.
| Feature | HPLC with UV Detection | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV absorbance of the adenine (B156593) ring in CoA. | Separation by chromatography, detection by mass-to-charge ratio of parent and fragment ions. |
| Specificity | Moderate. Co-eluting compounds with similar UV absorbance can interfere. | High. Detection is based on specific mass transitions, minimizing interference. |
| Sensitivity | Lower. Limits of detection are typically in the picomole range. | Higher. Limits of detection can reach the low femtomole range[1]. |
| Linearity | Good over a moderate concentration range. | Excellent over a wide dynamic range. |
| Limit of Detection (LoD) | Estimated to be in the low picomole range. | Can be as low as 1-5 fmol for some acyl-CoAs[1]. |
| Limit of Quantification (LoQ) | Estimated to be in the mid-picomole range. | Typically in the femtomole to low picomole range. |
| Sample Throughput | Generally higher due to simpler instrumentation and faster run times. | Can be lower due to more complex setup and potential for source cleaning. |
| Cost | Lower initial instrument cost and maintenance. | Higher initial instrument cost and maintenance. |
| Expertise Required | Moderate. | High. Requires expertise in method development and data interpretation. |
Experimental Protocols
Detailed methodologies for the analysis of this compound using both HPLC and LC-MS/MS are outlined below. These protocols are based on established methods for similar acyl-CoA compounds and may require optimization for specific sample matrices.
Sample Preparation (Applicable to both methods)
Given the instability of acyl-CoA thioesters, rapid and efficient extraction is critical.
-
Quenching and Extraction: Immediately quench metabolic activity in biological samples by flash-freezing in liquid nitrogen or using a cold quenching solution (e.g., 60% methanol (B129727) at -20°C).
-
Cell Lysis and Protein Precipitation: Lyse cells and precipitate proteins using a cold solvent such as 10% trichloroacetic acid (TCA) or a mixture of acetonitrile (B52724) and methanol.
-
Centrifugation: Pellet the precipitated protein by centrifugation at high speed (e.g., 14,000 x g) at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or by vacuum centrifugation. Reconstitute the dried extract in a suitable buffer for analysis (e.g., mobile phase A).
HPLC with UV Detection Protocol
This method relies on the strong UV absorbance of the adenine moiety of the Coenzyme A molecule at approximately 260 nm.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 50 mM potassium phosphate (B84403) buffer (pH 5.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 30% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Quantification: Based on a standard curve prepared with a purified this compound standard.
LC-MS/MS Protocol
This method offers high selectivity and sensitivity by monitoring specific mass transitions of the parent ion to characteristic fragment ions.
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Column: A C18 or C8 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Transitions:
-
Parent Ion (Q1): The calculated m/z of protonated this compound.
-
Fragment Ion (Q3): A characteristic fragment ion, often corresponding to the adenosine (B11128) diphosphate (B83284) moiety (m/z 428.0) or the acyl-pantetheine fragment resulting from the neutral loss of 507 Da.
-
-
Quantification: Based on a standard curve prepared with a purified this compound standard and an appropriate internal standard (e.g., a stable isotope-labeled acyl-CoA).
Mandatory Visualization
Signaling Pathway: Anaerobic Toluene Degradation
The following diagram illustrates the anaerobic degradation pathway of toluene, highlighting the central role of this compound. This pathway is initiated by the addition of fumarate (B1241708) to toluene, forming benzylsuccinate, which is then activated to its CoA derivative and subsequently undergoes a series of β-oxidation-like reactions.[2][3][4][5]
Experimental Workflow Comparison
This diagram outlines the typical experimental workflows for the analysis of this compound using HPLC and LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Succinyl-CoA:(R)-benzylsuccinate CoA-transferase: an enzyme of the anaerobic toluene catabolic pathway in denitrifying bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Substrate Specificity of (S)-2-Benzoylsuccinyl-CoA Thiolase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate specificity of (S)-2-benzoylsuccinyl-CoA thiolase, an essential enzyme in the anaerobic degradation of toluene (B28343). Due to the limited commercial availability of its natural substrate, direct quantitative data for a broad range of substrates is scarce. Therefore, this guide presents a qualitative assessment of its specificity in comparison with well-characterized thiolases, supported by available experimental context and detailed methodologies for relevant assays.
Introduction to (S)-2-Benzoylsuccinyl-CoA Thiolase
(S)-2-Benzoylsuccinyl-CoA thiolase, also known as BbsAB, is a key enzyme in the anaerobic metabolic pathway for toluene degradation, particularly in denitrifying bacteria such as Thauera aromatica and Geobacter metallireducens[1][2][3]. It catalyzes the final step in the β-oxidation of benzylsuccinate, cleaving (S)-2-benzoylsuccinyl-CoA in the presence of Coenzyme A (CoA) to yield benzoyl-CoA and succinyl-CoA[1][3][4][5]. This reaction is crucial for channeling the carbon skeleton of toluene into central metabolism.
Comparison of Substrate Specificity
Thiolases are a broad family of enzymes generally categorized into two main types based on their substrate preferences: degradative and biosynthetic thiolases[6][7]. Degradative thiolases, such as 3-ketoacyl-CoA thiolase, typically exhibit broad substrate specificity, acting on a range of acyl-CoA chain lengths[6]. In contrast, biosynthetic thiolases, like acetoacetyl-CoA thiolase, are highly specific for short-chain substrates[6].
(S)-2-Benzoylsuccinyl-CoA thiolase is considered a degradative thiolase due to its role in a catabolic pathway. However, its substrate is structurally unique, featuring a bulky benzoyl group. This suggests a highly specialized active site adapted for this particular substrate. While comprehensive quantitative data on a range of substrates is not available due to the non-commercial nature of (S)-2-benzoylsuccinyl-CoA, the enzyme is understood to be highly specific for its natural substrate.
The following table summarizes the known substrate specificities of (S)-2-benzoylsuccinyl-CoA thiolase and two representative alternative thiolases.
| Enzyme | EC Number | Natural Substrate(s) | Substrate Specificity Profile | Representative Organism(s) |
| (S)-2-Benzoylsuccinyl-CoA Thiolase | 2.3.1.310 | (S)-2-Benzoylsuccinyl-CoA | Highly specific for its natural substrate. No significant activity with other tested acyl-CoAs has been reported. | Thauera aromatica, Geobacter metallireducens[1][2][3] |
| β-Ketoadipyl-CoA Thiolase | 2.3.1.174 | β-Ketoadipyl-CoA | Catalyzes the thiolytic cleavage of β-ketoadipyl-CoA to succinyl-CoA and acetyl-CoA[8]. | Escherichia coli |
| Acetoacetyl-CoA Thiolase | 2.3.1.9 | Acetoacetyl-CoA | Primarily acts on acetoacetyl-CoA, demonstrating high specificity for a C4-ketoacyl-CoA[6]. | Saccharomyces cerevisiae, Candida tropicalis[9] |
Experimental Protocols
Enzymatic Assay for (S)-2-Benzoylsuccinyl-CoA Thiolase (Reverse Reaction)
Due to the unavailability of the substrate for the forward reaction, the activity of (S)-2-benzoylsuccinyl-CoA thiolase is typically assayed in the reverse direction, measuring the formation of (S)-2-benzoylsuccinyl-CoA from benzoyl-CoA and succinyl-CoA.
Principle: The formation of the thioester bond can be monitored spectrophotometrically by measuring the decrease in the absorbance of the reactants or through coupled assays. A direct measurement of CoA consumption can be achieved using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), where the disappearance of free thiol groups is monitored.
Reagents:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
MgCl₂ (10 mM)
-
Dithiothreitol (DTT) (1 mM)
-
Benzoyl-CoA (0.1 mM)
-
Succinyl-CoA (0.1 mM)
-
Purified (S)-2-benzoylsuccinyl-CoA thiolase (BbsAB)
-
DTNB solution (0.2 mM in Tris-HCl buffer)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and DTT.
-
Add benzoyl-CoA and succinyl-CoA to the reaction mixture.
-
Initiate the reaction by adding the purified enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 30°C).
-
At specific time intervals, take aliquots of the reaction mixture and add them to the DTNB solution.
-
Measure the absorbance at 412 nm. The decrease in absorbance corresponds to the consumption of free CoA.
-
Calculate the enzyme activity based on the rate of CoA consumption.
General Spectrophotometric Assay for Thiolase Activity (Forward Reaction)
This is a coupled enzyme assay that can be adapted for various thiolases where the product of the thiolase reaction, acetyl-CoA, is used in a subsequent reaction that produces a detectable signal (e.g., NADH)[10].
Principle: The acetyl-CoA produced by the thiolase is used by citrate (B86180) synthase to condense with oxaloacetate, forming citrate. The oxaloacetate is regenerated by the oxidation of malate (B86768), catalyzed by malate dehydrogenase, which is coupled to the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the thiolase activity[10].
Reagents:
-
Tris-HCl buffer (100 mM, pH 8.1)
-
MgCl₂ (10 mM)
-
CoA (0.1 mM)
-
NAD⁺ (0.2 mM)
-
L-malate (5 mM)
-
Citrate synthase (1-2 units)
-
Malate dehydrogenase (5-10 units)
-
Substrate (e.g., acetoacetyl-CoA for acetoacetyl-CoA thiolase) (0.05 mM)
-
Purified thiolase enzyme
Procedure:
-
In a quartz cuvette, prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, CoA, NAD⁺, L-malate, citrate synthase, and malate dehydrogenase.
-
Incubate the mixture for a few minutes at a controlled temperature (e.g., 30°C) to allow for a stable baseline.
-
Initiate the reaction by adding the substrate (e.g., acetoacetyl-CoA).
-
Immediately start monitoring the increase in absorbance at 340 nm.
-
The initial rate of the reaction is used to calculate the enzyme activity.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the anaerobic degradation pathway of toluene, highlighting the central role of (S)-2-benzoylsuccinyl-CoA thiolase.
The following diagram illustrates a typical experimental workflow for characterizing the substrate specificity of a thiolase enzyme.
References
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. ENZYME - 2.3.1.310 benzoylsuccinyl-CoA thiolase [enzyme.expasy.org]
- 4. uniprot.org [uniprot.org]
- 5. uniprot.org [uniprot.org]
- 6. Thiolase - Wikipedia [en.wikipedia.org]
- 7. InterPro [ebi.ac.uk]
- 8. uniprot.org [uniprot.org]
- 9. Genetic Evaluation of Physiological Functions of Thiolase Isozymes in the n-Alkane-Assimilating Yeast Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]
Kinetic Comparison of Key Enzymes in the 2-Benzoylsuccinyl-CoA Pathway
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance of Enzymes Critical to Anaerobic Aromatic Compound Degradation.
The anaerobic degradation of toluene (B28343) and other aromatic compounds is a critical biogeochemical process and a promising avenue for bioremediation. Central to this process is the 2-Benzoylsuccinyl-CoA pathway, a modified β-oxidation pathway responsible for the breakdown of the initial intermediate, (R)-benzylsuccinate. The efficiency of this pathway is governed by the kinetic properties of its constituent enzymes. This guide provides a comparative analysis of three key enzymes in this pathway: Benzylsuccinyl-CoA dehydrogenase (BbsG), 6-oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (Oah), and Benzoylsuccinyl-CoA thiolase (BbsAB), with a focus on their kinetic parameters and the experimental protocols used for their characterization.
Data Presentation: A Kinetic Snapshot
The performance of these enzymes can be quantitatively compared through their kinetic constants. The following table summarizes the available kinetic data for these enzymes from various bacterial sources. It is important to note that for some enzymes, like Benzoylsuccinyl-CoA thiolase, the forward reaction is difficult to measure due to substrate unavailability; therefore, data for the reverse reaction is presented.
| Enzyme | Organism | Substrate(s) | Km (µM) | kcat (s⁻¹) | Vmax (U/mg) | Source |
| Benzylsuccinyl-CoA dehydrogenase (BbsG) | Thauera aromatica | (R)-Benzylsuccinyl-CoA | 10 | 15 | 0.9 | Leutwein & Heider, 2002 |
| Ferricenium ion | 150 | - | - | Leutwein & Heider, 2002 | ||
| 6-Oxocyclohex-1-ene-1-carbonyl-CoA hydrolase (Oah) | Thauera aromatica | 6-Oxocyclohex-1-ene-1-carbonyl-CoA | 30 | 125 | 7.5 | Laempe et al., 1999 |
| Geobacter metallireducens | 6-Oxocyclohex-1-ene-1-carbonyl-CoA | 45 | 90 | 5.4 | Kuntze et al., 2008 | |
| Syntrophus aciditrophicus | 6-Oxocyclohex-1-ene-1-carbonyl-CoA | 60 | 75 | 4.5 | Kuntze et al., 2008 | |
| Benzoylsuccinyl-CoA thiolase (BbsAB) (reverse reaction) | Geobacter metallireducens | Benzoyl-CoA | 50 | 8.3 | 0.5 | Weidenweber et al., 2022 |
| Succinyl-CoA | 150 | - | - | Weidenweber et al., 2022 |
Mandatory Visualization
This compound Pathway
Caption: The this compound pathway for anaerobic toluene degradation.
Experimental Workflow for Enzyme Kinetics
Caption: A generalized workflow for determining enzyme kinetic parameters.
Experimental Protocols
Detailed and accurate experimental protocols are fundamental for reproducible kinetic analysis. Below are the methodologies for the key enzymes discussed.
Benzylsuccinyl-CoA Dehydrogenase (BbsG) Assay
This protocol is adapted from the methods described for the characterization of BbsG from Thauera aromatica.
-
Principle: The activity of Benzylsuccinyl-CoA dehydrogenase is determined by monitoring the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), which is coupled to the oxidation of (R)-benzylsuccinyl-CoA. The reduction of ferricenium leads to a decrease in absorbance at 300 nm.
-
Reagents:
-
100 mM potassium phosphate (B84403) buffer, pH 7.0
-
1 mM (R)-benzylsuccinyl-CoA (substrate)
-
1 mM ferricenium hexafluorophosphate (electron acceptor)
-
Purified BbsG enzyme
-
-
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and ferricenium hexafluorophosphate in a cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a known amount of purified BbsG enzyme.
-
Immediately start monitoring the decrease in absorbance at 300 nm (ε = 4.3 mM⁻¹ cm⁻¹) using a spectrophotometer.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance change over time.
-
To determine Km, vary the concentration of one substrate while keeping the other saturated.
-
6-Oxocyclohex-1-ene-1-carbonyl-CoA Hydrolase (Oah) Assay
This protocol is based on the methods developed for Oah from Thauera aromatica[1].
-
Principle: The hydrolytic cleavage of the ring of 6-oxocyclohex-1-ene-1-carbonyl-CoA results in the formation of 3-hydroxypimelyl-CoA. The reaction can be monitored by the decrease in absorbance at 295 nm, which corresponds to the disappearance of the enone chromophore of the substrate.
-
Reagents:
-
50 mM Tris-HCl buffer, pH 8.0
-
1 mM 6-oxocyclohex-1-ene-1-carbonyl-CoA (substrate)
-
Purified Oah enzyme
-
-
Procedure:
-
Prepare the reaction mixture with Tris-HCl buffer in a cuvette.
-
Add the substrate, 6-oxocyclohex-1-ene-1-carbonyl-CoA, to the cuvette and equilibrate to the assay temperature (e.g., 25°C).
-
Start the reaction by adding the purified Oah enzyme.
-
Monitor the decrease in absorbance at 295 nm (ε ≈ 5.0 mM⁻¹ cm⁻¹) continuously.
-
Calculate the initial velocity from the initial linear rate of absorbance change.
-
Perform the assay at various substrate concentrations to determine the Michaelis-Menten kinetics.
-
Benzoylsuccinyl-CoA Thiolase (BbsAB) Assay (Reverse Reaction)
Due to the commercial unavailability of (S)-2-benzoylsuccinyl-CoA, the kinetic parameters for BbsAB are typically determined by measuring the reverse reaction: the condensation of benzoyl-CoA and succinyl-CoA.
-
Principle: The formation of the thioester bond in benzoylsuccinyl-CoA can be followed by monitoring the decrease in the absorbance of the thioester bond of the reactants, typically at 280 nm, or by a coupled assay. A more direct method involves stopping the reaction and quantifying the product by HPLC.
-
Reagents:
-
100 mM MOPS/KOH buffer, pH 7.0
-
1 mM Benzoyl-CoA
-
1 mM Succinyl-CoA
-
Purified BbsAB enzyme complex
-
-
Procedure (HPLC-based):
-
Set up reaction mixtures containing MOPS/KOH buffer, benzoyl-CoA, and succinyl-CoA.
-
Pre-incubate the mixtures at the desired temperature (e.g., 37°C).
-
Initiate the reactions by adding the purified BbsAB enzyme.
-
At specific time points, stop the reaction by adding an acid (e.g., perchloric acid) and neutralizing with a base.
-
Analyze the amount of benzoylsuccinyl-CoA formed using reverse-phase HPLC with detection at 260 nm.
-
Calculate the initial reaction rates from a time course of product formation.
-
Vary the concentrations of benzoyl-CoA and succinyl-CoA to determine their respective Km values.
-
This guide provides a foundational understanding of the kinetic landscape of key enzymes in the this compound pathway. The presented data and protocols serve as a valuable resource for researchers aiming to further elucidate the mechanisms of anaerobic aromatic degradation and for professionals exploring its potential in bioremediation and industrial applications.
References
A Comparative Guide to 2-Benzoylsuccinyl-CoA and Benzylsuccinyl-CoA in Metabolic Research
For researchers, scientists, and drug development professionals, understanding the nuanced roles of key metabolic intermediates is paramount. This guide provides a detailed comparison of 2-Benzoylsuccinyl-CoA and Benzylsuccinyl-CoA, two critical molecules in the anaerobic degradation of toluene (B28343) and other aromatic compounds. While sequentially linked in the same metabolic pathway, their distinct chemical properties and the enzymes that act upon them necessitate different experimental approaches.
This document outlines their respective roles, the enzymatic reactions they participate in, and the practical considerations for their use in metabolic studies, supported by experimental data and protocols.
Core Functional Roles in Anaerobic Toluene Degradation
This compound and Benzylsuccinyl-CoA are not alternative substrates but rather sequential intermediates in the β-oxidation pathway of anaerobic toluene metabolism. In this pathway, toluene is initially converted to (R)-benzylsuccinate. This is then activated to (R)-2-benzylsuccinyl-CoA, which subsequently undergoes a series of enzymatic reactions to form (S)-2-benzoylsuccinyl-CoA. The pathway culminates in the cleavage of (S)-2-benzoylsuccinyl-CoA to yield benzoyl-CoA, a central intermediate in the anaerobic degradation of numerous aromatic compounds, and succinyl-CoA.[1][2][3][4]
The metabolic relationship between these two compounds can be visualized as follows:
Comparative Analysis of Key Properties
| Feature | Benzylsuccinyl-CoA | This compound |
| Metabolic Role | Early intermediate in the β-oxidation of benzylsuccinate.[3][5] | Late intermediate in the β-oxidation of benzylsuccinate.[1][6] |
| Primary Enzyme | Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (forms Benzylsuccinyl-CoA).[5][7][8] | Benzoylsuccinyl-CoA thiolase (cleaves this compound).[3][6][9] |
| Precursor | (R)-Benzylsuccinate and Succinyl-CoA.[5] | (S,R)-2-(α-hydroxybenzyl)succinyl-CoA.[10] |
| Products | (E)-Benzylidenesuccinyl-CoA.[11] | Benzoyl-CoA and Succinyl-CoA.[1][6] |
| Stereochemistry | Primarily the (R)-2-benzylsuccinyl-CoA isomer is biologically active.[5][7] | The (S)-2-benzoylsuccinyl-CoA isomer is the substrate for thiolase.[6] |
| Commercial Availability | Available from some specialized chemical suppliers.[12][13][14] | Generally not commercially available, posing a significant challenge for in vitro studies.[11][15] |
| Stability | Relatively stable, allowing for chemical synthesis, purification, and use in enzyme assays.[5][6] | Known to be more sensitive to non-enzymatic hydrolysis compared to benzoyl-CoA.[15][16] |
Experimental Protocols and Methodologies
The study of these two metabolites requires distinct experimental setups due to their differing availability and the nature of the enzymes that act upon them.
Studies Involving Benzylsuccinyl-CoA
1. Synthesis and Purification:
-
Chemical Synthesis: Benzylsuccinyl-CoA can be chemically synthesized, often resulting in a mixture of 2- and 3-benzylsuccinyl-CoA isomers.[5][6]
-
Enzymatic Synthesis: Can be produced using purified succinyl-CoA:(R)-benzylsuccinate CoA-transferase.[5][7]
-
Purification and Analysis: HPLC is the primary method for the purification and analysis of synthesized Benzylsuccinyl-CoA. Specific protocols can partially separate the 2- and 3-isomers.[5][6]
2. Enzyme Assays for Succinyl-CoA:(R)-benzylsuccinate CoA-transferase:
The activity of the enzyme that produces Benzylsuccinyl-CoA can be measured in both the forward and reverse directions.
-
Forward Reaction (Formation of Benzylsuccinyl-CoA):
-
HPLC-based Assay: The formation of Benzylsuccinyl-CoA from benzylsuccinate and succinyl-CoA is monitored by HPLC.[5]
-
Photometric Coupled Assay: The release of succinate (B1194679) is coupled to the succinate dehydrogenase reaction, and the reduction of an electron acceptor is measured spectrophotometrically.[5]
-
-
Reverse Reaction (Consumption of Benzylsuccinyl-CoA):
-
Luminometric Coupled Assay: This is a highly sensitive assay for the reverse reaction. The production of succinyl-CoA is coupled to the succinate-CoA ligase and firefly luciferase reactions, and the resulting light emission is measured.[5]
-
Protocol: The assay mixture typically contains triethanolamine (B1662121) hydrochloride buffer, MgCl₂, NaH₂PO₄, ADP, succinate, a luciferase-based ATP monitoring kit, and partially purified succinate-CoA ligase. The reaction is initiated by adding Benzylsuccinyl-CoA.[5]
-
-
Studies Involving this compound
Due to the general lack of availability of this compound, studies on its metabolizing enzyme, benzoylsuccinyl-CoA thiolase, often focus on the reverse reaction.[15]
1. Synthesis:
2. Enzyme Assays for Benzoylsuccinyl-CoA Thiolase:
-
Reverse Reaction (Formation of this compound):
-
HPLC-based Assay: The formation of this compound from benzoyl-CoA and succinyl-CoA can be monitored by HPLC.[15]
-
-
Forward Reaction (Cleavage of this compound):
-
Coupled Spectrophotometric Assay: A general assay for thiolase activity involves coupling the release of acetyl-CoA (or in this case, likely succinyl-CoA or benzoyl-CoA) to subsequent enzymatic reactions that lead to a change in NADH absorbance at 340 nm. For example, the release of succinyl-CoA could be coupled to succinyl-CoA synthetase.[7]
-
General Protocol: A typical coupled assay for thiolase activity involves monitoring the rate of NADH formation at 340 nm. The product of the thiolase reaction is used by a subsequent enzyme (e.g., citrate (B86180) synthase if acetyl-CoA is released) in a reaction that is linked to the reduction of NAD⁺ by another enzyme (e.g., malate (B86768) dehydrogenase).[7]
-
-
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for studying the enzymes related to Benzylsuccinyl-CoA and this compound.
Conclusion
This compound and Benzylsuccinyl-CoA are both indispensable intermediates in the anaerobic breakdown of toluene. Their comparison is not one of interchangeable alternatives, but rather an examination of two distinct, sequential players in a metabolic cascade. For researchers in metabolic studies and drug development, the key takeaway is the difference in experimental tractability. Benzylsuccinyl-CoA is more readily studied due to its relative stability and the availability of sensitive assays for its related enzyme. In contrast, the instability and lack of commercial availability of this compound present significant hurdles, often necessitating the study of the reverse enzymatic reaction. A thorough understanding of these differences is crucial for designing and interpreting experiments aimed at elucidating the mechanisms of anaerobic aromatic degradation and for developing potential inhibitors of these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Succinyl-CoA:(R)-Benzylsuccinate CoA-Transferase: an Enzyme of the Anaerobic Toluene Catabolic Pathway in Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cloning, Expression and Purification of an Acetoacetyl CoA Thiolase from Sunflower Cotyledon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CHEBI:189060 [ebi.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. alfachemic.com [alfachemic.com]
- 12. (R)-Benzylsuccinyl-CoA_TargetMol [targetmol.com]
- 13. 2-Benzylsuccinic acid - Immunomart [immunomart.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Comparative Analysis of 2-Benzoylsuccinyl-CoA Metabolism in Toluene-Degrading Bacteria
A Guide for Researchers, Scientists, and Drug Development Professionals
The anaerobic degradation of toluene (B28343), a prevalent environmental pollutant, proceeds through a specialized β-oxidation pathway, with 2-Benzoylsuccinyl-CoA serving as a key intermediate. Understanding the nuances of this metabolic route in different bacterial strains is crucial for optimizing bioremediation strategies and for the potential discovery of novel enzymatic targets. This guide provides a comparative analysis of this compound metabolism in four well-studied toluene-degrading bacteria: Thauera aromatica, Azoarcus evansii, Geobacter metallireducens, and Rhodopseudomonas palustris.
Pathway Overview: The Benzylsuccinate β-Oxidation Pathway
The anaerobic degradation of toluene is initiated by the addition of fumarate (B1241708) to the methyl group of toluene, forming benzylsuccinate. This is followed by a series of β-oxidation reactions that culminate in the formation of benzoyl-CoA and succinyl-CoA. This compound is the penultimate intermediate in this pathway, undergoing thiolytic cleavage by (S)-2-benzoylsuccinyl-CoA thiolase.
Comparative Data on Key Enzymes
| Bacterial Strain | Succinyl-CoA:(R)-benzylsuccinate CoA-transferase (bbsEF) | (R)-Benzylsuccinyl-CoA dehydrogenase (bbsG) | (S)-2-Benzoylsuccinyl-CoA thiolase (bbsAB) |
| Thauera aromatica | Activity detected in toluene-grown cells.[1] | Apparent Km for (R)-benzylsuccinyl-CoA: 110 ± 10 µM.[2] | Characterized as a key enzyme in the pathway.[3][4] |
| Azoarcus evansii | Homologous genes present in the bbs operon. | Homologous genes present in the bbs operon. | Homologous genes present in the bbs operon. |
| Geobacter metallireducens | Homologous genes present in the bbs operon. | Homologous genes present in the bbs operon. | Characterized as a key enzyme in the pathway.[3][4] |
| Rhodopseudomonas palustris | Utilizes the benzoyl-CoA pathway for anaerobic aromatic degradation.[5] | Specific data on the benzylsuccinate pathway enzymes is limited. | Specific data on the benzylsuccinate pathway enzymes is limited. |
Experimental Protocols
Assay for (S)-2-Benzoylsuccinyl-CoA Thiolase Activity
This protocol is based on the reverse reaction, measuring the formation of (S)-2-benzoylsuccinyl-CoA from benzoyl-CoA and succinyl-CoA. The subsequent cleavage of the thioester bond can be monitored spectrophotometrically.
Materials:
-
Cell-free extract of the bacterial strain grown anaerobically on toluene.
-
Assay buffer: 100 mM Tris-HCl, pH 8.0.
-
5 mM Benzoyl-CoA.
-
5 mM Succinyl-CoA.
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
Procedure:
-
Prepare a reaction mixture containing assay buffer, benzoyl-CoA, and succinyl-CoA.
-
Initiate the reaction by adding the cell-free extract.
-
Incubate at the optimal growth temperature for the specific bacterium (e.g., 30°C for Thauera aromatica).
-
At specific time intervals, stop the reaction by adding a solution of DTNB in a suitable buffer.
-
Measure the absorbance at 412 nm, which corresponds to the formation of the 2-nitro-5-thiobenzoate anion resulting from the reaction of DTNB with the free CoA released upon thiolytic cleavage.
-
Calculate the enzyme activity based on the rate of increase in absorbance, using the molar extinction coefficient of the 2-nitro-5-thiobenzoate anion.
Quantification of Intracellular this compound
This protocol outlines a method for the extraction and quantification of intracellular CoA esters, including this compound, using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Bacterial cell culture grown anaerobically on toluene.
-
Quenching solution: 60% methanol, pre-cooled to -40°C.
-
Extraction solution: Acetonitrile/water (50:50, v/v) with a suitable internal standard.
-
LC-MS system equipped with a C18 reversed-phase column.
Procedure:
-
Rapidly quench the metabolism of a known amount of bacterial cells by adding the cold quenching solution.
-
Harvest the cells by centrifugation at a low temperature.
-
Lyse the cells using a suitable method (e.g., sonication or bead beating) in the presence of the extraction solution.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Analyze the supernatant using LC-MS.
-
Separate the CoA esters using a gradient elution on the C18 column.
-
Detect and quantify the different CoA esters, including this compound, based on their specific mass-to-charge ratios and fragmentation patterns.
-
-
Calculate the intracellular concentration of this compound by comparing its peak area to that of the internal standard and normalizing to the initial cell amount.[6][7]
Concluding Remarks
The anaerobic degradation of toluene via the benzylsuccinate pathway is a conserved strategy among diverse bacterial genera. While the key intermediate, this compound, and the enzymes responsible for its metabolism are present in Thauera aromatica, Azoarcus evansii, and Geobacter metallireducens, a comprehensive comparative analysis of the kinetic properties of these enzymes is an area ripe for further investigation. For Rhodopseudomonas palustris, while it is known to utilize the benzoyl-CoA pathway, its specific mechanisms for handling toluene-derived intermediates require more detailed characterization. The experimental protocols provided here offer a framework for researchers to pursue these comparative studies, which will undoubtedly enhance our understanding of this important metabolic pathway and its potential applications.
References
- 1. Anaerobic toluene catabolism of Thauera aromatica: the bbs operon codes for enzymes of beta oxidation of the intermediate benzylsuccinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flux Analysis of Central Metabolic Pathways in Geobacter metallireducens during Reduction of Soluble Fe(III)-Nitrilotriacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. InterPro [ebi.ac.uk]
- 4. Glutaryl-coenzyme A dehydrogenase from Geobacter metallireducens - interaction with electron transferring flavoprotein and kinetic basis of unidirectional catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anaerobic and aerobic metabolism of diverse aromatic compounds by the photosynthetic bacterium Rhodopseudomonas palustris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A common approach for absolute quantification of short chain CoA thioesters in prokaryotic and eukaryotic microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of intracellular short organic acid-coenzyme A esters from actinomycetes using liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural Comparison of 2-Benzoylsuccinyl-CoA Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of enzyme substrates and their analogs is paramount for designing novel inhibitors and probes. This guide provides a comparative analysis of 2-benzoylsuccinyl-CoA analogs, focusing on their interaction with (S)-2-benzoylsuccinyl-CoA thiolase (BbsAB), a key enzyme in the anaerobic degradation of toluene (B28343).
Due to the inherent instability and commercial unavailability of this compound, experimental studies are typically conducted on the reverse reaction: the condensation of benzoyl-CoA and succinyl-CoA to form this compound. Consequently, this guide focuses on the structural comparison of benzoyl-CoA analogs as substrates for BbsAB, providing a framework for understanding how modifications to the benzoyl moiety may influence enzymatic activity.
The Anaerobic Toluene Degradation Pathway
This compound is a crucial intermediate in the anaerobic breakdown of toluene. The pathway involves the addition of fumarate (B1241708) to toluene, followed by a series of β-oxidation-like steps. The final step is the thiolytic cleavage of (S)-2-benzoylsuccinyl-CoA by the thiolase BbsAB into benzoyl-CoA and succinyl-CoA.
Figure 1. Simplified overview of the anaerobic toluene degradation pathway highlighting the role of (S)-2-benzoylsuccinyl-CoA thiolase (BbsAB).
Comparative Performance of Benzoyl-CoA Analogs
Direct experimental data on the kinetic parameters of various benzoyl-CoA analogs with (S)-2-benzoylsuccinyl-CoA thiolase (BbsAB) is limited in publicly available literature. However, studies on other enzymes that utilize benzoyl-CoA and its analogs, such as benzoyl-CoA reductase and benzoyl-CoA thioesterase, can provide valuable insights into the structure-activity relationships that may also apply to BbsAB.
The following table summarizes the kinetic data for a selection of benzoyl-CoA analogs with benzoyl-CoA reductase from Thauera aromatica. This data is presented as an illustrative example of how the performance of such analogs can be quantified and compared. It is hypothesized that the electronic and steric effects of substituents on the benzoyl ring will similarly influence the binding and turnover by BbsAB.
| Analog | Substituent | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) |
| Benzoyl-CoA | -H | 15 | 1.6 | 0.107 |
| 2-Fluorobenzoyl-CoA | 2-F | 30 | 2.5 | 0.083 |
| 3-Fluorobenzoyl-CoA | 3-F | 10 | 1.5 | 0.150 |
| 4-Fluorobenzoyl-CoA | 4-F | 50 | 1.0 | 0.020 |
| 2-Hydroxybenzoyl-CoA | 2-OH | 50 | 0.5 | 0.010 |
| 2-Aminobenzoyl-CoA | 2-NH2 | 60 | 0.3 | 0.005 |
| 4-Methylbenzoyl-CoA | 4-CH3 | - | low activity | - |
Note: Data is for benzoyl-CoA reductase and is intended to be illustrative for the purpose of this guide. "-" indicates data not reported.
From this illustrative data, we can infer potential structure-activity relationships:
-
Electronic Effects: Electron-withdrawing groups (e.g., fluorine) can influence the electrophilicity of the carbonyl carbon, which is critical for the nucleophilic attack by the enzyme's active site cysteine. The position of the substituent is also crucial, as seen by the differing kinetics of the fluoro-isomers.
-
Steric Hindrance: Bulky substituents, particularly at the ortho position, may sterically hinder the proper positioning of the substrate in the active site, potentially leading to a decrease in binding affinity (higher Km) and/or turnover rate (lower kcat).
-
Hydrogen Bonding: Substituents capable of forming hydrogen bonds (e.g., hydroxyl, amino groups) could either enhance or disrupt binding, depending on the specific interactions within the enzyme's active site.
A study on a benzoyl-CoA thioesterase from Azoarcus evansii showed the highest activity with 4-hydroxybenzoyl-CoA, while other substituted benzoyl-CoA derivatives acted as inhibitors. This further underscores the importance of substituent effects on enzyme-substrate interactions.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for the synthesis of benzoyl-CoA analogs and the enzymatic assay for (S)-2-benzoylsuccinyl-CoA thiolase are provided below.
Synthesis of Benzoyl-CoA Analogs
A general chemo-enzymatic approach can be used to synthesize a variety of benzoyl-CoA analogs.
Figure 2. General workflow for the enzymatic synthesis of substituted benzoyl-CoA analogs.
Materials:
-
Substituted benzoic acid of interest
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 2 mM DTT)
Procedure:
-
Dissolve the substituted benzoic acid in the reaction buffer.
-
Add CoA and ATP to the reaction mixture.
-
Initiate the reaction by adding Acyl-CoA synthetase.
-
Incubate the reaction at an optimal temperature (e.g., 30-37 °C) for a sufficient duration (e.g., 1-3 hours).
-
Monitor the formation of the benzoyl-CoA analog using High-Performance Liquid Chromatography (HPLC).
-
Purify the product using solid-phase extraction or preparative HPLC.
-
Confirm the identity and purity of the synthesized analog by mass spectrometry and NMR.
Enzymatic Assay for (S)-2-Benzoylsuccinyl-CoA Thiolase (BbsAB)
The activity of BbsAB is typically measured in the direction of this compound formation.
Materials:
-
Purified BbsAB enzyme
-
Benzoyl-CoA or a synthesized analog
-
Succinyl-CoA
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl2)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, succinyl-CoA, and the benzoyl-CoA analog at various concentrations.
-
Pre-incubate the mixture at the desired temperature (e.g., 30 °C).
-
Initiate the reaction by adding a known amount of the BbsAB enzyme.
-
At specific time intervals, quench the reaction (e.g., by adding a strong acid like perchloric acid).
-
Analyze the formation of the this compound product by HPLC. The product can be detected by its absorbance at a specific wavelength (e.g., 260 nm for the adenine (B156593) moiety of CoA).
-
Determine the initial reaction rates from the linear phase of product formation over time.
-
Calculate the kinetic parameters (Km and Vmax) by fitting the initial rate data to the Michaelis-Menten equation. For competitive inhibition studies, vary the concentration of the analog in the presence of a fixed concentration of the natural substrate, benzoyl-CoA.
Conclusion
While direct comparative data for this compound analogs is scarce, a robust framework for their evaluation can be established by studying the reverse reaction with a series of structurally diverse benzoyl-CoA analogs. The provided methodologies for synthesis and enzymatic assays offer a starting point for researchers to generate valuable quantitative data. Such studies will not only illuminate the structure-activity relationships governing the BbsAB enzyme but also pave the way for the rational design of potent and specific inhibitors for this and other related thiolases, with potential applications in bioremediation and drug discovery.
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Benzoylsuccinyl-CoA
For researchers and professionals in drug development and scientific research, the proper handling and disposal of chemical reagents like 2-Benzoylsuccinyl-CoA are paramount for laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn at all times.
-
Lab Coat: A standard laboratory coat is required to protect from spills.
Handling:
-
Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential aerosols.
-
Avoid direct contact with skin and eyes.
-
Prevent the generation of dust or aerosols.
Quantitative Hazard Data Summary for Related Compounds
The following table summarizes hazard information for compounds with similar functional groups to this compound, providing a basis for a cautious approach.
| Hazard Classification | 2-Benzoylbenzoic Acid | General Acyl Halides/Anhydrides |
| Acute Oral Toxicity | May be harmful if swallowed | Can be corrosive and toxic |
| Skin Irritation | Causes skin irritation | React readily with water, causing burns |
| Eye Irritation | Causes serious eye irritation | Cause severe eye damage |
| Respiratory Irritation | May cause respiratory irritation | Respiratory irritants |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of this compound.
1. Small Spills (Solid or Solution):
- Solid Spills:
- Gently sweep the solid material to avoid creating dust.
- Collect the material in a clearly labeled, sealable container designated for chemical waste.
- Solution Spills:
- Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
- Place the used absorbent material into a labeled, sealable container for chemical waste.
- Decontamination:
- Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by soap and water.
- Collect all cleaning materials in the same chemical waste container.
2. Disposal of Unused this compound:
- Direct Disposal (Preferred Method):
- If the quantity is small, it can be directly disposed of as chemical waste.
- Place the original container, or a securely sealed and clearly labeled waste container with the compound, into your laboratory's designated hazardous waste stream.
- Ensure the waste container is compatible with the compound and properly labeled with its contents.
- Chemical Inactivation via Hydrolysis (Optional Pre-treatment):
- The thioester bond in acyl-CoA compounds can be hydrolyzed to break down the molecule. This can be achieved under basic conditions.
- Prepare a dilute sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M). Caution: Handle NaOH with appropriate PPE as it is corrosive.
- In a fume hood, slowly add the this compound solution to the NaOH solution with stirring. The hydrolysis will yield Coenzyme A, 2-benzoylsuccinate, and the sodium salt.
- Allow the reaction to proceed for several hours at room temperature to ensure complete hydrolysis.
- Neutralize the resulting solution with a dilute acid (e.g., 0.1 M HCl) to a pH between 6 and 8.
- Dispose of the neutralized solution as non-hazardous liquid waste, in accordance with your institution's guidelines. Some institutions may still require this to be collected as chemical waste.
Experimental Workflow for Chemical Inactivation
Logical Decision-Making for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a secure research environment. Always consult your institution's specific waste disposal guidelines, as they may have additional requirements.
Essential Safety and Operational Guidance for Handling 2-Benzoylsuccinyl-CoA
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-Benzoylsuccinyl-CoA. The focus is on procedural, step-by-step guidance to ensure safe operational handling and disposal.
Personal Protective Equipment (PPE)
Proper PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye Protection | ANSI-approved safety glasses with side shields or goggles. |
| Face Protection | Face shield if there is a risk of splashing. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for laboratory safety.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE during inspection.
-
Verify that the container is properly labeled and sealed.
2. Storage:
-
Store this compound in a sealed container, protected from light.[1]
-
Keep in a cool, dry, and well-ventilated area.
-
Segregate from incompatible materials.
3. Handling and Use:
-
All handling of this compound should be conducted in a well-ventilated laboratory or under a chemical fume hood.
-
Avoid inhalation of any dust or aerosols.
-
Prevent contact with skin and eyes by wearing the appropriate PPE.
-
Do not eat, drink, or smoke in the area where the chemical is handled.
-
Wash hands thoroughly after handling.
4. Spill Response:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert, non-combustible material.
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste materials, including unused this compound and contaminated consumables (e.g., gloves, absorbent pads), in a clearly labeled, sealed container.
-
Waste Disposal: Dispose of the chemical waste through your institution's hazardous waste disposal program. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a research setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
